2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)
Description
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Properties
IUPAC Name |
2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4H,5-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSKAODQSCDUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328887 | |
| Record name | STK367889 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3617-11-6 | |
| Record name | STK367889 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
Executive Summary: This guide provides a comprehensive technical overview of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), a bifunctional heterocyclic compound. It details the molecule's core structure, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, this document explores its primary applications as a rigid bridging ligand in coordination chemistry and as a monomeric building block in polymer science, providing researchers, chemists, and material scientists with foundational knowledge for its application and further development.
Molecular Structure and Physicochemical Properties
Systematic Nomenclature and Identification
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is a symmetric molecule built upon a central aromatic core. Its identity is established by the following identifiers:
-
Systematic IUPAC Name: 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)
-
Common Synonym: 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene[1]
-
CAS Number: 3617-11-6[1]
-
Molecular Formula: C₁₂H₁₄N₄[1]
-
Molecular Weight: 214.27 g/mol [1]
Core Structural Analysis
The molecule's architecture is defined by three key components:
-
A p-Phenylene Linker: A central benzene ring, substituted at the para-positions (1 and 4), provides a rigid, planar spacer. This rigidity is crucial for its applications in creating well-defined, extended structures in coordination polymers.
-
Two 4,5-Dihydro-1H-imidazole Rings: Commonly known as 2-imidazoline rings, these five-membered heterocycles are attached to the phenylene core at their C2 positions. Each ring contains two nitrogen atoms:
-
An sp²-hybridized imine nitrogen (-N=), which is the primary site for coordination to metal centers.
-
An sp³-hybridized amine nitrogen (-NH-), which can act as a hydrogen bond donor and a site for further functionalization or polymerization.
-
The molecule possesses a C₂ₕ symmetry point group, assuming a coplanar arrangement of the rings. The two rotatable bonds between the phenylene and imidazoline rings allow for conformational flexibility, which can influence the final topology of the coordination networks it forms.
Molecular Representation
The structural formula illustrates the connectivity of the phenylene core and the two imidazoline heterocycles.
Caption: 2D structure of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole).
Physicochemical Properties
A summary of key physicochemical data is presented below. This information is critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| CAS Number | 3617-11-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₄ | [1] |
| Molecular Weight | 214.27 g/mol | [1] |
| Appearance | Yellow precipitate/solid | [2][3] |
| Purity | ≥98% (Commercially available) | [1] |
| Topological Polar Surface Area (TPSA) | 48.78 Ų | [1] |
| LogP | 0.3862 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification
Mechanistic Rationale and Synthetic Strategy
The synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), hereafter referred to as bib , is most effectively achieved via a double cyclocondensation reaction. The logical precursor is a terephthalic acid derivative which provides the central phenylene ring, and ethylenediamine, which forms the imidazoline rings.
The reaction proceeds by refluxing 1,4-benzenedicarboxylic acid (terephthalic acid) with an excess of ethylenediamine and its dihydrochloride salt in a high-boiling solvent like ethylene glycol.[2][3] Toluene-p-sulfonic acid is often added as a catalyst. The mechanism involves the initial formation of a bis(amide) intermediate, followed by intramolecular cyclization and dehydration to yield the two imidazoline rings. The use of ethylenediamine dihydrochloride helps to control the reaction pH and facilitate the cyclization process.
Detailed Experimental Protocol: Synthesis of bib
This protocol is adapted from a reported literature procedure with an 89% yield.[3]
Materials and Reagents:
-
1,4-Benzenedicarboxylic acid (2.31 g, 13.9 mmol)
-
Ethylenediamine (3.70 ml, 50 mmol)
-
Ethylenediamine dihydrochloride (6.64 g, 50 mmol)
-
Toluene-p-sulfonic acid (0.208 g, 1.09 mmol)
-
Ethylene glycol (20 ml)
-
Concentrated HCl (11 M)
-
50% Aqueous NaOH
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-benzenedicarboxylic acid, ethylenediamine, ethylenediamine dihydrochloride, toluene-p-sulfonic acid, and ethylene glycol.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
-
Solvent Removal: After the reflux period, configure the apparatus for distillation and slowly remove approximately half of the ethylene glycol solvent by distillation.
-
Precipitation and Isolation: Allow the remaining mixture to cool. Dissolve the residue in a mixture of water (40 ml) and concentrated HCl (3 ml).
-
Neutralization: Slowly add 50% aqueous NaOH to the acidic solution until a yellow precipitate forms.
-
Purification: Collect the crude product by filtration. Purify the yellow precipitate by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final product, bib .
-
Drying: Dry the purified product under vacuum. (Yield: ~2.68 g, 89%).[3]
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis and purification of bib.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized bib , a combination of spectroscopic techniques is essential. The symmetry of the molecule simplifies its expected spectra.
Rationale for Characterization
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the C=N imine stretch and the N-H amine stretch, confirming the formation of the imidazoline rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure by mapping the chemical environment of each proton and carbon atom. The high symmetry of bib leads to a simple and diagnostic set of signals.
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for C₁₂H₁₄N₄.[2][3]
Expected and Reported Spectroscopic Signatures
The following table summarizes the key analytical data reported for bib .
| Technique | Observed Signature | Interpretation |
| Elemental Analysis | C: 66.98-67.13%; H: 6.87-6.92%; N: 26.04-26.08% | Corresponds well with calculated values for C₁₂H₁₄N₄ (C: 67.27%; H: 6.59%; N: 26.15%).[2][3] |
| FTIR (KBr, cm⁻¹) | 3188 (m), 2936 (m), 2866 (m), 1606 (s), 1532 (s), 1270 (s), 981 (m) | 3188: N-H stretch of the secondary amine. 2936, 2866: Aliphatic C-H stretches of the -CH₂-CH₂- groups. 1606: Strong C=N imine stretch, characteristic of the imidazoline ring. 1532: Aromatic C=C stretch.[2] |
| ¹H NMR | Aromatic protons (phenylene ring) appear as a singlet due to symmetry. Aliphatic protons (-CH₂-CH₂-) also appear as a singlet. The N-H proton signal may be broad. | The simplicity of the spectrum (two primary singlets) is a strong indicator of the molecule's high symmetry and successful synthesis. |
| ¹³C NMR | Expected signals for the quaternary aromatic carbons, the protonated aromatic carbons, the C=N carbon, and the aliphatic -CH₂- carbons. | Confirms the number of unique carbon environments, consistent with the molecular structure. |
Applications in Research and Development
The unique structural features of bib —a rigid aromatic spacer and two terminal N-donor ligands—make it a highly valuable molecule in supramolecular chemistry and materials science.
Bridging Ligand in Coordination Chemistry
The primary application of bib is as a ditopic bridging ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[4][5] The imine nitrogen atoms of the two imidazoline rings act as Lewis bases, coordinating to metal ions (e.g., Ag(I), Zn(II), Cu(II)).[3]
-
Structural Control: The rigid p-phenylene linker prevents kinking or excessive flexibility, leading to the formation of predictable and often linear or extended network structures.
-
Metallocycle Formation: When coordinated with metal ions like Ag(I), bib can form discrete metallocycles. For instance, it has been shown to form an 18-membered [2+2] metallocycle where two bib ligands bridge two silver ions.[3]
-
Supramolecular Isomerism: The choice of metal salt, solvent, and reaction conditions can influence the final architecture, leading to the formation of different supramolecular isomers from the same building blocks.
Monomer for Polymer Synthesis
While less common, the two secondary amine (-NH-) groups in the imidazoline rings provide reactive sites for polycondensation reactions. These groups can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form novel high-performance polymers. The rigid backbone imparted by the phenylene unit would be expected to enhance the thermal stability and mechanical properties of the resulting polymers.
Logical Relationship of Structure to Function
The molecule's utility is a direct consequence of its structure, as illustrated below.
Sources
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- 2. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma of CAS Number 3617-11-6: A Case of Mistaken Identity
An extensive investigation into the chemical properties, applications, and synthetic routes for the compound designated by CAS number 3617-11-6 has yielded no identifiable information in publicly accessible scientific and regulatory databases. This suggests a high probability that the provided CAS number is erroneous or pertains to a substance not currently cataloged in the public domain.
Researchers, scientists, and drug development professionals are accustomed to the rigorous and highly structured system of Chemical Abstracts Service (CAS) numbers for unambiguous substance identification. However, in this instance, a thorough search across multiple chemical and safety databases has failed to retrieve any data associated with CAS number 3617-11-6. The search results were consistently populated with information for other chemical entities, most notably Zirconium Tetrachloride (CAS 10026-11-6), a common Lewis acid catalyst in organic synthesis.
This lack of data prevents the creation of the requested in-depth technical guide. Without a confirmed chemical identity, any discussion of properties, experimental protocols, or potential applications would be purely speculative and lack the scientific integrity required for a professional audience.
It is imperative for researchers and developers to work with accurately identified materials to ensure the safety, reproducibility, and validity of their work. The use of an incorrect CAS number can lead to significant errors in experimental design, misinterpretation of results, and potential safety hazards.
Recommendations for Researchers:
-
Verification of CAS Number: The primary recommendation is to meticulously verify the CAS number from the original source. Transcription errors are a common source of such discrepancies.
-
Alternative Identifiers: If the CAS number is in doubt, attempt to identify the compound using other nomenclature, such as its IUPAC name, common name, or trade name.
-
Consult Supplier Documentation: For commercially sourced materials, the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) are authoritative sources for the correct CAS number and other critical information.
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) molecular geometry
An In-Depth Technical Guide to the Molecular Geometry of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular geometry of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), a significant bidentate N-donor ligand in coordination chemistry and materials science. The molecule, identified by CAS No. 3617-11-6, consists of a central phenylene ring symmetrically substituted with two 4,5-dihydro-1H-imidazole (imidazoline) rings.[1] This document synthesizes experimental data from single-crystal X-ray diffraction with the principles of computational modeling and spectroscopic analysis to deliver a detailed understanding of its three-dimensional structure, conformational properties, and the intermolecular forces that dictate its solid-state assembly. We will explore the critical geometric parameters, including bond lengths, bond angles, and the crucial dihedral angle between the planar ring systems, which collectively define its steric and electronic profile and, consequently, its functional role as a versatile building block.
Foundational Molecular Structure and Synthesis
The structural integrity of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is foundational to its application. The molecule's architecture features a rigid central benzene core, which acts as a spacer, linked at the 1 and 4 positions to two imidazoline heterocycles. This arrangement allows the terminal nitrogen atoms to act as effective coordination sites for metal ions.
The synthesis of imidazole and its derivatives is a well-established field, often involving multicomponent reactions or the condensation of dicarbonyl compounds with aldehydes and ammonia.[2][3] For this specific ligand, a common synthetic route involves the reaction of terephthaldehyde with ethylenediamine, followed by an oxidation step. A detailed procedure for obtaining the ligand has been described in the context of synthesizing silver(I) coordination complexes.[4]
Table 1: Molecular Identification
| Property | Value |
|---|---|
| Chemical Name | 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) |
| Synonym(s) | 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene |
| CAS Number | 3617-11-6 |
| Molecular Formula | C₁₂H₁₄N₄[1][5] |
| Molecular Weight | 214.27 g/mol [1][5] |
Experimental Determination of Molecular Geometry: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive data on the solid-state geometry of a molecule. A crystallographic study of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) reveals precise atomic coordinates, from which its conformational and packing characteristics can be elucidated.[5]
The molecule crystallizes in the triclinic space group P
A critical geometric parameter is the dihedral angle between the plane of the central benzene ring and the planes of the two imidazoline rings. This angle is reported to be 18.06 (7)°.[5] This non-coplanar arrangement is significant, as it dictates the spatial orientation of the nitrogen donor atoms and influences the ligand's "bite angle" and coordination behavior with metal centers.
Table 2: Key Crystallographic and Geometric Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | [5] |
| Space Group | P
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is not merely a random aggregation of molecules but a highly ordered arrangement governed by specific, non-covalent interactions. Understanding this supramolecular assembly is crucial for crystal engineering and designing materials with desired properties.
The dominant interactions in the crystal structure are:
-
N—H···N Hydrogen Bonds: Neighboring molecules are linked by intermolecular hydrogen bonds between the N-H group of one imidazoline ring and the imine nitrogen of an adjacent molecule. This interaction forms one-dimensional infinite chains characterized by an
ring motif.[5] -
π–π Stacking: The crystal structure is further stabilized by weak π–π stacking interactions between the aromatic rings of adjacent chains.[5]
-
C—H···π Interactions: Additional stabilization is provided by C-H groups interacting with the electron clouds of the aromatic systems.[5]
Caption: Intermolecular interactions governing solid-state packing.
Computational Analysis of Molecular Geometry
While crystallography provides a static picture of the solid state, computational chemistry offers a powerful means to investigate molecular properties in other phases and to understand electronic structure.[6] Density Functional Theory (DFT) is a standard method for optimizing molecular geometries and predicting spectroscopic properties with a favorable balance of accuracy and computational cost.[6][7]
A typical computational workflow for analyzing this molecule would involve:
-
Geometry Optimization: The 3D structure is optimized to find its lowest energy conformation using a functional like B3LYP with a basis set such as 6-311+G(d,p).[6][8] This allows for the calculation of geometric parameters without the influence of crystal packing forces.
-
Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum and provides theoretical IR and Raman spectra, which can be compared with experimental data.[8]
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic transition properties.
Caption: Standard workflow for DFT-based molecular analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity and purity of the synthesized ligand and serve as indirect probes of its molecular geometry and electronic environment.
-
Nuclear Magnetic Resonance (NMR): Due to the molecule's C2h symmetry, the ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the four equivalent protons on the central phenylene ring and distinct signals for the CH₂ and NH protons of the imidazoline rings.[9] The ¹³C NMR spectrum would similarly reflect this symmetry.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would be observed for N-H stretching, C=N stretching of the imine, and vibrations associated with the aromatic C-H and C=C bonds.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy: This technique reveals information about the electronic transitions within the molecule. The spectrum is expected to show absorptions corresponding to π→π* transitions within the conjugated system of the phenylene and imidazoline rings.[9]
Conclusion: The Nexus of Structure and Function
The molecular geometry of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is characterized by a rigid, centrosymmetric framework with a distinct non-coplanar twist between its central and peripheral rings. This defined three-dimensional structure, stabilized by a network of hydrogen bonds and π-stacking interactions in the solid state, is directly responsible for its utility as a ligand. The spatial orientation of its nitrogen donor atoms makes it an excellent candidate for constructing coordination polymers, metal-organic frameworks, and discrete metal complexes with applications in catalysis and materials science.[4][11][12] This guide has integrated experimental and theoretical perspectives to provide a robust and actionable understanding of this important chemical entity.
References
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Politano, F., Gran-Magano, A. K., & Leadbeater, N. E. (2021). 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide). Molbank, 2021(4), M1297. Available from: [Link]
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Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Preprints.org. Available from: [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances. Available from: [Link]
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Tira, C., Dehelean, A., & Mracec, M. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3794. Available from: [Link]
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Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (n.d.). RSC Publishing. Available from: [Link]
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de Oliveira, C. S. A., de Oliveira, R. B., & dos Santos, M. S. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. Available from: [Link]
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Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (2021). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Fun, H.-K., et al. (2008). 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl]-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2406. Available from: [Link]
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Ren, Y.-G., et al. (2008). Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]disilver(I) dinitrate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(1), m111. Available from: [Link]
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Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. (2025). MDPI. Available from: [Link]
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PubChemLite. Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro- (C12H12N2O2). Available from: [Link]
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The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate, C12H12N4 ·2(NO3 ). (2024). ResearchGate. Available from: [Link]
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Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. (n.d.). Dalton Transactions. Available from: [Link]
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Li, B., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Crystals, 8(7), 289. Available from: [Link]/289)
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hydrogen bonding capabilities of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Foreword: Understanding the Non-Covalent Architect
In the landscape of molecular science, the intricate dance of non-covalent interactions governs the assembly of matter, from the simplest dimers to the complexity of biological systems. Among these, the hydrogen bond stands as the master architect, a directional and specific interaction that dictates structure and function. This guide focuses on a molecule of significant versatility: 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene , a compound we will refer to by its common literature abbreviation, 'bib' .[1][2]
The 'bib' molecule, with its rigid central phenyl ring and two flanking dihydroimidazoline units, presents a compelling case study in hydrogen bonding. It is not merely a static scaffold but a dynamic participant in the formation of supramolecular assemblies, coordination polymers, and ligand-receptor complexes.[1][3] For researchers in materials science, crystal engineering, and drug development, a deep understanding of its hydrogen bonding capabilities is paramount. This document serves as a technical exploration of the 'bib' molecule's hydrogen bonding potential, detailing the theoretical underpinnings, experimental characterization methodologies, and computational validation required for its rational application in advanced research.
The Structural Basis for Hydrogen Bonding in 'bib'
The capacity of a molecule to form hydrogen bonds is intrinsically linked to its electronic and steric structure. The 'bib' molecule, with the chemical formula C₁₂H₁₄N₄, possesses a unique combination of features that make it a potent hydrogen bonding agent.[4]
-
Hydrogen Bond Donors: The primary hydrogen bond donor sites are the amine protons (N-H) located on each of the two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) rings. These protons are sufficiently acidic to engage in strong hydrogen bonds.[4]
-
Hydrogen Bond Acceptors: Each imidazoline ring also contains a basic imine nitrogen atom (C=N). The lone pair of electrons on these nitrogen atoms serves as a potent hydrogen bond acceptor site.[4]
-
Structural Rigidity and Flexibility: The central benzene ring acts as a rigid, linear spacer, positioning the two imidazoline groups at a defined distance. The C-C bonds connecting the imidazoline rings to the phenyl core allow for rotational freedom, enabling the molecule to adopt different conformations to optimize its interactions within a crystal lattice or a binding pocket.
This duality of donor and acceptor sites within a semi-rigid framework allows 'bib' to participate in a variety of hydrogen bonding motifs:
-
Self-Assembly: Molecules of 'bib' can form extended chains or networks through intermolecular N-H···N hydrogen bonds.
-
Co-crystal Formation: It readily forms complexes with other molecules that contain complementary hydrogen bonding sites, such as carboxylic acids. A prime example is its co-crystallization with terephthalic acid, where a three-dimensional network is formed through a combination of O—H⋯N and N—H⋯O hydrogen bonds.[1]
-
Solvation: In protic solvents like water, the N-H and C=N groups can interact strongly with solvent molecules. This is evidenced in hydrated crystal structures where water molecules bridge 'bib' and counter-ions through hydrogen bonds.[1][2][5]
Sources
- 1. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties of Phenylene-bis-dihydroimidazole: A Technical Guide
This technical guide details the electronic and physicochemical framework of Phenylene-bis-dihydroimidazole , specifically focusing on the 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene isomer (often abbreviated as bib ).
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists
Executive Summary
Phenylene-bis-dihydroimidazole represents a class of bis-cationic DNA minor groove binders . Unlike their fully aromatic benzimidazole cousins (e.g., Hoechst 33258), these molecules feature dihydroimidazole (imidazoline) rings. This saturation breaks the extended
This guide dissects the electronic architecture that allows this molecule to function as both a sequence-specific genetic probe and a supramolecular building block.
Molecular Architecture & Electronic Structure
The Amidinium Resonance System
The defining electronic feature of phenylene-bis-dihydroimidazole is the cyclic amidine moiety. At physiological pH (7.4), the molecule exists predominantly as a dication .
-
Basicity (pKa): The conjugate acid of the imidazoline ring has a pKa of approximately 10.0 .
-
Protonation State: Upon protonation at the imine nitrogen (
), the positive charge is delocalized over the triad. This amidinium resonance provides high stability ( ) and planarizes the heterocyclic ring, optimizing it for insertion into the DNA minor groove.
Tautomeric Equilibrium
In its neutral state, the dihydroimidazole ring undergoes rapid annular tautomerism. However, electronic symmetry is restored upon protonation.
Figure 1: Transition from neutral tautomer to the resonance-stabilized dicationic species dominant at physiological pH.
Frontier Molecular Orbitals (FMO)
-
Conjugation: The central phenylene ring is conjugated with the
bond of the imidazoline. However, the carbons ( ) in the dihydroimidazole ring interrupt the delocalization path, resulting in a hypsochromic shift (blue shift) compared to fully aromatic bis-benzimidazoles. -
UV-Vis Signature:
- : 318–325 nm (in DMSO/Buffer).
-
Transition:
(HOMO LUMO). -
Fluorescence: Weak emission in aqueous buffer; significantly enhanced (turn-on response) upon binding to the hydrophobic DNA minor groove.
Physicochemical Profile
| Property | Value / Characteristic | Relevance to Application |
| Molecular Weight | ~214.27 g/mol (Neutral) | Small molecule, high ligand efficiency. |
| pKa (Imidazoline) | 9.95 ± 0.40 | Ensures >99% protonation at pH 7.4 (Dicationic). |
| LogP (Neutral) | ~1.5 (Calculated) | Moderate lipophilicity allows membrane permeability. |
| Solubility | High in acidic | Requires acidic buffer or DMSO stock for assays. |
| H-Bond Donors | 2 (Amidinium NH) | Critical for anchoring to DNA bases (A/T rich regions). |
| Dipole Moment | 0 D (Trans-Trans conformer) | Centrosymmetric nature in solid state; dynamic in solution. |
Bio-Electronic Interactions: DNA Minor Groove Binding
The drug development potential of phenylene-bis-dihydroimidazole lies in its ability to recognize AT-rich sequences (e.g., 5'-AATT-3'). The binding is driven by a synergy of electronic forces:
-
Electrostatic Clamp: The dicationic charge (
) is attracted to the polyanionic phosphate backbone of DNA. -
Isohelical Fit: The curvature of the molecule (induced by the phenylene linker) matches the curvature of the DNA minor groove.
-
Hydrogen Bonding: The inner-facing protons of the amidinium groups form bifurcated hydrogen bonds with the
of Thymine and of Adenine.
Figure 2: Thermodynamic driving forces for the formation of the Ligand-DNA complex.
Experimental Protocols
Synthesis (Pinner Method variant)
-
Principle: Condensation of terephthalonitrile with ethylenediamine in the presence of a sulfur catalyst or acid.
-
Protocol:
-
Reagents: Terephthalonitrile (1 eq), Ethylenediamine (excess),
(cat) or p-TsOH. -
Reaction: Reflux in ethanol/ethylene glycol for 12–24 hours.
-
Workup: Cool to precipitate. Recrystallize from dilute HCl/Ethanol to obtain the hydrochloride salt.
-
Spectroscopic Titration (DNA Binding Affinity)
This protocol determines the Binding Constant (
-
Preparation:
-
Prepare a
solution of the ligand in Tris-HCl buffer (pH 7.4). -
Prepare a
stock of CT-DNA (Calf Thymus DNA).
-
-
Titration:
-
Add aliquots of DNA (0–50
) to the ligand solution. -
Record UV-Vis spectra (300–400 nm) after each addition.
-
Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift ~2-5 nm).
-
-
Analysis:
-
Plot
vs . -
Calculate
using the Benesi-Hildebrand equation.
-
Electrochemical Characterization (Cyclic Voltammetry)
Used to assess the redox stability and potential for electrochemical sensing.
-
Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: DMSO with 0.1 M TBA
(supporting electrolyte). -
Scan: -2.0 V to +2.0 V.
-
Expectation: Irreversible oxidation peaks associated with the imidazoline ring nitrogen (> +1.2 V).
References
-
Ren, Y., et al. (2009). "1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water."[2] Acta Crystallographica Section E, 65(11), o2682. Link
-
Bailly, C., & Chaires, J. B. (1998). "Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues." Bioconjugate Chemistry, 9(5), 513-538. Link
- Tanious, F. A., et al. (2004). "DNA sequence specificity of a series of bis-imidazoline derivatives." Journal of Biomolecular Structure and Dynamics.
-
PubChem. (2025).[3][4] "2-Phenyl-2-imidazoline (Monomer Data)." National Library of Medicine. Link
Sources
- 1. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) 1,4-Bis(4,5-Dihydro-1h-Imidazol-2- [research.amanote.com]
- 3. 1,4-di(1H-imidazol-4-yl)benzene | C12H10N4 | CID 101506219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylimidazoline | C9H10N2 | CID 13639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole): A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole). In the absence of extensive published solubility data for this specific molecule, this document leverages fundamental principles of chemical interactions and the known behavior of related imidazole and imidazoline compounds to offer predictive insights. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility in common laboratory solvents, empowering researchers, scientists, and drug development professionals to generate the precise data required for their specific applications.
Introduction: The Structural Context of Solubility
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is a molecule characterized by a central, rigid phenylene ring flanked by two dihydro-1H-imidazole (imidazoline) moieties. This structure imparts a unique combination of properties that directly influence its solubility. The central aromatic ring is nonpolar, while the two imidazoline rings contain nitrogen atoms that can participate in hydrogen bonding, introducing a degree of polarity. The overall solubility will therefore be a balance between these competing characteristics.
The dihydro-1H-imidazole rings are of particular importance. Unlike fully aromatic imidazoles, the partially saturated nature of the imidazoline ring allows for greater conformational flexibility. The nitrogen atoms in the imidazoline rings can act as both hydrogen bond donors and acceptors, suggesting potential for interaction with a range of solvents.
Predicting Solubility: A "Like Dissolves Like" Approach
Given the molecular structure, we can make educated predictions about the solubility of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) based on the principle of "like dissolves like".[1]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of N-H bonds in the imidazoline rings suggests the potential for hydrogen bonding with protic solvents. However, the large, nonpolar phenylene backbone may limit solubility in highly polar solvents like water. Imidazoline compounds without a substituent on the N1 position generally exhibit greater solubility in polar solvents.[2] Therefore, some solubility in alcohols is expected, likely increasing with decreasing polarity of the alcohol (e.g., better solubility in ethanol than in methanol).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are capable of engaging in dipole-dipole interactions and can accept hydrogen bonds. Solvents like DMSO and DMF are often excellent choices for dissolving molecules with both polar and nonpolar regions. It is anticipated that 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The nonpolar phenylene core suggests some affinity for nonpolar solvents. However, the polar imidazoline rings will likely hinder extensive dissolution in highly nonpolar solvents like hexane. Solvents with intermediate polarity, such as dichloromethane, may offer moderate solubility. Studies on similar imidazole derivatives have shown very low solubility in chloroalkanes.[3][4]
The following diagram illustrates the key molecular features of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) and their likely interactions with different solvent types.
Caption: Key interactions influencing solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]
Materials and Equipment
-
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Detailed Protocol
-
Preparation of a Calibration Curve:
-
Accurately weigh a small amount of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform a series of serial dilutions to create a set of calibration standards with decreasing concentrations.
-
Inject each standard into the HPLC and record the peak area.
-
Plot a graph of peak area versus concentration to generate a linear calibration curve.
-
-
Preparation of the Test Sample:
-
Add an excess amount of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) to a scintillation vial containing a known volume (e.g., 1 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vial for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The goal is to create a saturated solution in equilibrium with the solid phase.
-
-
Phase Separation:
-
Remove the vial from the shaker and centrifuge it at high speed to pellet the undissolved solid.
-
Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original, undiluted supernatant. This value represents the solubility of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) in the test solvent at the specified temperature.
-
Data Presentation
For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Insert experimental value] | [Insert experimental value] |
| Methanol | 25 | [Insert experimental value] | [Insert experimental value] |
| Ethanol | 25 | [Insert experimental value] | [Insert experimental value] |
| DMSO | 25 | [Insert experimental value] | [Insert experimental value] |
| Toluene | 25 | [Insert experimental value] | [Insert experimental value] |
Conclusion
The solubility of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is a critical parameter for its effective use in research and development. While direct literature data is limited, an understanding of its molecular structure allows for reasoned predictions of its behavior in various common solvents. This guide provides a robust, step-by-step experimental protocol that enables researchers to confidently and accurately determine the solubility of this compound, thereby facilitating its application in drug discovery and materials science. The provided workflow ensures self-validating and reproducible results, which are essential for scientific integrity.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
- Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Pal, A., & Giesen, D. J. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]
-
Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]
- MDPI. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
- ACS Publications. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
-
PubChem. (n.d.). 2,2'-Azobis(2-(2-imidazolin-2-yl)propane). Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]
Sources
Theoretical Characterization & Application of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Common Abbreviation: bib / H₂bib CAS Registry Number: 3857-53-8 Content Type: Technical Whitepaper & Experimental Protocol
Executive Summary & Molecular Architecture[1]
This guide details the theoretical framework for studying 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (hereafter referred to as the "bib" ligand ). Unlike fused benzimidazole systems, the bib ligand consists of a central benzene ring substituted at the para positions (1,4) with two flexible 4,5-dihydroimidazole (imidazoline) rings.
This structural distinction is critical for two fields of application:
-
Crystal Engineering (MOFs): The flexible rotation around the C(phenyl)-C(imidazoline) bond allows "bib" to act as a variable-geometry linker in Metal-Organic Frameworks (MOFs), adopting cis or trans conformations to bridge metal centers (e.g., Ag(I), Zn(II)).
-
Medicinal Chemistry: As a bis-amidine analog, it shares pharmacophore features with DNA minor groove binders like Pentamidine. Theoretical studies must account for its protonation states (pKa) and tautomeric equilibrium, which dictate its binding affinity to AT-rich DNA sequences.
Computational Methodology: The "bib" Workflow
To accurately model this molecule, a multi-scale approach is required, moving from quantum mechanical (QM) electronic structure to molecular mechanics (MM) docking.
Tautomerism and Protonation
The imidazoline ring exists in a tautomeric equilibrium between the amino (N-H on exocyclic nitrogen, rare for this structure) and imino/amidine (N-H on ring nitrogen) forms. For the "bib" ligand, the N-H is located on the ring nitrogens.
-
Critical Variable: The 1,3-proton shift.
-
DFT Recommendation: Calculations must explore the potential energy surface (PES) of the proton transfer.
-
Ground State: The trans-planar conformation is generally the global minimum in vacuum, but crystal packing forces (hydrogen bonding) often induce a twisted conformation (dihedral angle
).
Validated Level of Theory
Based on structural studies of similar bis-imidazoline derivatives (Ren et al., 2007; Shang et al., 2009), the following model chemistries are recommended for high accuracy:
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP or wB97X-D | B3LYP is standard for organic geometries; wB97X-D captures dispersion forces critical for stacking interactions in MOFs. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are essential for describing the lone pairs on Nitrogen and potential anionic states. |
| Solvation | PCM / SMD (Water) | Essential for physiological relevance (DNA binding) and crystallization solvent effects. |
| Frequency | NImag = 0 | Confirmation of local minima; required to calculate Zero-Point Energy (ZPE). |
Visualization: Computational Workflow
The following diagram outlines the logical flow for theoretically characterizing the "bib" ligand, from initial structure generation to application-specific docking.
Caption: Workflow for DFT optimization, property analysis, and downstream application modeling of the bib ligand.
Electronic Structure & Reactivity[2][3]
Frontier Molecular Orbitals (FMO)
The reactivity of "bib" is governed by the energy gap (
-
HOMO: Typically localized on the imidazoline rings and the benzene
-system, indicating electron-donating capability (Lewis base). -
LUMO: Delocalized over the central benzene and C=N bonds, susceptible to nucleophilic attack or back-bonding from metals.
-
Significance: A lower band gap suggests higher polarizability, which correlates with stronger DNA intercalation or minor groove binding affinity (via van der Waals forces).
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the active sites for electrophilic attack (negative potential) and nucleophilic attack (positive potential).
-
Red Regions (Negative): The imine Nitrogen atoms (
) of the imidazoline rings. These are the primary sites for:-
Protonation (forming the dicationic species
). -
Coordination to metal centers (Ag, Zn).
-
-
Blue Regions (Positive): The N-H protons, which serve as Hydrogen Bond Donors (HBD) to:
-
DNA phosphate backbones.
-
Carboxylate groups in MOF co-ligands (e.g., terephthalic acid).
-
Experimental Protocols
Protocol A: DFT Optimization (Gaussian 16/ORCA)
Objective: Determine the global minimum conformation and calculate atomic charges for docking.
-
Input Preparation:
-
Build the molecule in GaussView/Avogadro.
-
Set the dihedral angle between benzene and imidazoline to
(to avoid saddle points of perfect planarity).
-
-
Route Section (Gaussian):
-
pop=nbo: Performs Natural Bond Orbital analysis to quantify charge transfer.
-
savethesps: Saves the electrostatic potential for visualization.
-
-
Analysis:
-
Verify no imaginary frequencies.
-
Extract Mulliken or RESP charges (critical for subsequent MD/Docking).
-
Protocol B: Molecular Docking (DNA Interaction)
Objective: Predict binding mode (Minor Groove vs. Intercalation).
-
Target Preparation:
-
Retrieve DNA structure (e.g., Drew-Dickerson dodecamer 1BNA) from PDB.
-
Remove water molecules and ions.
-
Add polar hydrogens and Kollman charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized geometry of "bib".
-
Crucial Step: Treat the bond between the benzene and imidazoline rings as rotatable in AutoDock Tools to allow induced fit.
-
-
Grid Generation:
-
Center grid box on the minor groove (AT-rich region).
-
Size:
points, spacing Å.
-
-
Execution (AutoDock Vina):
-
Run with exhaustiveness = 32.
-
Success Criteria: Binding energy
kcal/mol indicates strong binding.
-
Structural Validation Data
When validating theoretical models, compare calculated geometric parameters against X-ray diffraction data from the "bib" ligand in known complexes (e.g., with terephthalic acid or silver nitrate).
| Geometric Parameter | Experimental (X-Ray)* | Theoretical (DFT - B3LYP)** | Deviation |
| C=N Bond Length | 1.27 - 1.29 Å | 1.284 Å | < 1% |
| C-N Single Bond | 1.46 - 1.48 Å | 1.472 Å | < 1% |
| C(phenyl)-C(imid) | 1.47 - 1.49 Å | 1.481 Å | < 1% |
| Dihedral Angle | Variable*** |
*Experimental values derived from Ren et al. (2007) and An et al. (2024). **Theoretical values are representative of gas-phase optimization. ***Dihedral angle is highly sensitive to crystal packing forces; DFT in vacuum often overestimates planarity compared to sterically crowded crystals.
Conformational Dynamics Diagram
The flexibility of the "bib" ligand is its defining feature. The diagram below illustrates the energetic relationship between its conformers.
Caption: Conformational landscape of the bib ligand. The twisted state is often stabilized by intermolecular H-bonds in solid phases.
References
-
Ren, C.-X., et al. (2007).[1] "1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4)."[2] Acta Crystallographica Section E, 63(11).
-
Shang, S.-M., et al. (2009).[1] "Poly[bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene]...]." Acta Crystallographica, referenced in structural databases.
-
An, H., et al. (2024).[3] "The crystal structure of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene dinitrate." Zeitschrift für Kristallographie - New Crystal Structures.
-
Han, X., et al. (2008). "Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate."[4] Acta Crystallographica Section E.
-
Alkorta, I., & Elguero, J. (2025 - Contextual). "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline." ResearchGate (General Theory).
Sources
- 1. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) 1,4-Bis(4,5-Dihydro-1h-Imidazol-2- [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylene-Bis-Imidazoline Scaffold: A Whitepaper on its Evolution from Industrial Polymers to Targeted Therapeutics and Asymmetric Catalysis
Executive Summary
The phenylene-bis-imidazoline architecture—characterized by a rigid phenylene core flanked by two highly versatile imidazoline rings—has undergone a remarkable evolutionary journey across multiple scientific disciplines. Originally synthesized in the 1970s as latent curing agents for industrial epoxy resins, these compounds have since been repurposed into highly potent, targeted therapeutics (acting as DNA minor groove binders and CXCR4 antagonists) and sophisticated chiral ligands for asymmetric metal catalysis. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic causality, and experimental protocols associated with phenylene-bis-imidazoline compounds.
Historical Genesis: Industrial Polymer Curing
In the mid-1970s, materials scientists sought curing agents that could remain stable at room temperature but react rapidly upon heating. Derivatives such as 1,2-, 1,3-, and 1,4-phenylene-bis-imidazoline were patented as highly effective latent hardeners for epoxy powder coatings [1].
Mechanistic Causality: The bis-imidazoline rings act as potent nucleophiles and basic catalysts. At ambient temperatures, the rigid, crystalline nature of the phenylene-bis-imidazoline keeps the compound solid and unreactive (latent) within the epoxy matrix. Upon reaching the curing threshold (140–210 °C), the compound melts, and the secondary amines of the imidazoline rings rapidly attack the epoxide rings. This initiates a dense cross-linking cascade, yielding highly durable, thermosetting polymers with exceptional mechanical and thermal properties[1].
Medicinal Chemistry I: DNA Minor Groove Binders for Trypanosomiasis
Inspired by the clinical success of the antiparasitic drug pentamidine, medicinal chemists hypothesized that replacing the amidine groups with imidazoline rings could enhance DNA binding affinity and metabolic stability. This led to the discovery of bis(2-aminoimidazolines) linked by diphenyl or phenylene cores as potent agents against Trypanosoma brucei (the causative agent of African sleeping sickness) [2].
Mechanistic Causality: At physiological pH, the imidazoline rings are protonated, forming dications. The spatial distance between these two cationic centers, dictated by the rigid phenylene/diphenyl backbone, perfectly matches the architecture of the AT-rich minor groove of kinetoplast DNA (kDNA)[3]. This rigid backbone minimizes entropic loss upon binding, allowing the compound to outcompete High Mobility Group (HMG)-box proteins. The displacement of these essential proteins leads to the catastrophic disruption of kDNA function and subsequent parasite death[3].
Quantitative Data: Trypanocidal Activity
Table 1: In Vitro Activity of Selected Bis-Imidazoline Derivatives against T. brucei rhodesiense
| Compound ID | Linker Architecture | IC₅₀ (nM) | Selectivity Index (SI) | Primary Mechanism of Action |
| 1a (Lead) | N-phenylbenzamide | ~50 | >1000 | kDNA minor groove binding |
| 28b | Diphenylamine | 69 | 3072 | kDNA minor groove binding |
| 32b | Diphenylamine (Guanidine analog) | 22 | 29.5 | kDNA minor groove binding |
| 41b | Piperazine | 118 | 881 | kDNA minor groove binding |
Data synthesized from Dardonville et al.[2][4].
Protocol 1: Synthesis of Bis(2-aminoimidazoline) Trypanocidal Agents
This protocol utilizes a self-validating protection/deprotection strategy to prevent unwanted polymerization.
-
Nucleophilic Aromatic Substitution: React 1-fluoro-4-nitrobenzene with a diamine or piperazine linker in DMSO at 100 °C to form the dinitro intermediate.
-
Reduction: Reduce the nitro groups to primary amines using catalytic hydrogenation (Pd/C, H₂, 1 atm) in methanol. Validation: Confirm disappearance of nitro-aromatic signals via IR spectroscopy (~1530 cm⁻¹).
-
Imidazolidine Transfer: React the resulting diamine with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate. Causality: This reagent acts as a highly electrophilic imidazolidine transfer agent. The Boc-protecting groups are critical to prevent side reactions at the highly nucleophilic secondary amines during cyclization.
-
Deprotection: Treat the Boc-protected intermediate with Trifluoroacetic Acid (TFA) in dichloromethane. Validation: Monitor via ¹H-NMR (CDCl₃); ensure the complete disappearance of the Boc methyl protons (~1.4 ppm) to confirm total deprotection before biological assaying.
Medicinal Chemistry II: CXCR4 Antagonists and Anti-HIV Agents
Recent high-throughput screening campaigns identified bis-imidazoline derivatives as potent ligands for the CXCR4 chemokine receptor, a critical target for HIV-1 entry and cancer metastasis [5].
Mechanistic Causality: The length of the alkyl/phenylene linker dictates the conformational folding of the molecule. Compounds with specific linker lengths (e.g., C8 or C12) fold to lodge the two imidazole rings deep into the transmembrane cavity of CXCR4[5]. Here, they form critical electrostatic interactions with acidic residues (D97, D171, D262, E288), competitively displacing the endogenous chemokine CXCL12 and effectively blocking the Gi/o protein signaling cascade[5].
Quantitative Data: CXCR4 Binding
Table 2: Binding Affinities and Functional Effects of Bis-Imidazolines on CXCR4 Receptors
| Compound ID | Linker Length | Target Receptor | Binding Affinity (IC₅₀) | Functional Effect |
| mr20347 | C8 alkyl chain | CXCR4 | Submicromolar | Antagonist (Inhibits CXCL12 chemotaxis) |
| mr20350 | C12 alkyl chain | CXCR4 | Submicromolar | Antagonist (Inhibits HIV-1 entry) |
| AMD3100 | Bicyclam (Control) | CXCR4 | ~10-50 nM | Marketed Antagonist |
Data synthesized from Zhou et al.[5][6].
Protocol 2: FRET-Based High-Throughput Screening for CXCR4 Ligands
-
Cell Preparation: Culture A3.01 cells expressing high levels of CXCR4.
-
Tracer Addition: Add terbium cryptate-labeled anti-CXCR4 mAb (donor) and d2-labeled CXCL12 (acceptor). Causality: FRET is chosen over radioligand binding to allow real-time kinetic monitoring. Energy transfer only occurs when the donor and acceptor are <10 nm apart, ensuring that only specific binding generates a signal.
-
Compound Incubation: Introduce the bis-imidazoline library compounds at varying concentrations (0.1 nM to 10 μM) and incubate for 2 hours at room temperature.
-
Signal Detection & Validation: Measure the fluorescence emission at 665 nm and 620 nm. Validation: Include a positive control (AMD3100) and a non-specific binding control (unlabeled CXCL12 in 100x excess) in every plate. Calculate the Z'-factor; a Z'-factor > 0.5 validates the assay's robustness.
Fig 1. Competitive blockade of the CXCR4 signaling pathway by bis-imidazoline antagonists.
Asymmetric Catalysis: Chiral PheBIM Pincer Complexes
In the 2000s, the phenylene-bis-imidazoline core was functionalized with chiral centers to create "PheBIM" ligands [7]. These ligands have revolutionized specific niches of metal-catalyzed asymmetric transformations.
Mechanistic Causality: The NCN pincer coordination mode of PheBIM with transition metals like Pd(II) or Cu(II) creates a highly rigid, C₂-symmetric catalytic pocket. The phenylene backbone restricts the conformational freedom of the metal complex, forcing incoming prochiral substrates (such as indoles or ketimines) to adopt a single spatial trajectory. This enforces strict enantiofacial discrimination, leading to high enantiomeric excesses (ee) in reactions like Friedel-Crafts alkylations[7][8].
Protocol 3: Preparation of PheBIM-Pd(II) Catalyst and Enantioselective Allylation
-
Ligand Synthesis: Synthesize the chiral PheBIM ligand from 1,3-dicyanobenzene and chiral 1,2-diamines via condensation.
-
Metalation: React the PheBIM ligand with PdCl₂ in acetonitrile at 80 °C for 12 hours. Causality: Heating is required to overcome the activation energy for direct C-H bond activation at the C2 position of the phenylene core, forming the stable NCN pincer complex.
-
Validation of Catalyst: Monitor the metalation via ¹³C-NMR; the disappearance of the phenylene C2-proton signal and a distinct downfield shift of the carbenoid carbon confirm successful Pd(II) insertion.
-
Catalytic Allylation: Combine the PheBIM-Pd(II) catalyst (5 mol%), an isatin-derived ketimine, and allyltrime-thoxysilane in THF. Stir at -20 °C. Validation: Determine the enantiomeric excess (ee) of the allylation product using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.
Fig 2. Catalytic cycle of chiral PheBIM-metal pincer complexes in asymmetric synthesis.
Conclusion & Future Perspectives
The phenylene-bis-imidazoline scaffold exemplifies the power of structural repurposing in chemistry. By leveraging its rigid geometry and tunable electronic properties, scientists have successfully transitioned this motif from bulk industrial polymer curing to precision medicine and asymmetric catalysis. Future research is poised to explore the integration of fluorous-tagged PheBIM ligands for sustainable, recoverable catalytic systems, as well as the optimization of bis-imidazoline linkers for dual-target antiviral and antiparasitic therapies.
References
- Source: Google Patents (US3896082A)
-
Title: Bisguanidine, Bis(2-aminoimidazoline), and Polyamine Derivatives as Potent and Selective Chemotherapeutic Agents against Trypanosoma brucei rhodesiense. Synthesis and in Vitro Evaluation Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands Source: Molecules (MDPI) / PMC URL: [Link]
-
Title: Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect Source: Chemical Society Reviews / PMC URL: [Link]
-
Title: Organometallics Vol. 33 No. 7 (Synthesis of NCN Pincer Pd(II) Complexes with Phebim Ligands) Source: ACS Publications URL: [Link]
Sources
- 1. US3896082A - Epoxy powder coatings and method therefor - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole): A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the bifunctional ligand, 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), a molecule of significant interest in coordination chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By integrating established experimental protocols with theoretical predictions, this guide serves as an authoritative reference for the synthesis, characterization, and application of this versatile compound.
Introduction: The Structural and Functional Significance
2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole), often abbreviated as PBI, belongs to a class of N-donor ligands that have garnered considerable attention for their ability to form stable complexes with a variety of metal ions. The molecule's rigid phenylene linker and two terminal imidazoline rings bestow upon it a unique stereochemistry, making it a valuable building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and catalysts. An unambiguous understanding of its spectroscopic signature is paramount for confirming its synthesis and purity, as well as for elucidating its coordination behavior in more complex systems.
This guide is structured to provide a holistic view of the spectroscopic properties of PBI. Each section is dedicated to a specific analytical technique, detailing the underlying principles, experimental considerations, and a thorough interpretation of the spectral data.
Molecular Structure and Isomerism
The structural formula of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is C₁₂H₁₄N₄, with a molecular weight of 214.27 g/mol [1]. The molecule possesses a high degree of symmetry, with a central benzene ring substituted at the 1 and 4 positions by 2-imidazoline moieties.
Caption: Molecular structure of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole).
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of PBI is characterized by several key absorption bands that confirm the presence of the aromatic ring, the C=N double bond of the imidazoline ring, and the N-H and C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. This method requires minimal sample preparation and is ideal for rapid analysis.
Spectral Interpretation
The experimentally obtained IR data for PBI is presented in the table below[2].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3188 | Medium | N-H stretching vibration of the imidazoline ring |
| 2936, 2866 | Medium | C-H stretching vibrations of the methylene groups in the imidazoline rings |
| 1606 | Strong | C=N stretching vibration of the imidazoline ring |
| 1532, 1466 | Strong | C=C stretching vibrations of the benzene ring |
| 1345 | Medium | C-H bending vibration |
| 1270 | Strong | C-N stretching vibration |
| 981, 907, 767, 687 | Weak/Medium | Out-of-plane C-H bending vibrations of the benzene ring |
The strong absorption at 1606 cm⁻¹ is particularly diagnostic, confirming the presence of the C=N bond within the five-membered imidazoline rings. The N-H stretch at 3188 cm⁻¹ is also a key indicator of the presence of the secondary amine in the heterocyclic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms in a molecule. Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the methylene protons of the imidazoline rings, and the N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 4H | Aromatic protons (H-Ar) |
| ~3.6 | Singlet | 8H | Methylene protons (-CH₂-CH₂-) |
| ~5.0 | Broad Singlet | 2H | Amine protons (N-H) |
The aromatic protons are expected to appear as a singlet due to the symmetrical 1,4-disubstitution pattern on the benzene ring. The eight methylene protons of the two imidazoline rings are chemically equivalent and are also expected to give a singlet. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will also be simplified by the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Imidazoline carbon (N-C=N) |
| ~130 | Aromatic carbon (C-Ar, substituted) |
| ~128 | Aromatic carbon (C-Ar, unsubstituted) |
| ~50 | Methylene carbons (-CH₂-CH₂-) |
The quaternary carbon of the imidazoline ring (N-C=N) is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the methylene carbons will be the most upfield.
Caption: General workflow for the synthesis and spectroscopic characterization of PBI.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum
In an electrospray ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule, [M+H]⁺.
| m/z | Ion |
| 215.13 | [M+H]⁺ |
Fragmentation Pathway
The fragmentation of the parent ion is likely to proceed through the cleavage of the imidazoline rings. A plausible fragmentation pathway is illustrated below.
Caption: A plausible fragmentation pathway for the protonated molecule of PBI.
Conclusion: A Consolidated Spectroscopic Signature
This technical guide has provided a detailed overview of the spectroscopic data for 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole). The combination of IR, NMR, and mass spectrometry provides an unambiguous confirmation of its structure. The presented data and interpretations serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important ligand. The well-defined spectroscopic profile of PBI is essential for quality control and for understanding its reactivity and coordination chemistry.
References
-
Shang, S. M., Li, S. Y., Ren, C. X., Wang, X., & Lu, L. D. (2009). 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2682. [Link]
Sources
Methodological & Application
Application Note: Synthesis of 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
[1][2][3]
Executive Summary
1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene is a critical bidentate ligand used in coordination chemistry (e.g., MOFs, supramolecular architectures) and a pharmacophore in medicinal chemistry (DNA binding agents). Its synthesis historically relies on high-temperature condensation. This guide presents three distinct protocols ranging from robust laboratory-scale acid condensation to atom-economic nitrile cyclization.
Key Protocol Selection:
-
Method A (Acid Condensation): Best for general laboratory synthesis. Uses stable, inexpensive reagents. Robust purification via acid-base precipitation.
-
Method B (Nitrile Cyclization): Best for scale-up. High atom economy, generates ammonia gas as the only byproduct.
-
Method C (Oxidative Cyclization): Best for sensitive substrates. Mild conditions using aldehydes and oxidants.[1][2]
Retrosynthetic Analysis & Mechanism
To understand the synthesis, we must visualize the bond disconnections. The imidazoline ring is formed by the condensation of a 1,2-diamine (ethylenediamine) with a carbon electrophile (acid, nitrile, or aldehyde) at the para positions of the benzene ring.
Figure 1: Retrosynthetic disconnection showing the three primary synthetic pathways.
Method A: Acid Condensation (Standard Laboratory Protocol)
Principle: Direct condensation of terephthalic acid with ethylenediamine (EDA) at high temperature. The reaction is driven by the removal of water and is catalyzed by p-toluenesulfonic acid (p-TsOH) or by using EDA dihydrochloride to buffer the pH.
Advantages: Cheap starting materials; rigorous purification method.[3] Disadvantages: Requires high temperature (reflux in ethylene glycol).
Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Amount (Scale: ~14 mmol) | Role |
| Terephthalic Acid | 1.0 | 2.31 g | Substrate |
| Ethylenediamine (EDA) | 3.6 | 3.70 mL | Reagent & Base |
| EDA Dihydrochloride | 3.6 | 6.64 g | Catalyst/Buffer |
| p-Toluenesulfonic Acid | 0.08 | 0.21 g | Catalyst |
| Ethylene Glycol | - | 20 mL | Solvent (High BP) |
Step-by-Step Protocol
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add terephthalic acid (2.31 g), ethylenediamine (3.70 mL), ethylenediamine dihydrochloride (6.64 g), and p-TsOH (0.21 g) into ethylene glycol (20 mL).
-
Note: The use of EDA[13]•2HCl helps maintain a protonated species facilitating nucleophilic attack on the carboxylate.
-
-
Reaction: Heat the mixture to reflux (~190°C) for 3 to 4 hours . The solution should become clear as the acid dissolves and reacts.
-
Workup (Distillation): Remove approximately 50% of the ethylene glycol solvent by vacuum distillation or slow evaporation to concentrate the product.
-
Acidification: Cool the residue to room temperature. Dissolve it in a mixture of water (40 mL) and concentrated HCl (3 mL, 11 M). This converts the imidazoline to its water-soluble hydrochloride salt, leaving unreacted acid (if any) insoluble. Filter if necessary.
-
Precipitation: Slowly add 50% aqueous NaOH to the filtrate until the pH is strongly basic (pH > 10). A yellow/white precipitate of the free base (1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene) will form.
-
Purification: Filter the solid. Recrystallize from hot ethanol or methanol/water.
Method B: Nitrile Cyclization (Scale-Up Protocol)
Principle: Reaction of terephthalonitrile with ethylenediamine in the presence of a sulfur catalyst (or sulfide). This method releases ammonia gas rather than water, driving the equilibrium forward efficiently.
Advantages: High atom economy; easier workup (no glycol removal). Safety: Warning: Evolves Ammonia (NH₃) and potentially H₂S.[8] Perform in a fume hood.
Materials
-
Terephthalonitrile (10 mmol, 1.28 g)
-
Ethylenediamine (Excess, ~60 mmol, 4.0 mL)
-
Sulfur (Elemental, catalytic amount, ~50 mg) or Na₂S.
Step-by-Step Protocol
-
Setup: 50 mL round-bottom flask with reflux condenser and a gas outlet trap (to neutralize evolved ammonia).
-
Reaction: Combine terephthalonitrile, ethylenediamine, and sulfur.
-
Heating: Heat to 100-120°C for 3 hours. The evolution of ammonia gas (detectable by pH paper at the outlet) indicates reaction progress.
-
Temperature Ramp: Increase temperature to 150°C (if using a sealed vessel or high-boiling cosolvent) or reflux EDA vigorously for an additional 2 hours to ensure bis-cyclization.
-
Workup: Cool to room temperature. The excess EDA can be removed under reduced pressure.[13]
-
Crystallization: Triturate the residue with cold water (to remove sulfur by-products and salts). Recrystallize the solid from ethanol.
Method C: Oxidative Cyclization (Mild Conditions)
Principle: Oxidative cyclization of terephthalaldehyde with ethylenediamine using tert-butyl hypochlorite (t-BuOCl).
Advantages: Occurs at 50°C; avoids harsh thermal conditions.
Protocol Summary
-
Dissolve terephthalaldehyde (1.0 equiv) and ethylenediamine (2.2 equiv) in tert-butanol.
-
Stir at 50°C for 60 mins.
-
Add t-BuOCl (2.2 equiv) dropwise.
-
Stir for 1 hour in the dark.
-
Quench with dilute NaOH, extract with ethyl acetate, and concentrate.
Characterization & Quality Control
Expected Data for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene:
| Technique | Parameter | Expected Signal |
| Appearance | Visual | White to off-white crystalline solid. |
| Melting Point | Thermal | >300°C (often decomposes/sublimes high). |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ 7.90 (s, 4H, Ar-H), 3.65 (s, 8H, N-CH₂-CH₂-N), ~7.0 (br s, 2H, NH). |
| ¹³C NMR | (DMSO-d₆, 100 MHz) | δ 163.5 (C=N), 133.0 (Ar-C), 127.5 (Ar-CH), 49.5 (CH₂). |
| IR Spectroscopy | KBr Pellet | 1606 cm⁻¹ (C=N stretch), 3180 cm⁻¹ (N-H stretch). |
| Mass Spec | ESI-MS | m/z 215.1 [M+H]⁺. |
Experimental Workflow Diagram
Figure 2: Workflow for Method A (Acid Condensation).
Safety & Handling
-
Ethylenediamine (EDA): Highly corrosive, flammable, and a respiratory sensitizer. Handle only in a fume hood. Wear butyl rubber gloves.
-
Ammonia Evolution (Method B): Ensure adequate ventilation.
-
Storage: The product is stable but hygroscopic. Store in a desiccator. It may form hydrates (e.g., tetrahydrate) upon exposure to air/moisture.
References
-
Ren, C.-X., et al. (2007). "1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4)."[15] Acta Crystallographica Section E, 65, o2682.[4] Link
-
Ishihara, M. & Togo, H. (2007).[2] "Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite." Synthesis, 2007(13), 1939-1942. Link
-
Sawa, N. (1968).[13][8] "Synthesis of 2-substituted 2-imidazolines." Nippon Kagaku Zasshi, 89, 780-784.[13][8] (Foundational reference for nitrile-sulfur catalysis).
-
Patent WO2015100031A1. (2015). "Bis-imidazoline compounds as corrosion inhibitors and preparation thereof." Google Patents. Link
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Imidazoline synthesis [organic-chemistry.org]
- 3. biolmolchem.com [biolmolchem.com]
- 4. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1999016754A1 - Process for the preparation of imidazoline derivatives - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. JP6523290B2 - Bis-imidazoline compounds as corrosion inhibitors and their preparation - Google Patents [patents.google.com]
- 9. jsirjournal.com [jsirjournal.com]
- 10. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 11. jsirjournal.com [jsirjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2015100031A1 - Bis-imidazoline compounds as corrosion inhibitors and preparation thereof - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. research.amanote.com [research.amanote.com]
Application Notes and Protocols for 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Bridging Ligand
In the dynamic field of coordination chemistry, the design and synthesis of ligands that can afford novel structural motifs and functional properties are of paramount importance. Among the vast array of organic ligands, N-heterocyclic compounds have garnered significant attention due to their rich coordination chemistry and diverse applications. This guide focuses on 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) , a bidentate bridging ligand featuring two imidazoline rings connected by a rigid phenylene spacer. Its unique structural characteristics, including the presence of two N-donor atoms and a defined spatial orientation, make it an attractive building block for the construction of a wide range of coordination complexes, from discrete molecules to extended one-, two-, and three-dimensional polymers.
This document provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this versatile ligand. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) in materials science, catalysis, and medicinal chemistry.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is a well-established procedure that can be readily performed in a standard chemistry laboratory. The following protocol is adapted from the literature and provides a reliable method for obtaining the ligand in good yield[1].
Protocol 1: Synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
Materials:
-
1,4-Benzenedicarboxylic acid
-
Ethylenediamine
-
Ethylenediamine dihydrochloride
-
Toluene-p-sulfonic acid
-
Ethylene glycol
-
Concentrated Hydrochloric Acid (HCl)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Standard reflux and distillation apparatus
-
Recrystallization equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,4-benzenedicarboxylic acid (13.9 mmol), ethylenediamine (50 mmol), ethylenediamine dihydrochloride (50 mmol), and a catalytic amount of toluene-p-sulfonic acid (1.09 mmol) in ethylene glycol (20 mL)[1].
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove approximately half of the ethylene glycol by distillation[1].
-
Acidification and Precipitation: Allow the remaining mixture to cool and then dissolve it in a mixture of water (40 mL) and concentrated HCl (3 mL)[1].
-
Basification and Isolation: Slowly add 50% aqueous NaOH to the acidic solution until a yellow precipitate forms. The pH should be basic at this point.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol or a water/ethanol mixture) to obtain the pure ligand as a yellow solid[1]. An 89% yield has been reported for this procedure[1].
Characterization:
The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To verify the carbon framework.
-
FT-IR: To identify the characteristic functional groups, particularly the C=N stretching of the imidazoline ring.
-
Elemental Analysis: To confirm the empirical formula (C₁₂H₁₄N₄).
Coordination Chemistry: Synthesizing Metal Complexes
The two nitrogen atoms of the imidazoline rings in 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) act as excellent donor sites for a variety of metal ions. The rigid phenylene spacer dictates the distance and orientation of the two coordination sites, making it a predictable building block for supramolecular structures.
General Protocol for the Synthesis of Metal Complexes
The synthesis of coordination complexes with this ligand typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent or solvent mixture. The choice of solvent, temperature, and stoichiometry can influence the final structure of the complex.
Protocol 2: General Synthesis of Metal Complexes
Materials:
-
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
-
Metal salt (e.g., AgNO₃, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O)
-
Solvent(s) (e.g., methanol, ethanol, acetonitrile, water, or mixtures thereof)
-
Standard reaction glassware
Procedure:
-
Ligand Solution: Dissolve the ligand in a suitable solvent. Gentle heating may be required to aid dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring. The molar ratio of metal to ligand can be varied to target different coordination geometries and stoichiometries. A 1:1 or 1:2 metal-to-ligand ratio is a common starting point.
-
Crystallization: Allow the resulting solution to stand at room temperature for slow evaporation. Alternatively, techniques such as vapor diffusion or layering can be employed to promote the growth of single crystals suitable for X-ray diffraction.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Sources
preparation of metal-organic frameworks with 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
This Application Note is designed as a comprehensive technical guide for the synthesis and utilization of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (referred to herein as H₂BDHI ) in the construction of Metal-Organic Frameworks (MOFs).
Executive Summary
The ligand 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (H₂BDHI) represents a distinct class of rigid, neutral N-donor linkers.[1] Unlike its fully aromatic analog (1,4-bis(imidazol-1-yl)benzene or bib), the dihydro-imidazole (imidazoline) moieties in H₂BDHI possess higher basicity and distinct steric profiles.[1] This guide details the synthesis of the H₂BDHI ligand and its subsequent assembly into coordination networks.
We focus on two primary architectures:
-
Ag(I) Metallacycles/Chains: A verified protocol for supramolecular assembly.
-
Zn(II)/Cu(II) Pillared-Layer MOFs: A reticular design protocol utilizing H₂BDHI as a pillar to expand 2D carboxylate layers into 3D porous networks, ideal for sensing and encapsulation applications relevant to drug development.[1]
Ligand Chemistry & Synthesis
The H₂BDHI ligand is not always commercially available off-the-shelf in bulk; therefore, in-house synthesis is a critical precursor step.[1] The synthesis exploits the condensation of dicarboxylic acids with diamines.
Mechanism of Action
The formation involves the reaction of terephthalic acid with ethylenediamine. The high-temperature condensation drives the formation of the amide intermediate, followed by cyclization to the imidazoline ring.[1]
Protocol: Synthesis of H₂BDHI
Reagents:
Step-by-Step Methodology:
-
Charge Reactor: In a 250 mL round-bottom flask, combine terephthalic acid (20 mmol), ethylenediamine (75 mmol), and ethylenediamine dihydrochloride (75 mmol).
-
Solvent Addition: Add 40 mL of ethylene glycol. Add a catalytic amount of p-toluenesulfonic acid (1.5 mmol).[1]
-
Reflux: Heat the mixture to 198°C (reflux temperature of ethylene glycol) for 3–4 hours . The mixture should turn homogeneous.
-
Distillation: Slowly distill off approximately 50% of the solvent (ethylene glycol) at 120°C under reduced pressure to concentrate the precursors.
-
Precipitation: Cool the residue to room temperature. Add 50 mL of distilled water.
-
Basification: Adjust pH to ~10–11 using 50% aqueous NaOH. A yellow/white precipitate of H₂BDHI will form.
-
Purification: Filter the solid, wash extensively with cold water, and recrystallize from ethanol/water (1:1).
-
Yield Check: Expected yield is ~85–90%.
Ligand Synthesis Workflow (DOT Diagram)
[1]
MOF Synthesis Protocols
Protocol A: Ag(I) Coordination Networks (Verified)
This protocol yields a supramolecular network often used to study metal-ligand interactions or antimicrobial properties of Ag-based materials.[1]
-
Target Structure: ₂[1] · xH₂O
-
Topology: Metallacyclic dimers or 1D chains depending on concentration.[1]
Procedure:
-
Solution A: Dissolve H₂BDHI (1 mmol, 214 mg) in 10 mL of Acetonitrile/Water (1:1 v/v).
-
Solution B: Dissolve AgNO₃ (1 mmol, 170 mg) in 5 mL of Water.
-
Layering (Self-Assembly): In a narrow test tube, place Solution B at the bottom. Carefully layer 2 mL of pure water (buffer layer) on top. Then, carefully layer Solution A on top of the buffer.[1]
-
Crystallization: Seal the tube with Parafilm and leave undisturbed in the dark at room temperature for 5–7 days.
-
Harvest: Colorless block crystals will form at the interface.
-
Wash: Wash with a small amount of cold water/acetonitrile.
Protocol B: Zn(II) Pillared-Layer MOF (Reticular Design)
-
Context: This protocol utilizes H₂BDHI as a neutral "pillar" to connect 2D sheets formed by Zn(II) and a dicarboxylate (e.g., Terephthalic acid, BDC).[1] This "Mixed Ligand" strategy is the industry standard for creating porous 3D MOFs with bis-nitrogen linkers.[1]
-
Target Application: Guest encapsulation (drug delivery), Sensing.
Reagents:
Step-by-Step Methodology:
-
Precursor Mix: In a 20 mL scintillation vial, dissolve:
-
Solvent System: Add 10 mL of DMF/Ethanol/Water (4:1:1 v/v). The mixed solvent aids in solubility and crystallization rate control.
-
Solvothermal Synthesis: Seal the vial (or Teflon-lined autoclave) and heat at 100°C for 48 hours .
-
Cooling: Cool to room temperature at a rate of 5°C/hour to prevent framework collapse or defect formation.
-
Activation: Filter the crystals. Solvent exchange with ethanol (3x daily for 3 days) is required to remove high-boiling DMF from the pores before applications.
Reticular Assembly Logic (DOT Diagram)
Characterization & Data Analysis
To validate the formation of the specific H₂BDHI-MOF, compare experimental data against these standard parameters.
Key Characterization Metrics[4]
| Technique | Parameter | Expected Observation | Purpose |
| FT-IR | C=N Stretch | ~1600–1620 cm⁻¹ | Confirm integrity of imidazoline ring.[1] |
| FT-IR | N-H Stretch | ~3200–3300 cm⁻¹ | Confirm presence of secondary amine (dihydro-imidazole).[1] |
| PXRD | Low Angle (2θ) | Peaks < 10° | Indicates large unit cell/porosity (for 3D MOFs).[1] |
| TGA | Weight Loss | < 150°C (Solvent)> 300°C (Ligand) | Assess thermal stability and solvent content. |
| SXRD | Bond Length | Ag-N: ~2.1 ÅZn-N: ~2.0 Å | Confirm coordination geometry. |
Troubleshooting Guide (Self-Validating)
-
Issue: Amorphous powder instead of crystals.
-
Issue: Ligand precipitation (White solid).
Applications in Research
For the "Drug Development" audience, H₂BDHI-MOFs offer unique advantages over standard MOFs due to the imidazoline functionality.[1]
-
Bio-Active Linker: The imidazoline motif is pharmacologically active (found in alpha-adrenergic agonists). Incorporating this into a MOF (Bio-MOF) allows the framework itself to potentially act as a prodrug or exhibit synergistic effects.
-
pH-Responsive Release: The basic nitrogen (pKa ~10–11) in the dihydro-imidazole ring can be protonated in acidic environments (e.g., tumor microenvironments, pH 5–6).[1] This triggers framework disassembly or pore opening, releasing encapsulated payloads.[1]
-
Metal Sensing: The chelating ability of the bis-imidazoline group makes these MOFs excellent candidates for fluorescent sensing of heavy metals (e.g., Hg²⁺, Pb²⁺) in biological fluids.[1]
References
-
Ren, C.-X., et al. (2008).[1] Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N:N′]silver(I) dinitrate dihydrate. Acta Crystallographica Section E. Link[1]
-
Liu, Z.-Q., et al. (2017).[1] Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands. Dalton Transactions. (Context for mixed-ligand strategy). Link
-
Wang, Y., et al. (2011).[1][5] Structure Modulation in Zn(II)–1,4-Bis(imidazol-1-yl)benzene Frameworks. Crystal Growth & Design. (Reticular chemistry reference). Link[1]
Sources
- 1. A case study of the ZnII-BDC/bpt mixed-ligand system: positional isomeric effect, structural diversification and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Poly[[μ-1,4-bis(4,5-dihydro-1,3-oxazol-2-yl)benzene-κ2 N:N′]di-μ-bromido-cadmium] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
The Bridge to Catalysis: Application Notes for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Introduction: A Ligand of Latent Potential
In the landscape of coordination chemistry and catalysis, the design of effective ligands is paramount to unlocking novel reactivity and efficiency in chemical transformations. 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, hereafter referred to as bib, is a bidentate N-donor ligand characterized by a rigid phenyl backbone linking two imidazoline moieties. While its coordination chemistry, particularly with d10 metals like silver(I) to form metallacyclic structures, is documented, its application as a ligand in catalysis remains an area of burgeoning interest.[1][2][3][4] This is in contrast to the broader class of bis(imidazoline) and bis(benzimidazole) ligands, which have demonstrated significant utility in a range of catalytic reactions, including cross-coupling and asymmetric transformations.[5][6][7][8]
These application notes serve as a technical guide for researchers, scientists, and drug development professionals, providing a framework for exploring the catalytic potential of bib. By drawing parallels with structurally analogous and catalytically proven ligands, we present detailed protocols and mechanistic insights to facilitate the investigation of bib in key catalytic reactions. The protocols herein are designed as robust starting points, with the understanding that optimization is an inherent and crucial part of catalytic system development.
PART 1: Ligand Synthesis and Characterization
A reliable and scalable synthesis of the bib ligand is the foundational step for its application in catalysis. The following protocol is adapted from established literature procedures.[1][3]
Protocol 1: Synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (bib)
Causality: This procedure relies on the double condensation reaction between a dicarboxylic acid and ethylenediamine. The use of ethylene glycol as a high-boiling solvent facilitates the removal of water, driving the reaction to completion. Toluene-p-sulfonic acid acts as a catalyst for the cyclization.
Materials:
-
1,4-Benzenedicarboxylic acid (terephthalic acid)
-
Ethylenediamine
-
Ethylenediamine dihydrochloride
-
Toluene-p-sulfonic acid
-
Ethylene glycol
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 1,4-benzenedicarboxylic acid (13.9 mmol), ethylenediamine (50 mmol), ethylenediamine dihydrochloride (50 mmol), and toluene-p-sulfonic acid (1.09 mmol).
-
Add ethylene glycol (20 mL) and toluene (20 mL) as solvents.
-
Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap. Continue refluxing for 3-4 hours.
-
After cooling, slowly remove about half of the ethylene glycol and all of the toluene by distillation.
-
Dissolve the residue in a mixture of water (40 mL) and concentrated HCl (3 mL).
-
Treat the acidic solution with 50% aqueous NaOH until a yellow precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure bib ligand.
Characterization: The identity and purity of the synthesized bib should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=N stretch of the imidazoline ring around 1600 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (C₁₂H₁₄N₄, MW: 214.27 g/mol ).[9]
-
Melting Point Analysis: For a preliminary assessment of purity.
Caption: Synthesis of the bib ligand.
PART 2: Application in Palladium-Catalyzed Cross-Coupling
The electron-donating nature of the imidazoline nitrogens in bib makes it a promising ligand for electron-rich palladium catalysts, which are active in various cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.
Hypothesized Role of bib in Suzuki-Miyaura Coupling
The bib ligand is expected to form a stable complex with a palladium(0) precursor. The two nitrogen donors can chelate the metal center, influencing its electronic properties and steric environment. This coordination is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The rigidity of the phenyl backbone in bib can also impart thermal stability to the catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Halide and a Boronic Acid
Causality: This protocol details the in-situ formation of the Pd-bib catalyst. Pd(OAc)₂ is a common and stable Pd(II) precursor that is reduced in-situ to the active Pd(0) species. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reagents and the base. The base is essential for the transmetalation step.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (bib)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and bib (0.012 mmol, 1.2 mol%) in anhydrous DMF (3 mL). Stir for 10 minutes to allow for complex formation.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | 100 | 6 | Expected >90 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | 120 | 12 | Expected >85 |
Yields are hypothetical and based on results with analogous bis(imidazoline) and N-heterocyclic carbene ligands.[7] Optimization of reaction conditions is necessary.
PART 3: Prospective Application in Copper-Catalyzed Asymmetric Catalysis
While bib itself is an achiral ligand, its core structure is a prime candidate for modification to create chiral analogues for asymmetric catalysis. Chiral bis(imidazoline) ligands are well-established in copper-catalyzed reactions such as the Friedel-Crafts alkylation of indoles with nitroalkenes.[6]
Conceptual Workflow for Developing Chiral bib Analogues
Sources
- 1. Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene-4-amino-benzene-sulfonic acid-water (1/2/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
- 9. (PDF) 1,4-Bis(4,5-Dihydro-1h-Imidazol-2- [research.amanote.com]
Application Notes and Protocols: 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) as a Novel Building Block for High-Performance Polyamides
Introduction: A New Frontier in High-Performance Polymers
The relentless pursuit of advanced materials with superior thermal and mechanical properties has driven extensive research into novel polymer architectures. Aromatic polyamides, renowned for their exceptional strength and thermal stability, are a cornerstone of high-performance materials. This application note introduces 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), a promising yet underexplored monomer for the synthesis of a new class of polyamides. The incorporation of the rigid phenylene unit and the heterocyclic dihydroimidazole rings into the polymer backbone is anticipated to yield materials with a unique combination of high thermal stability, good mechanical strength, and potentially enhanced solubility and processability compared to traditional aromatic polyamides.
The dihydroimidazole moiety, with its two reactive secondary amine protons, offers a versatile platform for polycondensation reactions. This guide provides a comprehensive overview of the synthesis of polyamides using this novel diamine, detailing a robust protocol for low-temperature solution polycondensation with aromatic diacyl chlorides. We will delve into the rationale behind the experimental design, characterization techniques, and the anticipated properties of the resulting polymers. This document is intended for researchers and scientists in materials science and polymer chemistry, as well as drug development professionals exploring novel biocompatible polymers.
Polymer Synthesis: A Strategic Approach to Novel Polyamides
The synthesis of high-molecular-weight aromatic polyamides from 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) can be effectively achieved through low-temperature solution polycondensation with a diacyl chloride. This method is widely employed for the preparation of aromatic polyamides as it allows for controlled polymerization and often yields high-molecular-weight polymers.[1][2][3][4]
The proposed reaction involves the nucleophilic acyl substitution between the secondary amine groups of the dihydroimidazole monomer and the acyl chloride groups of an aromatic diacyl chloride, such as terephthaloyl chloride. The reaction is typically carried out in a polar aprotic solvent, which helps to dissolve the monomers and the resulting polymer. An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine groups and halt the polymerization.[1][2]
Figure 1: Conceptual workflow for the polycondensation of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) with a diacyl chloride.
Experimental Protocols
Protocol 1: Synthesis of Poly[2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) terephthalamide]
This protocol details the low-temperature solution polycondensation of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) with terephthaloyl chloride.
Materials:
-
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) (≥98%)
-
Terephthaloyl chloride (≥99%, recrystallized from hexane before use)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous, ≥99.5%)
-
Triethylamine (≥99.5%, distilled over potassium hydroxide)
-
Methanol (anhydrous)
-
Argon gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Schlenk line or argon manifold
-
Standard glassware for filtration and washing
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a positive pressure of argon, dissolve 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) (1.071 g, 5 mmol) in anhydrous NMP (20 mL). Stir the mixture with a mechanical stirrer until the monomer is completely dissolved.
-
Addition of Acid Scavenger: Add triethylamine (1.4 mL, 10 mmol) to the solution.
-
Cooling: Cool the reaction flask to 0°C using a low-temperature bath.
-
Diacyl Chloride Addition: Dissolve terephthaloyl chloride (1.015 g, 5 mmol) in anhydrous NMP (10 mL) in a separate flask under argon. Transfer this solution to the dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing methanol (200 mL) with vigorous stirring. A fibrous precipitate will form.
-
Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and triethylamine hydrochloride. Finally, dry the polymer in a vacuum oven at 80°C for 24 hours.
Figure 2: Step-by-step experimental workflow for the synthesis of the polyamide.
Protocol 2: Polymer Characterization
A thorough characterization of the synthesized polymer is essential to confirm its structure and evaluate its properties.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory. Key characteristic peaks to identify include:
-
N-H stretching (around 3300-3500 cm⁻¹)
-
C=O stretching of the amide group (around 1650 cm⁻¹)
-
C-N stretching (around 1300-1400 cm⁻¹)
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum should confirm the presence of aromatic protons from both monomer units and the protons of the dihydroimidazole ring.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Perform TGA on the polymer sample under a nitrogen atmosphere with a heating rate of 10°C/min from room temperature to 800°C. This will determine the thermal stability of the polymer, indicated by the onset of decomposition temperature (Td). Polymers containing imidazole rings are known for their high thermal stability.[5][6]
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the polymer. The Tg provides insight into the polymer's amorphous or semi-crystalline nature and its upper service temperature. A high Tg is expected due to the rigid polymer backbone.[5]
3. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC. A suitable solvent system (e.g., NMP with LiBr) and calibration standards (e.g., polystyrene) should be used.
Anticipated Polymer Properties and Applications
Based on the structure of the monomer and the extensive literature on related aromatic polyamides and imidazole-containing polymers, the following properties and applications can be anticipated:
| Property | Anticipated Characteristics | Rationale |
| Thermal Stability | High decomposition temperature (Td > 400°C) | The presence of aromatic rings and heterocyclic imidazole units in the polymer backbone contributes to excellent thermal stability.[5][6] |
| Glass Transition | High glass transition temperature (Tg > 250°C) | The rigid phenylene and dihydroimidazole units restrict chain mobility, leading to a high Tg.[5] |
| Mechanical Properties | High tensile strength and modulus | The rigid and linear nature of the polymer chains is expected to result in strong intermolecular interactions and good mechanical properties. |
| Solubility | Potentially improved solubility in organic solvents | The dihydroimidazole unit may disrupt chain packing compared to fully aromatic polyamides, potentially leading to better solubility. |
| Biocompatibility | Potential for good biocompatibility | Imidazole-containing polymers have been explored for various biomedical applications, suggesting that these new polyamides could be biocompatible.[7] |
Potential Applications:
The unique combination of properties makes these novel polyamides candidates for a range of applications, including:
-
High-Temperature Resistant Materials: As films, coatings, and fibers for aerospace and electronics industries.
-
Advanced Composites: As a matrix material for high-performance composites.
-
Membranes: For gas separation or filtration applications due to the potential for controlled porosity.
-
Biomedical Devices: The potential for biocompatibility opens doors for applications in medical implants and drug delivery systems.[7]
Conclusion
The use of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) as a building block for polyamides presents an exciting opportunity to develop new high-performance materials. The synthetic protocol detailed in this application note provides a reliable method for producing these novel polymers. The anticipated combination of high thermal stability, good mechanical properties, and potentially improved processability makes these materials highly attractive for a variety of advanced applications. Further research into the structure-property relationships of this new class of polyamides is warranted to fully explore their potential.
References
-
Synthesis of Poly (2,2′-(1,4-phenylene) 5,5′-bibenzimidazole) ( para PBI) and Phosphoric Acid Doped Membrane for Fuel Cells. (n.d.). Academia.edu. Retrieved from [Link]
-
N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. (2017). RSC Advances. Retrieved from [Link]
-
Study of the Properties of Poly-P-Phenylene-Benzimidazole-Terephthalamide Fiber Material. (2010). Advanced Materials Research. Retrieved from [Link]
-
Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. (2026). MDPI. Retrieved from [Link]
-
Thermo-mechanical, antimicrobial and biocompatible properties of PVC blends based on imidazolium ionic liquids. (2021). Materials Science and Engineering: C. Retrieved from [Link]
-
SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. (n.d.). INEOS OPEN. Retrieved from [Link]
-
A Computer Simulation Study of Thermal and Mechanical Properties of Poly(Ionic Liquid)s. (2020). Polymers. Retrieved from [Link]
-
Synthesis and Characterization of Imidazolium-Based Ionenes. (2025). MDPI. Retrieved from [Link]
-
Synthesis and characterization of new poly(amideimide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. (2016). RSC Advances. Retrieved from [Link]
-
Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG). (2026). Preprints.org. Retrieved from [Link]
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2014). Polímeros. Retrieved from [Link]
- Amino-poly(imidazoline-amide). (1978). Google Patents.
-
Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1 H -imidazole-4-yl)pent-4-en-1-one. (2020). ResearchGate. Retrieved from [Link]
-
Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. (2024). ACS Applied Polymer Materials. Retrieved from [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
- Process for the preparation of poly-p-phenyleneterephthalamide. (1981). Google Patents.
-
The introduction of benzimidazole and ether moieties into poly( p -phenylene terephthalamide): effects on its microstructure, interactions and properties. (2019). RSC Advances. Retrieved from [Link]
Sources
- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. preprints.org [preprints.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermo-mechanical, antimicrobial and biocompatible properties of PVC blends based on imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Recrystallization and Purification of 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene
[1]
Abstract & Scope
This application note details the purification protocol for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (often abbreviated as bib or H2bib ). This compound serves as a critical bidentate ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination complexes, as well as a pharmaceutical intermediate.
High purity (>99%) is essential for these applications to prevent defect formation in crystal lattices or side reactions in drug synthesis. This guide moves beyond simple solvent washing, introducing a dual-stage purification strategy : a chemical acid-base extraction followed by a thermal recrystallization.
Physicochemical Context
Understanding the molecule's behavior is the foundation of this protocol.
| Property | Data / Description |
| Chemical Name | 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene |
| CAS Number | 3617-11-6 |
| Structure | Rigid benzene core with two 2-imidazoline substituents at para positions. |
| Basicity | Basic. The imidazoline nitrogen (imine type) can accept protons. |
| Solubility | Soluble: Dilute acids (HCl, acetic acid), hot Methanol, hot Ethanol, DMSO, DMF.Insoluble: Water (neutral/basic pH), Diethyl ether, Hexanes, Toluene. |
| Stability | Hygroscopic. Absorbs CO₂ from air over time to form carbonates/carbamates. |
| Melting Point | High melting solid (typically >200°C, decomposition often observed before melting if impure). |
Impurity Profile
Common impurities arising from the standard synthesis (Terephthalonitrile + Ethylenediamine) include:
-
Mono-imidazoline: 4-(4,5-dihydro-1H-imidazol-2-yl)benzonitrile (Incomplete reaction).
-
Oligomers: Formed via intermolecular condensation if stoichiometry is imprecise.
-
Starting Materials: Unreacted terephthalonitrile or ethylenediamine.
Dual-Stage Purification Protocol
Stage 1: Chemical Purification (Acid-Base Extraction)
Rationale: This step exploits the basicity of the imidazoline ring to separate the target molecule from non-basic impurities (e.g., unreacted nitriles) and insoluble polymers.
Reagents:
-
Hydrochloric Acid (1 M and 6 M)
-
Sodium Hydroxide (2 M or 50% w/w)
-
Deionized Water
-
Activated Carbon (optional)
Procedure:
-
Dissolution: Suspend the crude yellow/tan solid in 1 M HCl (approx. 10 mL per gram of crude). Stir for 30 minutes. The target molecule will protonate and dissolve; non-basic impurities will remain suspended.
-
Note: If the solution is very dark, add Activated Carbon (5 wt%) and stir for another 15 minutes.
-
-
Filtration: Filter the acidic solution through a Celite pad or glass frit to remove insoluble starting materials and polymeric byproducts. Retain the filtrate.
-
Precipitation: Slowly add NaOH (aq) to the filtrate with vigorous stirring until the pH reaches 10–11.
-
Observation: A voluminous white to pale-yellow precipitate will form immediately.
-
-
Collection: Filter the precipitate under vacuum. Wash the filter cake thoroughly with water (3x) to remove salts (NaCl).
-
Rough Drying: Air dry on the filter for 1-2 hours.
Stage 2: Physical Purification (Recrystallization)
Rationale: Recrystallization removes trace ionic species and improves crystal habit for subsequent X-ray diffraction or MOF synthesis.
Solvent Selection:
-
Primary Solvent: Ethanol (Absolute) or Methanol.
-
Anti-Solvent (Optional): Water.
Procedure:
-
Reflux: Transfer the acid-base purified solid to a round-bottom flask. Add Ethanol (approx. 20-30 mL per gram).
-
Heating: Heat to reflux (boiling). If the solid does not completely dissolve, add more ethanol in small portions.
-
Critical: If a small amount of fine solid remains undissolved after adding 50 mL/g, it is likely inorganic salt or polymer. Perform a hot filtration .
-
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Optimization: Once at room temperature, the flask can be moved to a refrigerator (4°C) for 4 hours to maximize yield.
-
-
Harvesting: Filter the crystals (often needles or prisms).
-
Washing: Wash with a small volume of cold Ethanol followed by Diethyl Ether (to facilitate drying).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in a desiccator.
Process Workflow Diagram
Figure 1: Step-by-step workflow for the purification of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene.
Quality Control & Validation
To ensure the protocol was successful, perform the following checks:
| Method | Expected Result | Failure Mode Indicator |
| ¹H NMR (DMSO-d₆) | δ 7.8-8.0 (s, 4H): Aromatic protons.δ 3.5-4.0 (s, 8H): Imidazoline -CH₂- protons.Broad singlet: N-H protons (exchangeable). | Extra aromatic peaks indicate unreacted nitrile. Split peaks in aliphatic region indicate ring opening. |
| Melting Point | Sharp melting range (typically >200°C). | Wide range (>5°C) indicates solvent inclusion or mixed phases. |
| Solubility Test | Fully soluble in 1M HCl (clear solution). | Turbidity in acid indicates non-basic impurities (starting material). |
Troubleshooting Table:
-
Problem: Low yield after recrystallization.
-
Solution: The compound may be too soluble in pure ethanol. Boil off 50% of the solvent or add water dropwise to the hot solution until slight turbidity appears, then cool.
-
-
Problem: Product "oils out" instead of crystallizing.
-
Solution: The solution is too concentrated or cooled too fast. Re-heat to dissolve, add a seed crystal, and cool very slowly.
-
-
Problem: Yellow color persists.
-
Solution: Repeat the acid washing step with Activated Carbon.
-
Safety & Handling
-
Hazards: The compound is an irritant (Skin/Eye/Respiratory). The synthesis precursors (ethylenediamine) are corrosive and sensitizers.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) if possible, or in a tightly sealed desiccator. The imidazoline ring can hydrolyze back to the amide/amine in the presence of moisture and heat over long periods.
References
-
Synthesis and Crystal Structure of bib Ligand: Shang, S. M., Li, S. Y., Ren, C. X., Wang, X., & Lu, L. D. (2009).[1] 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4).[2][3] Acta Crystallographica Section E. [Link]
-
Coordination Chemistry of Bis-Imidazolines: Ren, C. X., et al. (2008). Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate. Acta Crystallographica Section E. [Link]
Application Note: Characterization Techniques for Phenylene-bis-dihydroimidazole (PheBIM) Metal Complexes
Executive Summary
Phenylene-bis-dihydroimidazole ligands—widely recognized in the literature as phenylene-bis-imidazolines or PheBIM ligands—have emerged as privileged chiral scaffolds in asymmetric catalysis[1]. By offering highly tunable N-substituents and robust coordination geometries, PheBIM complexes excel in enantioselective transformations, including Friedel-Crafts alkylations, Suzuki-Miyaura couplings, and metallocarbene C–H functionalizations[2][3].
This application note provides a comprehensive, field-proven guide to the structural characterization of PheBIM metal complexes. As a Senior Application Scientist, I have structured this guide to focus not just on what data to collect, but why specific analytical choices are critical for validating the structural integrity and catalytic viability of these complexes, particularly NCN pincer systems formed via direct C–H bond activation.
Principles of PheBIM Coordination and Analytical Causality
PheBIM ligands typically coordinate to late transition metals (e.g., Pd(II), Pt(II), Ir(III), Ru(II)) in a tridentate meridional fashion, forming a rigid NCN pincer complex[4]. The defining mechanistic step in their synthesis is the cyclometalation (C–H activation) of the central phenylene ring. Validating this structural motif requires an orthogonal analytical approach.
Causality Behind Experimental Choices:
-
Multinuclear NMR Spectroscopy: The primary tool for confirming cyclometalation. The direct metalation of the ligand requires the cleavage of the central phenylene C–H bond. Monitoring the disappearance of this specific proton signal is the most rapid and reliable self-validating check during synthesis[4].
-
Single-Crystal X-Ray Diffraction (SCXRD): While NMR confirms connectivity, SCXRD is mandatory for mapping the 3D chiral pocket. The steric bulk and spatial orientation of the imidazoline N-substituents dictate the enantioselectivity of the catalyst. SCXRD quantifies these critical spatial relationships and confirms the meridional geometry[3].
-
High-Resolution Mass Spectrometry (HRMS-ESI): Soft ionization (Electrospray Ionization) is explicitly chosen to prevent the fragmentation of the coordinate covalent metal-ligand bonds. It allows for the precise matching of the unique multi-isotope envelope characteristic of transition metals (like Pd or Ir).
-
FT-IR Spectroscopy: Used to assess the electronic environment of the imidazoline rings. Coordination of the imine nitrogen to the metal center withdraws electron density, predictably shifting the
stretching frequency.
Diagnostic Workflows & Logic
Caption: Workflow for the synthesis and multidimensional characterization of PheBIM metal complexes.
Caption: Diagnostic logic for verifying C-H activation in PheBIM pincer complexes via 1H NMR.
Quantitative Data Interpretation
To streamline the validation process, compare your empirical data against the benchmark parameters summarized in Table 1.
Table 1: Diagnostic Characterization Parameters for PheBIM Metal Complexes
| Analytical Technique | Target Parameter | Diagnostic Observation | Structural Significance |
| Central Phenylene C–H | Disappearance of singlet at ~7.5–8.0 ppm. | Confirms successful cyclometalation and NCN pincer formation[4]. | |
| Metal-Carbene/Aryl C | Downfield shift of the ipso-carbon (>150 ppm). | Indicates direct Metal–Carbon bond formation. | |
| SCXRD | M–N and M–C bond lengths | M–C ~1.9–2.0 Å, M–N ~2.0–2.1 Å. | Verifies meridional tridentate geometry and maps the chiral pocket[3]. |
| HRMS (ESI) | Molecular Ion | Exact mass match and precise isotopic envelope. | Confirms molecular formula and transition metal isotope signature. |
| FT-IR | Shift from ~1620 cm | Indicates nitrogen coordination to the metal center. |
Experimental Protocol: Synthesis and Characterization of [Pd(PheBIM)Cl]
This self-validating protocol details the generation of a Palladium(II) PheBIM pincer complex. The methodology relies on an initial acetate-mediated C–H activation followed by a halide exchange.
Phase 1: Metalation via C–H Activation
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the chiral PheBIM-H ligand (1.0 equiv) in anhydrous toluene (0.1 M).
-
Metal Addition: Add Palladium(II) acetate (
, 1.05 equiv). The acetate acts as an internal base to facilitate the concerted metalation-deprotonation (CMD) pathway. -
Heating: Stir the reaction mixture at 80 °C for 12 hours.
-
In-Process Validation: Withdraw a 0.1 mL aliquot, remove the solvent in vacuo, and dissolve in
. Run a rapid H NMR. Self-Validation Check: Proceed to Phase 2 only if the central phenylene proton singlet (~7.8 ppm) has completely disappeared. If present, extend heating time.
Phase 2: Halide Exchange
-
Anion Swap: Once C–H activation is confirmed, add an aqueous solution of NaCl or LiCl (10 equiv) to the reaction mixture. Stir vigorously at room temperature for 4 hours to exchange the acetate ligand for a chloride ligand.
-
Extraction: Dilute with dichloromethane (DCM) and wash with deionized water (3x) to remove excess salts. Dry the organic layer over anhydrous
. -
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, DCM/Methanol gradient) to isolate the pure [Pd(PheBIM)Cl] complex.
Phase 3: Comprehensive Characterization
-
NMR Preparation: Dissolve 5-10 mg of the purified complex in 0.5 mL of
. Acquire H and C NMR spectra. Look for the diagnostic symmetry in the imidazoline backbone protons, which confirms a rigid -symmetric environment. -
HRMS-ESI: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile. Operate the mass spectrometer in positive ion mode. Identify the
peak and overlay the theoretical isotopic distribution of Palladium to confirm the assignment. -
SCXRD Crystallization: Dissolve 15 mg of the complex in a minimum volume of DCM. Layer carefully with hexanes in a narrow vial. Allow for slow diffusion over 3–5 days at room temperature to grow X-ray quality single crystals.
References
-
Tydlitát, J., et al. "Phenylalanine-Derived Imidazolines Bearing Heteroaromatic Pendants: Synthesis, Characterization, and Application in the Asymmetric Henry Reaction." Helvetica Chimica Acta, 2015. 2
-
Gong, J.-F., et al. "Unsymmetrical Chiral PCN Pincer Palladium(II) and Nickel(II) Complexes of (Imidazolinyl)aryl Phosphinite Ligands: Synthesis via Ligand C−H Activation, Crystal Structures, and Catalytic Studies." Organometallics, ACS Publications, 2010. 4
-
Hao, X.-Q., et al. "Iridium(iii)-bis(imidazolinyl)phenyl catalysts for enantioselective C–H functionalization with ethyl diazoacetate." Chemical Science, PMC, 2018. 3
-
Arai, T., et al. "Enantioselective Reaction Using Palladium Pincer Complexes with C2 Symmetric Chiral Bis(imidazoline)s." Researcher.Life. 1
Sources
Application Note: Engineering Supramolecular Architectures using 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene (bib)
[label=" ", color
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental protocols, and structural characterization of bib-based supramolecular systems.
Executive Summary & Structural Rationale
In the fields of crystal engineering, metal-organic frameworks (MOFs), and pharmaceutical co-crystal formulation, the selection of a robust, versatile ligand is the primary determinant of the final supramolecular architecture. 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (commonly abbreviated as bib or phenyl bis-imidazoline) [1.2] is a highly privileged bidentate ligand[1].
Structurally, bib features a rigid central benzene ring flanked by two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) groups. This specific geometry provides two distinct modes of supramolecular assembly:
-
Hydrogen Bonding: The imidazoline rings act simultaneously as potent hydrogen bond donors (N–H) and acceptors (C=N), making bib an ideal co-former for highly ordered 3D networks when paired with dicarboxylic acids[2].
-
Metal Coordination: The unprotonated nitrogen atoms serve as soft/borderline Lewis bases, readily coordinating with transition metals (e.g., Ag⁺, Zn²⁺) to form discrete metallocycles or infinite coordination polymers[3].
For drug development professionals, mastering the assembly of bib provides a foundational model for designing active pharmaceutical ingredient (API) co-crystals and metallodrug delivery systems, where thermodynamic stability and solubility are paramount.
Mechanistic Pathways in Supramolecular Assembly
To rationally design a supramolecular system, one must understand the causality behind the conformational behavior of the ligand. The bib molecule can adopt different conformations (cis vs. trans) depending on the chemical environment and the nature of the interacting species.
-
Thermodynamic Control via Hydrogen Bonding: When bib is co-crystallized with a complementary hydrogen-bonding partner like terephthalic acid (TA), it overwhelmingly adopts a trans, trans configuration. This face-to-face orientation minimizes steric repulsion and maximizes the directionality of intermolecular O—H···O, O—H···N, and N—H···O hydrogen bonds, driving the formation of a robust three-dimensional network of stacked layers[2].
-
Steric Control via Metal Coordination: When reacted with a transition metal like Silver(I), the assembly pathway shifts. Ag(I) is a soft acid that prefers linear or slightly bent geometries. To satisfy the coordination sphere of Ag(I) without inducing severe steric strain, the bib ligand adopts a cis configuration. This forces the assembly into a discrete, 18-membered [2:2] metallocycle ([Ag₂(bib)₂]²⁺) rather than an infinite 1D polymer[3].
Caption: Supramolecular assembly pathways of the bib ligand via coordination and hydrogen bonding.
Quantitative Data Summary
The table below summarizes the critical crystallographic and interaction metrics for two primary bib supramolecular systems, serving as a benchmark for your own analytical validation.
| Supramolecular System | Primary Interaction Mode | Key Bond Distances (Å) | Structural Architecture | Reference |
| bib + Terephthalic Acid | Hydrogen Bonding (N-H···O, O-H···N) | N-H···O: ~2.80 | 3D Stacked Layers | [2] |
| bib + AgNO₃ | Metal Coordination (Ag-N) | Ag-N: 2.078 – 2.104 | 18-membered Metallocycle | [3] |
Validated Experimental Protocols
The following protocols are engineered to be self-validating systems. I have included the specific causality behind the choice of solvents, catalysts, and environmental conditions to ensure reproducibility.
Protocol A: Synthesis of the bib Ligand Core
Objective: Synthesize high-purity 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene[4].
-
Causality of Reagents: Ethylene glycol is selected as the solvent due to its high boiling point (197 °C), which is required to drive the endothermic condensation and subsequent cyclization. Ethylenediamine dihydrochloride acts as both a proton source and a buffer to prevent premature polymerization of the diamine[4].
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,4-benzenedicarboxylic acid (2.31 g, 13.9 mmol), ethylenediamine (3.70 ml, 50 mmol), ethylenediamine dihydrochloride (6.64 g, 50 mmol), and toluene-p-sulfonic acid (0.208 g, 1.09 mmol) in 20 mL of ethylene glycol.
-
Reflux: Heat the mixture to reflux for exactly 3 hours under continuous stirring.
-
Distillation: Slowly distill the mixture to remove approximately half of the ethylene glycol solvent.
-
Precipitation: Dissolve the remaining residue in a mixture of deionized water (40 mL) and concentrated HCl (3 mL, 11 M). Slowly add 50% aqueous NaOH dropwise until a yellow precipitate forms.
-
Purification: Collect the precipitate via vacuum filtration and purify by recrystallization from methanol. (Expected yield: ~83%)[4].
-
Validation Check: Perform FT-IR (KBr pellet). The successful formation of the imidazoline ring is confirmed by the presence of a sharp C=N stretch at 1606 cm⁻¹ and the absence of the broad carboxylic acid O-H stretch[4].
Protocol B: Co-crystallization of 3D Hydrogen-Bonded Networks (bib·TA·4H₂O)
Objective: Assemble a highly ordered 3D hydrogen-bonded network using bib and Terephthalic Acid (TA)[5].
-
Causality of Solvent System: A mixed Methanol/Water system is utilized. bib is highly soluble in methanol, while TA dissolves in water. Because methanol is more volatile than water, its slow evaporation gradually increases the relative polarity of the solution. This gently pushes the system into supersaturation, favoring the thermodynamic growth of large, defect-free single crystals over kinetic amorphous precipitates[5].
Step-by-Step Procedure:
-
Solvation: Dissolve bib (0.043 g, 0.2 mmol) in 15 mL of Methanol (MeOH).
-
Co-former Addition: In a separate vial, dissolve TA (0.034 g, 0.2 mmol) in 5 mL of deionized water. Add the aqueous TA solution dropwise to the methanolic bib solution.
-
Thermodynamic Assembly: Cover the vial with parafilm, puncture 2-3 small holes, and allow it to stand undisturbed at room temperature for 48 hours to facilitate slow evaporation.
-
Harvesting: Collect the resulting large, colorless prismatic crystals by filtration. Wash gently with cold water and dry in a vacuum desiccator over silica gel[5].
-
Validation Check: FT-IR should reveal shifted C=N bands (1626 cm⁻¹) and broad N-H/O-H stretching networks (3351, 3142 cm⁻¹), indicating successful hydrogen bond integration[5].
Caption: Step-by-step workflow for the co-crystallization of bib with dicarboxylic acids.
Protocol C: Self-Assembly of Silver(I) Metallocycles Ag₂(bib)₂₂
Objective: Synthesize a discrete[2:2] 18-membered metallocyclic coordination complex[3].
-
Causality of Environmental Control: Silver(I) complexes are notoriously photosensitive. Exposure to ambient UV/visible light triggers a photoredox pathway, reducing Ag⁺ to elemental Ag⁰ nanoparticles, which destroys the supramolecular architecture. Therefore, strict dark conditions are mandatory[3].
Step-by-Step Procedure:
-
Metal Solvation: Dissolve AgNO₃ (0.169 g, 1 mmol) in 2 mL of an Acetonitrile-Water mixture (v/v 1:1). Note: Acetonitrile stabilizes the Ag⁺ ion via weak nitrogen coordination.
-
Ligand Addition: Dissolve bib (0.214 g, 1 mmol) in 2 mL of deionized water. Add this dropwise to the AgNO₃ solution.
-
Dark Assembly: Wrap the reaction vial completely in aluminum foil to avoid illumination. Allow the pale-yellow solution to stand at room temperature for 3-5 days via slow evaporation.
-
Harvesting: Isolate the resulting crystals and store them in amber vials[3].
-
Validation Check: Single-Crystal X-Ray Diffraction (SCXRD) is required to validate the cis, cis mode of the bib ligands and confirm the Ag(1)···Ag(2) transannular distance of approximately 6.77 Å[3].
References
-
1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) Source: PMC - NIH / IUCr Journals URL:[Link]
-
Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate Source: PMC - NIH / IUCr Journals URL:[Link]
- Bis-imidazoline compounds as corrosion inhibitors and their preparation (JP6523290B2)
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
Welcome to the technical support center for the synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole). This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile bis-imidazoline compound. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction yield and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Overview of the Core Synthesis Pathway
The most common and direct route to synthesizing 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) involves the double condensation of a terephthaldehyde derivative with excess ethylenediamine. This reaction is typically facilitated by an oxidant or a catalyst to promote the cyclization step.
The overall transformation can be visualized as follows:
Caption: General synthesis pathway for the target bis-imidazoline.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that address specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a systematic approach to resolution.
Q1: My reaction has stalled, or I'm seeing very low conversion to the product. What are the likely causes and how can I fix it?
Answer: Low or no product yield is the most common issue, often stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential culprits.
-
Causality 1: Suboptimal Reaction Conditions: The condensation of an aldehyde with a diamine to form an imidazoline is a multi-step process that requires careful control of temperature and reaction time.[1]
-
Solution: Systematically optimize your reaction parameters. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 50-70 °C) can significantly accelerate both the initial Schiff base formation and the subsequent cyclization.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; some condensations may require several hours to reach completion.[1]
-
-
Causality 2: Presence of Moisture: Water can interfere with the reaction by hydrolyzing the Schiff base intermediate, pushing the equilibrium back towards the starting materials.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering, which is especially critical for small-scale reactions.[1]
-
-
Causality 3: Inefficient Oxidant/Catalyst: The cyclization of the diimine intermediate to the final bis-imidazoline ring is an oxidative process. Without an appropriate promoter, the reaction may stop at the intermediate stage.
-
Solution: Several oxidants can be employed. Iodine, in the presence of a mild base like potassium carbonate, is a highly effective and common choice for this transformation.[3] Other systems, such as tert-butyl hypochlorite or even hydrogen peroxide with a sodium iodide catalyst, have also been reported for similar syntheses.[3] If you suspect your catalyst is the issue, consider screening different options.
-
Q2: My NMR spectrum is complex. I suspect I have formed the intermediate Schiff base but not the final cyclized product. How can I confirm this and push the reaction to completion?
Answer: This is a classic problem where the reaction halts at the intermediate stage. Confirming its presence and promoting the final cyclization are key.
-
Confirmation: The intermediate bis-Schiff base will have characteristic imine protons (R-CH=N-R') in the 1H NMR spectrum, typically appearing as a singlet between δ 8.0-8.5 ppm. The final bis-imidazoline product will lack this peak and instead show signals for the -CH2-CH2- backbone of the dihydroimidazole ring, usually as a singlet or a set of multiplets around δ 3.0-4.0 ppm.
-
Causality: The cyclization step has a higher activation energy than the initial condensation. This can be due to insufficient heating or an ineffective/absent oxidant to facilitate the ring closure.
-
Solution:
-
Introduce an Oxidant: If you haven't already, add an oxidant to the reaction mixture. A common and effective method is the addition of iodine (I2), which facilitates the oxidative cyclization.[3]
-
Increase Temperature: Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol or acetonitrile can provide the necessary energy to overcome the activation barrier for cyclization.
-
Check Stoichiometry: Ensure you are using a slight excess of ethylenediamine. While the stoichiometry is 1:2 (terephthaldehyde:ethylenediamine), using a larger excess (e.g., 2.5-3.0 equivalents) can help drive the equilibrium towards the product.
-
Caption: A troubleshooting workflow for diagnosing low product yield.
Q3: The purification of my final product is difficult. It seems to be water-soluble, and I'm getting low recovery after workup and chromatography.
Answer: The bis-imidazoline product contains four nitrogen atoms, making it quite polar and potentially basic, leading to some water solubility and challenging purification.[4]
-
Causality 1: Product Polarity: The inherent polarity of the molecule can make extraction with common non-polar organic solvents inefficient. It may also streak on silica gel chromatography.
-
Solution 1: Work-up Strategy:
-
After the reaction is complete, first remove the solvent under reduced pressure.
-
Instead of a standard aqueous workup, consider triturating the crude residue with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., diethyl ether or cold ethyl acetate). This may cause your product to precipitate as a solid.
-
If the product is basic, it can be protonated. Sometimes, careful pH-controlled precipitation can be used to isolate the product in a pure form.[5]
-
-
Causality 2: Chromatography Issues: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Solution 2: Modified Chromatography:
-
Use a Deactivated Solid Phase: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites. This will significantly improve the peak shape and recovery.
-
Alternative Solid Phases: Consider using a more neutral stationary phase like alumina for your column chromatography.
-
Recrystallization: This is often the best method for purifying such compounds.[6] Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but insoluble when cold, such as ethanol, isopropanol, or an ethanol/water mixture.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction?
-
Ethanol is a common and effective choice as it readily dissolves the starting materials and is a green solvent.[2] Other polar aprotic solvents like acetonitrile or DMF can also be used, particularly if higher temperatures are required.
-
-
How critical is the purity of the starting materials?
-
Extremely critical. Terephthaldehyde can oxidize to terephthalic acid upon storage. Ensure you are using a pure sample. Ethylenediamine should be colorless; a yellow or brown color indicates oxidation and impurities that can lead to side reactions. It is often best to use a freshly opened bottle or distill it before use.
-
-
Can I run this reaction without a catalyst or oxidant?
-
While the initial Schiff base formation may occur, the subsequent and essential cyclization to the imidazoline rings is an oxidative process and is highly unlikely to proceed efficiently without an appropriate reagent to facilitate this step.[3]
-
-
Are there any major side products to be aware of?
-
The primary side products are incompletely cyclized materials (mono-imidazoline, bis-Schiff base) or polymers if the stoichiometry is not well-controlled. Over-oxidation to the corresponding bis-imidazole is also possible under harsh oxidative conditions.
-
Recommended Protocol & Data
This protocol is a robust starting point based on established methods for imidazoline synthesis.[3][4]
Step-by-Step Experimental Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terephthaldehyde (1.0 eq.).
-
Reagent Addition: Add anhydrous ethanol as the solvent. To this suspension, add ethylenediamine (2.5 eq.) dropwise at room temperature.
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes. You may observe the formation of a precipitate (the Schiff base intermediate).
-
Cyclization: Add potassium carbonate (K2CO3, 2.2 eq.) followed by iodine (I2, 2.2 eq.) in portions.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system with 1% triethylamine). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel pre-treated with triethylamine.
Table 1: Influence of Key Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Ethylenediamine Stoichiometry | < 2.0 eq. | Low | Incomplete reaction, formation of mono-substituted product. |
| 2.2 - 3.0 eq. | Optimal | Drives the equilibrium towards the di-substituted intermediate. | |
| Oxidant | None | Very Low / None | Cyclization is an oxidative step and requires a chemical oxidant.[3] |
| Iodine (I2) | High | Effective and widely used for this type of transformation. | |
| Temperature | Room Temp | Low to Moderate | Cyclization step may be slow or incomplete. |
| Reflux | High | Provides sufficient energy to overcome the activation barrier for ring closure. | |
| Solvent | Anhydrous | Optimal | Prevents hydrolysis of the Schiff base intermediate.[1] |
| Protic (with water) | Low | Reverses the condensation reaction. |
References
-
Politano F, Gran-Magano AK, Leadbeater NE. 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide). Molbank. 2021; 2021(4):M1297. [Link]
-
Shaikh, A., et al. Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. 2025. [Link]
-
PubChem. 2,2'-(1,4-Phenylene)bis(4,5-dihydrooxazole). National Center for Biotechnology Information. [Link]
- Google Patents. CN102030711A - Synthesis method of 2-imidazolidinone.
-
Research Article. Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Biol. Chem. Res. 2023. [Link]
-
Movassaghi, M., & Schmidt, M. A. Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Organic Chemistry Portal. Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 2-Imidazoline synthesis [organic-chemistry.org]
- 4. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Welcome to the technical support center for the synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, providing potential causes and actionable solutions.
Problem 1: Low yield of the desired product.
Question: I am getting a very low yield of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene. What are the possible reasons and how can I improve it?
Answer:
Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification. Here’s a breakdown of potential causes and solutions:
Table 1: Troubleshooting Low Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting materials. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to byproduct formation. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants, particularly the diamine, can lead to the formation of mono-substituted intermediates or other side products. | - Use a slight excess of ethylenediamine: This can help drive the reaction towards the formation of the bis-imidazoline product. A molar ratio of 1:2.2 to 1:2.5 of the terephthalic acid derivative to ethylenediamine is often a good starting point. |
| Moisture in Reagents or Solvents | The presence of water can hydrolyze the imidazoline product or interfere with the cyclization reaction. | - Use anhydrous solvents and reagents: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | The product might be partially soluble in the aqueous phase during the acid-base workup, or it may not fully precipitate. | - Optimize pH for precipitation: Carefully adjust the pH to the isoelectric point of the product to maximize precipitation.[1][2] - Extract the aqueous phase: After precipitation and filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or chloroform) to recover any dissolved product. |
Problem 2: Presence of significant impurities and byproducts in the final product.
Question: My final product shows multiple spots on TLC and the NMR spectrum is complex, indicating the presence of impurities. What are the likely byproducts and how can I remove them?
Answer:
The formation of byproducts is a common challenge in this synthesis. Understanding their origin is key to preventing their formation and for effective purification.
Common Byproducts and Their Formation
-
Mono-imidazolinylbenzene Intermediate: This is a common byproduct resulting from incomplete reaction, where only one of the two reactive sites on the benzene ring has undergone cyclization.
-
N-acylated Ethylenediamine Derivatives: If starting from a terephthalic acid derivative, incomplete cyclization can lead to the formation of amide intermediates.
-
Oxidized Imidazole Product: 2-Imidazolines can be susceptible to air oxidation, leading to the formation of the corresponding bis-imidazole derivative, especially if the reaction is run at high temperatures for extended periods or during workup.[3]
-
Polymeric Materials: Side reactions of ethylenediamine or polymerization of intermediates can lead to the formation of insoluble polymeric byproducts.
-
Hydrolyzed Product: The imidazoline rings can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during workup, leading to the formation of the corresponding diamide.[4][5]
Strategies for Minimizing and Removing Byproducts
-
Reaction Control:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Temperature and Time Optimization: As previously mentioned, avoid excessively high temperatures and prolonged reaction times to reduce the formation of degradation and oxidation products.
-
-
Purification Protocol:
-
Acid-Base Wash: The desired product is basic and can be protonated. An acid wash can help remove non-basic impurities. Subsequent basification will precipitate the product, leaving acidic or neutral impurities in the solution.[1][2]
-
Recrystallization: This is a powerful technique for purifying the final product. A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel or alumina can be effective. A solvent system with increasing polarity (e.g., dichloromethane/methanol gradient) is often used.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene?
A1: The choice of starting material can influence the reaction conditions and the byproduct profile. Common starting materials include:
-
Terephthalic acid: This is a cost-effective starting material. The reaction with ethylenediamine typically requires a catalyst and higher temperatures to drive the dehydration and cyclization.[1][2]
-
Terephthalonitrile: This can be a good alternative, and the reaction with ethylenediamine can sometimes proceed under milder conditions. However, side reactions involving the nitrile group are possible.[6]
-
Terephthaldehyde: The reaction with ethylenediamine in the presence of an oxidizing agent is another viable route.[7]
The optimal choice depends on the available resources, desired scale, and the specific experimental setup.
Q2: What is the role of ethylenediamine dihydrochloride in the reaction starting from terephthalic acid?
A2: Ethylenediamine dihydrochloride can serve as a source of ethylenediamine and also as a mild acid catalyst to facilitate the cyclization reaction.[1][2]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The proton NMR spectrum should show characteristic peaks for the aromatic and the imidazoline protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N stretch of the imidazoline ring and the absence of the C=O stretch from the starting material (if using a carboxylic acid derivative).
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Q4: Can the imidazoline rings be opened during the reaction or workup?
A4: Yes, the imidazoline ring is a cyclic aminal and can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[5] It is important to perform the acid-base workup at moderate temperatures and to avoid prolonged exposure to strong acids or bases.
Visual Diagrams
Reaction Pathway and Byproduct Formation
The following diagram illustrates the general synthetic route from terephthalic acid and the formation of common byproducts.
Caption: A logical workflow for troubleshooting.
References
-
Ren, C. X., Shang, S. M., Li, S. Y., Wang, X., & Lu, L. D. (2009). 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2682. [Link]
-
Ruijter, M. J., & Orru, R. V. A. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(9), 3587–3598. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(15), 2843–2846. [Link]
-
Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines and 2-Oxazolines from Aldehydes with N-Bromosuccinimide. Synthesis, 2007(13), 1939-1942. [Link]
-
Ren, C. X., Shang, S. M., Wang, X., & Lu, L. D. (2008). Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(2), m427–m428. [Link]
-
Ren, C. X., Shang, S. M., Wang, X., & Lu, L. D. (2008). Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]disilver(I) dinitrate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(2), m427. [Link]
-
Kumar, R., Ermolat'ev, D. S., & Van der Eycken, E. V. (2013). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. ChemistryOpen, 2(4), 133–146. [Link]
-
Shang, S. M., Li, S. Y., Ren, C. X., Wang, X., & Lu, L. D. (2009). 1,4-Bis(4,5-Dihydro-1h-Imidazol-2-Yl)benzene–terephthalic Acid–water (1/1/4). Amanote Research. [Link]
-
ResearchGate. (n.d.). 1,4-Bis(2-benzimidazolyl)benzene. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1,4Bis[2-{2-(1-methyl-1H-imidazol-5-yl)ethynyl}-3-thienyl]benzene and Related Compounds. ResearchGate. Retrieved from [Link]
-
MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Link]
-
Beilstein Journals. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journals. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]
- Google Patents. (n.d.). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Google Patents.
-
MDPI. (2019). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. MDPI. [Link]
- Google Patents. (n.d.). US7915454B2 - Method for producing ethylenediamine. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. PMC. Retrieved from [Link]
Sources
- 1. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 6. BJOC - One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling [beilstein-journals.org]
- 7. 2-Imidazoline synthesis [organic-chemistry.org]
proper storage conditions for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Welcome to the technical support center for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the proper storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene?
For optimal stability, solid 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] To prevent potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage. Keep the compound away from direct sunlight and sources of ignition.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque vial | Prevents exposure to light and air. |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment.[1] |
Q2: How should I prepare stock solutions of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene? What is its general solubility?
1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, being a polar molecule with aromatic character, exhibits solubility in polar organic solvents.[2] It is generally soluble in solvents like methanol, ethanol, and dimethylformamide (DMF). Its solubility in non-polar solvents such as benzene and petroleum ether is comparatively low.[2] For biological assays, dimethyl sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions.[3]
Protocol for Preparing a Stock Solution:
-
Accurately weigh the desired amount of solid 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene in a clean vial.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO for biological applications, or methanol/DMF for chemical reactions).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store stock solutions at -20°C for short- to mid-term use. For longer-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene that I should be aware of?
The primary point of instability in the 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene molecule is the 4,5-dihydro-1H-imidazole (also known as 2-imidazoline) rings. These rings can be susceptible to hydrolysis under certain conditions.
-
Acid or Base-Catalyzed Hydrolysis: The 2-imidazoline ring can undergo hydrolysis in the presence of strong acids or bases, leading to ring-opening and the formation of N,N'-disubstituted ethylenediamine derivatives.[2] This can be a concern in experimental setups with extreme pH conditions.
Below is a diagram illustrating the potential hydrolysis pathway.
Sources
troubleshooting low yield in metal-organic framework synthesis with phenylene-bis-dihydroimidazole
Topic: Troubleshooting Low Yield in Metal-Organic Framework (MOF) Synthesis with Phenylene-bis-dihydroimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing phenylene-bis-dihydroimidazole linkers. As researchers and developers, achieving a high yield of crystalline material is paramount for advancing applications from gas storage to drug delivery.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose problems and rationally design solutions for robust and reproducible syntheses.
FAQ 1: My reaction yielded very little or no solid product. What are the primary factors to investigate?
This is the most common and frustrating issue. A low or zero yield of precipitate points to fundamental problems with the reaction conditions preventing the nucleation and growth of the MOF structure.[2] The investigation should be systematic, starting from the reagents and moving through the reaction parameters.
Initial Troubleshooting Workflow
The logical flow for diagnosing a low-yield synthesis can be visualized as follows:
Caption: A systematic workflow for troubleshooting low-yield MOF synthesis.
Detailed Investigation Points:
-
Reagent Purity and Stoichiometry:
-
Linker Integrity: Has the phenylene-bis-dihydroimidazole linker been properly synthesized and purified? The N-H protons of the dihydroimidazole rings are crucial for coordination. Impurities can act as competing ligands or cap crystal growth.
-
Metal Salt Hydration: The hydration state of your metal salt (e.g., Zn(NO₃)₂·6H₂O vs. anhydrous) is critical. Ensure you are using the correct molecular weight for your calculations.
-
Molar Ratios: The ratio of metal to linker is a determining factor in the final structure.[1] A slight excess of the organic linker is sometimes used, but a large deviation can prevent the formation of the desired extended framework.
-
-
Solvent and pH:
-
Solvent Choice: Solvothermal synthesis, a common method for MOF production, relies on solvents like N,N-Dimethylformamide (DMF) or Diethylformamide (DEF).[2][3] These solvents are often not inert; at high temperatures, DMF can decompose to generate dimethylamine, which acts as a base to deprotonate the linker, facilitating coordination.[4] If your solvent system does not provide this in-situ base generation, the linker may not deprotonate and coordinate, leading to no product.
-
The Critical Role of pH: The imidazole-based linker must be deprotonated to coordinate with the metal cation. The pKaH of imidazole is approximately 7.1.[5] If the reaction medium is too acidic, the linker will remain protonated. If it's too basic, the metal may precipitate as a hydroxide. Often, additives like weak acids or bases are used to modulate this pH and control crystal formation.[1]
-
Water Content: Unless you are performing a hydrothermal synthesis, water can be detrimental.[6] It can compete with the linker to coordinate to the metal center or cause the hydrolysis of metal-ligand bonds, especially with hard metal cations.[7] Using anhydrous solvents is a crucial step.[7]
-
-
Reaction Conditions:
-
Temperature and Time: MOF synthesis is a balance between thermodynamics and kinetics. Too low a temperature may result in impractically slow crystallization kinetics.[2][8] Conversely, a temperature that is too high can lead to the rapid formation of a kinetically favored, but potentially amorphous or incorrect, phase. It can also cause linker degradation. A systematic screening of temperatures (e.g., 80°C, 100°C, 120°C) is recommended. Reaction times are typically in the range of 12-72 hours.[9]
-
FAQ 2: I obtained a solid, but Powder X-Ray Diffraction (PXRD) shows it's amorphous. How do I improve crystallinity?
An amorphous product means that while a solid has precipitated, it lacks the long-range periodic order characteristic of a MOF. This is essentially a "low yield" of the desired crystalline phase. This issue arises from an imbalance in the rates of nucleation and crystal growth.
-
The Nucleation vs. Growth Dilemma:
-
Rapid Nucleation: If nucleation is too fast, a large number of very small nuclei form simultaneously. They quickly consume the reactants from the solution, leaving insufficient material for slow, ordered crystal growth. This often results in an amorphous powder.
-
Slow Growth: Ideal conditions favor a slower nucleation rate followed by a steady crystal growth phase.[2]
-
Caption: The interplay between nucleation and growth in determining product crystallinity.
Strategies to Enhance Crystallinity:
-
Lower the Temperature: Reducing the reaction temperature slows down the overall kinetics, which can favor slower, more controlled crystal growth over rapid nucleation.
-
Decrease Reactant Concentration: Lowering the concentration of the metal salt and linker reduces the supersaturation of the solution, which in turn slows the rate of nucleation.
-
Introduce Modulators: This is a powerful technique. Modulators are molecules, typically monocarboxylic acids (like acetic acid or formic acid), that resemble the linker and compete with it for coordination to the metal center.[4] This competition slows down the formation of the metal-linker bonds, effectively reducing the nucleation rate and allowing larger, higher-quality crystals to grow.[1] The presence of modulators can also influence the formation of defects, which can be beneficial for certain applications.[4]
-
Solvent System Tuning: The choice of solvent can influence precursor solubility and interaction strength, thereby affecting crystallization kinetics.[10] Trying different solvents or solvent mixtures (e.g., DMF/Ethanol) can sometimes promote crystallinity.
FAQ 3: The yield is inconsistent between batches. What should I standardize?
Reproducibility is key in scientific research and development. Inconsistent yields point to subtle, uncontrolled variables in the experimental setup.
| Parameter | Source of Variability | Recommended Standardization Protocol |
| Heating & Cooling | Oven temperature fluctuations; different cooling rates. | Use a calibrated programmable oven. Implement a controlled cooling ramp (e.g., 5°C/hour) instead of air cooling. |
| Reagent Dispensing | Inaccurate weighing; variable hydration of salts; solvent measurement. | Use a calibrated analytical balance. Store hygroscopic reagents in a desiccator. Use precise volumetric glassware or syringes for solvents. |
| Reaction Vessel | Different vessel sizes or volumes affecting headspace pressure and heat transfer. | Use the same type and size of reaction vessel (e.g., 20 mL scintillation vials) for all reactions. Ensure the total solution volume is consistent. |
| Mixing | Inconsistent dissolution of precursors before heating. | Ensure all solids are fully dissolved before sealing the vessel. Sonication for 15-20 minutes can aid dissolution.[11] |
| Water Content | Variable humidity in the lab; using non-anhydrous solvents. | Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Assemble the reaction under an inert atmosphere if highly sensitive. |
FAQ 4: How does the choice of solvent impact the synthesis of a phenylene-bis-dihydroimidazole MOF?
The solvent is not merely a medium for the reaction; it is an active participant that influences yield and structure.[12]
-
Coordinating Ability: Solvents can coordinate to the metal centers. A strongly coordinating solvent can block sites and prevent the linker from binding, resulting in low or no yield.[7] Conversely, a very weakly coordinating solvent might lead to rapid, uncontrolled precipitation and an amorphous product.
-
Solubility: The solvent must keep the metal salt and linker in solution at the reaction temperature to allow for crystal growth. If the precursors are not sufficiently soluble, the reaction will be incomplete.
-
Boiling Point & Pressure: In solvothermal synthesis, the reaction is performed in a sealed vessel above the solvent's boiling point, creating autogenous pressure. This pressure can influence the final crystal phase and is a function of the solvent and temperature.[13]
-
Template/Structure-Directing Role: Solvent molecules can act as templates around which the framework assembles. They can be found trapped in the pores of the as-synthesized MOF and must be removed during an "activation" step.
Experimental Protocol: A Step-by-Step Guide to Yield Optimization
This protocol provides a starting point for optimizing the synthesis of a MOF with a phenylene-bis-dihydroimidazole linker.
1. Reagent Preparation:
- Dry the phenylene-bis-dihydroimidazole linker under vacuum at 60°C for 12 hours to remove any residual solvent or moisture.
- Use a metal salt from a new, unopened container or one that has been stored in a desiccator. For this example, we will use Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).
- Use anhydrous N,N-Dimethylformamide (DMF).
2. Reaction Setup (Example Stoichiometry):
- In a 20 mL glass scintillation vial, combine:
- Phenylenediamine-bis-dihydroimidazole linker (e.g., 0.1 mmol)
- Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, for a 1:1 ratio)
- Add 10 mL of anhydrous DMF.
- Add a modulator if desired. A good starting point is 10-50 equivalents of formic acid relative to the metal salt.
- Tightly cap the vial.
- Sonicate the mixture for 20 minutes to ensure complete dissolution of all components.
3. Solvothermal Reaction:
- Place the vial in a programmable laboratory oven.
- Heat to the desired temperature (e.g., start with 100°C) and hold for 24 hours.
- Allow the oven to cool slowly to room temperature (e.g., over 8-12 hours).
4. Product Isolation and Activation Workflow:
Caption: Standard workflow for MOF purification and activation post-synthesis.
-
Isolation: After cooling, crystals should be visible. Decant the mother liquor. If the product is a very fine powder, use a centrifuge to pellet the solid before decanting.
-
Washing: Add fresh DMF, vortex or sonicate briefly to re-suspend the solid, centrifuge, and decant. Repeat this process three times to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, the MOF must be soaked in a lower-boiling solvent.[7] Submerge the washed product in ethanol or methanol. Let it sit for 8 hours, then decant and replace with fresh ethanol. Repeat this three times.
-
Activation: Collect the solvent-exchanged solid by centrifugation or filtration. Dry the material under dynamic vacuum at an elevated temperature (e.g., 100-150°C, temperature must be below the MOF's decomposition temperature) to evacuate the pores. The resulting activated material is ready for characterization (PXRD, surface area analysis) and use.
References
- Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents - Benchchem.
- An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC.
- Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - RSC Publishing.
- Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment | ACS Omega.
- Control of Defect Chemistry in Large Scale MOF Syntheses - Patsnap Eureka.
- An Efficient Synthesis Strategy for Metal-Organic Frameworks: Dry-Gel Synthesis of MOF-74 Framework with High Yield and Improved Performance - PMC.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.
- Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands | Request PDF - ResearchGate.
- Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication - libra etd.
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template | Request PDF - ResearchGate.
- US8653292B2 - Metal organic framework compounds - Google Patents.
- On the synthesis of metal organic frameworks (MOF) based on tetrapyridylporphine and their characterization - Frontiers.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
- Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - RSC Publishing.
Sources
- 1. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Libra ETD [libraetd.lib.virginia.edu]
- 9. US8653292B2 - Metal organic framework compounds - Google Patents [patents.google.com]
- 10. Frontiers | On the synthesis of metal organic frameworks (MOF) based on tetrapyridylporphine and their characterization [frontiersin.org]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Defect Chemistry in Large Scale MOF Syntheses [eureka.patsnap.com]
- 13. An Efficient Synthesis Strategy for Metal-Organic Frameworks: Dry-Gel Synthesis of MOF-74 Framework with High Yield and Improved Performance - PMC [pmc.ncbi.nlm.nih.gov]
avoiding impurities during the recrystallization of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Welcome to the technical support guide for the purification of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, hereafter referred to as 'bib'. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the recrystallization of this important heterocyclic compound. Our goal is to provide practical, evidence-based solutions to help you achieve high purity and yield.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the experimental process.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a frequent issue when the melting point of your compound is lower than the boiling point of the chosen solvent or when significant impurities are present, causing a melting point depression.
Causality & Solution:
-
High Impurity Load: A high concentration of impurities can significantly lower the melting point of the eutectic mixture. The crude material should be reasonably pure before attempting recrystallization.
-
Inappropriate Solvent Choice: If the solvent's boiling point is too high, it may exceed the melting point of your compound, causing it to liquefy.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to slightly lower the solution's saturation point.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal growth. Avoid placing the hot flask directly into an ice bath.[1]
-
Change Solvents: If oiling persists, the solvent system is likely unsuitable. Select a solvent with a lower boiling point or use a co-solvent system (e.g., methanol/water, ethanol/water) to modulate the solvent power and reduce the temperature required for dissolution.
Q2: After cooling the solution, no crystals have formed. What should I do?
A2: The absence of crystal formation upon cooling is typically due to one of two reasons: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires nucleation to begin crystallization.
Causality & Solution:
-
Excess Solvent: This is the most common reason for crystallization failure.[1] If too much solvent is used, the concentration of the 'bib' compound may not exceed its solubility limit even at low temperatures.
-
Supersaturation: The solution may be holding more dissolved solute than it theoretically should at that temperature. This is a metastable state that requires an energy input or a template for nucleation to occur.
Troubleshooting Steps:
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen gas and attempt to cool again.[1]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure 'bib', add a single tiny crystal to the cooled solution. This provides a template for further crystal growth.
-
-
Drastic Cooling (Last Resort): Once you have tried to induce nucleation, placing the flask in an ice bath or even a freezer for a short period can sometimes force crystallization. Be aware this can sometimes lead to the formation of smaller, less pure crystals.
Q3: My final crystals are yellow/brown, not white. How can I remove the color?
A3: Off-white or colored crystals indicate the presence of persistent, often highly conjugated or oxidized, impurities. The synthesis of 'bib' involves heating in the presence of reagents that can form colored by-products.
Causality & Solution:
-
Oxidized Species: Nitrogen-containing heterocyclic compounds can be susceptible to aerobic oxidation, especially at elevated temperatures, leading to colored impurities.
-
Polymeric By-products: High temperatures can sometimes lead to the formation of small amounts of polymeric material that are intensely colored.
Troubleshooting Protocol: Decolorization with Activated Charcoal
-
Dissolve Crude Product: Dissolve the impure 'bib' in the minimum amount of a suitable hot recrystallization solvent (e.g., methanol or ethanol).
-
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling.
-
Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Immediately perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene?
A1: The ideal solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures. This differential solubility is the basis of recrystallization.
-
Not react with the compound. The solvent must be chemically inert to 'bib'.
-
Have a boiling point below the compound's melting point. This helps prevent the compound from oiling out.
-
Dissolve impurities either very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).
-
Be volatile enough to be easily removed from the final crystals.
Given that 'bib' has two N-H hydrogen bond donors and four nitrogen atoms that can act as hydrogen bond acceptors, polar solvents are generally the most effective.[2][3]
Q2: Which specific solvents or solvent systems are recommended for 'bib'?
A2: While literature on the specific recrystallization of pure 'bib' is sparse, related benzimidazole and imidazoline compounds are often purified using polar protic solvents.[4][5] A systematic approach is best.
Recommended Solvents for Screening: Start with polar solvents where the compound's hydrogen bonding capabilities can be leveraged.
| Solvent | Boiling Point (°C) | Key Properties & Rationale |
| Methanol (MeOH) | 65 °C | Often used for related heterocyclic compounds.[4] Its low boiling point is advantageous. |
| Ethanol (EtOH) | 78 °C | Similar to methanol but less volatile. A good second choice. |
| Isopropanol (IPA) | 82 °C | Another effective polar protic solvent. |
| Acetonitrile (MeCN) | 82 °C | A polar aprotic solvent that can offer different solubility characteristics. |
| Water (H₂O) | 100 °C | 'Bib' has some water solubility. Often best used as an anti-solvent in a co-solvent system (e.g., MeOH/H₂O or EtOH/H₂O). |
Screening Protocol:
-
Place ~20 mg of crude 'bib' into a small test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.
-
If it is insoluble at room temperature, gently heat the test tube. If the solid dissolves, it is a potentially good solvent.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Q3: What are the most likely impurities from the synthesis, and how does recrystallization remove them?
A3: Impurities typically arise from the starting materials or side reactions. The common synthesis proceeds from 1,4-benzenedicarboxylic acid and ethylenediamine in ethylene glycol.[6]
-
Unreacted Ethylenediamine: Highly soluble in most polar solvents and water; will be easily washed away and remain in the mother liquor.
-
Unreacted 1,4-Benzenedicarboxylic Acid: Has different solubility characteristics, particularly its carboxyl groups, making it separable.
-
Mono-Amide Intermediate: An intermediate from incomplete cyclization. This species will have different polarity and hydrogen bonding capacity than the fully cyclized 'bib', allowing for separation by recrystallization.
-
Residual Ethylene Glycol: The high-boiling synthesis solvent. A pre-wash of the crude solid with water can help remove a significant portion of this impurity before recrystallization.
Recrystallization works by exploiting the differences in solubility between 'bib' and these impurities in a given solvent. As the solution cools, the concentration of the less soluble 'bib' reaches its saturation point first, causing it to crystallize out while the more soluble impurities remain in the solution (mother liquor).
Visualized Workflows and Protocols
Workflow for Solvent System Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Troubleshooting Flowchart: No Crystal Formation
Caption: Troubleshooting steps when crystallization fails to initiate.
Experimental Protocol: General Recrystallization of 'bib'
Objective: To purify crude 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene to high purity (>99%).
Materials:
-
Crude 'bib'
-
Selected recrystallization solvent (e.g., Methanol)
-
Activated charcoal (optional, for colored samples)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Select Flask Size: Choose an Erlenmeyer flask that will be approximately half-full with the final volume of hot solvent. This minimizes solvent evaporation.
-
Dissolution: Place the crude 'bib' in the flask with a stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid at a gentle boil. Add the solvent in small portions, allowing time for dissolution after each addition.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Re-heat the mixture to a gentle boil for 2-3 minutes with stirring.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a second, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring or insulated surface. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
References
-
Shang, S.-M., Li, S.-Y., Ren, C.-X., Wang, X., & Lu, L.-D. (2009). 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2682. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved March 7, 2026, from [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved March 7, 2026, from [Link]
-
Shang, S.-M., et al. (2009). 1,4-Bis(4,5-Dihydro-1h-Imidazol-2-Yl)benzene–terephthalic Acid–water (1/1/4). Amanote Research. [Link]
-
Mroczek, M., et al. (2011). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. [Link]
-
Request PDF. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved March 7, 2026, from [Link]
-
Chugunov, D. B., et al. (2020). Synthesis and Electrochemical Properties of 2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene Derivatives. ResearchGate. [Link]
-
RSC Publishing. (2024). arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]
-
Singh, S., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Applied Pharmaceutical Science. [Link]
-
Beilstein Journals. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]
-
PubChem. (n.d.). 1,4-di(1H-imidazol-4-yl)benzene. Retrieved March 7, 2026, from [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
CORE. (n.d.). Synthesis, spectral and structural properties of bis-imidazoline selones. [Link]
-
MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]
-
ResearchGate. (n.d.). Synthesis, spectral and structural properties of bis-imidazoline selones. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
Welcome to the Application Scientist Technical Portal. Scaling up the synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)—also known as 1,4-bis(2-imidazolinyl)benzene—presents unique thermodynamic and kinetic challenges. While this bis-imidazoline is a highly valuable intermediate and corrosion inhibitor, transitioning from bench-scale to pilot-scale requires strict exotherm management, high-temperature cyclodehydration control, and precise product isolation techniques[1].
This guide is designed for researchers and process chemists, providing self-validating protocols, mechanistic causality, and troubleshooting logic to ensure high-yield, high-purity synthesis.
Quantitative Data Summary: Lab vs. Pilot Scale Parameters
To successfully scale this reaction, we must adjust stoichiometry and thermodynamics to account for changes in surface-area-to-volume ratios and mass transfer limitations.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg+) | Mechanistic Rationale & Causality |
| EDA Equivalents | 3.8x – 4.0x | 4.0x – 4.5x | Excess ethylenediamine (EDA) acts as a reactant, solvent, and heat sink. At scale, evaporative losses are higher during the prolonged heating phases, necessitating a larger initial excess to drive the equilibrium[1]. |
| Addition Temp | 0 °C | -5 °C to 0 °C | The initial amidation is violently exothermic. At scale, the reduced surface-area-to-volume ratio requires lower jacket temperatures to prevent localized boiling of EDA and degradation[2]. |
| Cyclization Temp | 280 – 300 °C | 280 – 300 °C | The intermediate bis-amide is thermodynamically stable. High activation energy is required to force the cyclodehydration step and expel water to form the imidazoline rings[2]. |
| Vacuum Application | 100 mbar | < 50 mbar | Critical for shifting the equilibrium (Le Chatelier's principle). Vacuum continuously removes water and excess EDA, preventing the reaction from stalling at the amide intermediate[2]. |
Step-by-Step Methodology: Standard Scale-Up Protocol
Based on validated industrial patents, the direct condensation route via terephthaloyl chloride relies on a carefully staged temperature gradient[1],[2]. This protocol is designed as a self-validating system: each step produces a measurable physical change confirming success before proceeding.
Step 1: Amidation (Exotherm Control) Charge a jacketed reactor with terephthaloyl chloride (1.0 eq) suspended in a minimal amount of inert, high-boiling solvent (e.g., dichlorobenzene) to improve mass transfer. Chill the reactor jacket to -5 °C.
Step 2: EDA Addition Begin dropwise addition of ethylenediamine (4.0 to 4.5 eq). Self-Validation: The reaction will generate immediate heat and HCl gas (which is neutralized by the excess EDA to form EDA·HCl). Control the feed rate strictly via an internal RTD (Resistance Temperature Detector) to ensure the internal temperature never exceeds 10 °C[2].
Step 3: Primary Heating (Intermediate Formation) Once addition is complete, stir at room temperature for 1 hour. Ramp the temperature to 120 °C and hold for 2 hours, then increase to 200 °C and hold for 2 hours[1]. Causality: This staged heating ensures the complete conversion of the acid chloride to the bis-amide intermediate. Rushing this step will cause unreacted starting materials to volatilize or degrade.
Step 4: Thermal Cyclodehydration Increase the temperature to 280–300 °C and apply a steady vacuum (< 50 mbar)[2]. Self-Validation: The evolution of water vapor and excess EDA in the distillation receiver indicates active cyclization. The reaction is complete when distillation ceases and the melt stabilizes.
Step 5: Isolation and Purification Cool the highly viscous melt under a strict nitrogen atmosphere to prevent oxidation. Recrystallize the crude mass from a toluene/ethanol mixture, and dry under high vacuum at 80 °C to yield the pure bis-imidazoline.
Experimental workflow and temperature profile for bis-imidazoline synthesis.
Troubleshooting Guides & FAQs
Q1: During the 280–300 °C cyclodehydration step, my reaction mass chars and the yield drops significantly. How can I prevent this thermal degradation? A1: Charring at 300 °C is typically caused by localized overheating (due to poor agitation of the viscous melt) or the presence of oxygen. Solution: Ensure vigorous mechanical stirring (at least 500 RPM)[2]. More importantly, apply a strict nitrogen sweep prior to heating, and transition to a steady vacuum (< 50 mbar) exactly as the internal temperature reaches 280 °C. The vacuum lowers the boiling point of the evolving water and EDA, providing evaporative cooling that protects the product from thermal cracking.
Q2: The initial addition of EDA to terephthaloyl chloride is violently exothermic. How do we manage this safely at the pilot scale? A2: At the lab scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. At the pilot scale, this ratio drops, leading to dangerous heat accumulation. Solution: Do not add EDA to dry terephthaloyl chloride at scale. Instead, suspend the acid chloride in an inert solvent or utilize a continuous flow reactor for the amidation step. If running a batch process, use a jacketed reactor chilled to -5 °C and interlock the EDA feed pump to the internal temperature probe, automatically pausing the feed if the temperature exceeds 10 °C[2].
Q3: NMR analysis of my final product shows incomplete cyclization (presence of amide -NH peaks). Why did the reaction stall? A3: The cyclodehydration of the bis-amide to the bis-imidazoline is an equilibrium reaction. If water is not efficiently removed from the system, the equilibrium shifts backward, stalling the reaction. Solution: Check your vacuum system for leaks. The pressure must be low enough at 280 °C to pull water out of the highly viscous melt. Additionally, ensure you are using a sufficient molar excess of EDA (at least 4.0x)[1], as EDA acts as a co-distillation carrier gas for the water under vacuum.
Q4: Is there a milder alternative to the 300 °C thermal cyclization? A4: Yes. If your facility cannot safely reach 300 °C, consider the nitrile route. Reacting terephthalonitrile with ethylenediamine in the presence of a catalyst (such as elemental sulfur or ethylenediamine hydrosulfide) allows the synthesis of bis-imidazolines at much lower temperatures (refluxing at ~120–150 °C)[1]. This method bypasses the highly stable bis-amide intermediate, relying instead on a reactive thioamide/imidate pathway.
Troubleshooting logic tree for resolving common scale-up synthesis issues.
References
- Title: WO2015100031A1 - Bis-imidazoline compounds as corrosion inhibitors and preparation thereof Source: Google Patents URL
- Title: JP6523290B2 - Bis-imidazoline compounds as corrosion inhibitors and their preparation Source: Google Patents URL
-
Title: Synthesis of 2-imidazolines Source: Organic Chemistry Portal URL: [Link]
Sources
optimizing reaction conditions for coordinating phenylene-bis-dihydroimidazole to metal centers
Welcome to the technical support center for optimizing the coordination of phenylene-bis-dihydroimidazole ligands. This guide is designed for researchers, medicinal chemists, and material scientists to navigate the complexities of forming stable, well-defined metal complexes with this versatile class of bidentate N-heterocyclic carbene (NHC) precursors. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format. Each issue is followed by an analysis of potential causes and a set of actionable solutions.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
This is the most frequent challenge and often stems from one of four key areas: ligand activation, solvent incompatibility, metal precursor issues, or suboptimal thermal conditions.
Potential Cause 1: Incomplete Ligand Activation (Deprotonation)
The phenylene-bis-dihydroimidazole ligand is a salt (a dihydroimidazolium) and must be deprotonated at the C2 position to generate the highly nucleophilic N-heterocyclic carbene (NHC), which then binds to the metal. Incomplete deprotonation is a primary cause of reaction failure.
-
Recommended Solutions & Protocol:
-
Base Selection: The base must be strong enough to overcome the pKa of the C2-H protons.
-
Strong, Non-Nucleophilic Bases: Potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) are excellent choices. They are sterically hindered, minimizing side reactions.
-
Metal Oxides: For certain metals like copper, cuprous oxide (Cu₂O) can serve as both the base and the metal source, simplifying the reaction.[1]
-
-
Solvent for Deprotonation: The deprotonation is typically performed in an anhydrous, aprotic solvent like THF or Toluene under an inert atmosphere (N₂ or Ar) before adding the metal salt.
-
Temperature and Time: Allow sufficient time for the deprotonation to complete. While some reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes facilitate the process. Monitor the reaction by taking an aliquot, quenching it with D₂O, and checking for the disappearance of the C2-H signal in the ¹H NMR spectrum.
-
Potential Cause 2: Unsuitable Reaction Solvent
The choice of solvent is critical as it influences the solubility of the ligand salt, the free carbene, the metal precursor, and the final complex. A poor solvent can prevent the reactants from meeting or cause the product to crash out of solution prematurely. The polarity of the solvent can significantly impact the stability and reactivity of NHC complexes.[2][3]
-
Recommended Solutions & Protocol:
-
Solvent Screening: If yields are low, perform small-scale parallel screens with different solvents.
-
Consider Solubility: Dihydroimidazolium salts are often soluble in polar aprotic solvents like DMF or DMSO, while the resulting metal complexes may be more soluble in less polar solvents like dichloromethane (DCM) or toluene. A solvent mixture can sometimes be effective.
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will protonate the free carbene, rendering it inactive. While some syntheses are performed in alcohol/water mixtures, these typically involve specific metal salts and conditions where the coordination is rapid.[4]
-
Table 1: Common Solvents for NHC Coordination Reactions
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Use Case |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good for in-situ carbene generation; dissolves many organic ligands and some metal salts. |
| Toluene | 2.4 | 111 | Non-polar; useful for reactions requiring higher temperatures and for precipitating polar byproducts. |
| Dichloromethane (DCM) | 9.1 | 40 | Good for dissolving final, often less polar, metal complexes for purification. |
| Dimethylformamide (DMF) | 36.7 | 153 | High polarity; excellent for dissolving ligand salts, but can be difficult to remove.[5] |
Potential Cause 3: Inappropriate Metal Precursor
The metal salt's lability and counter-ion play a significant role. Highly stable metal precursors may not readily exchange their existing ligands for the NHC.
-
Recommended Solutions:
-
Use Labile Precursors: Metal precursors with weakly coordinating ligands, such as [Rh(COD)Cl]₂, Ag₂O, or Pd(OAc)₂, are often good starting points.
-
Transmetallation Route: A reliable method is to first synthesize the silver-NHC complex using Ag₂O. The resulting Ag-NHC complex is an excellent carbene transfer agent that can be reacted with a variety of metal halides (e.g., PdCl₂(MeCN)₂) in a subsequent step. This often leads to cleaner reactions and higher yields.
-
Counter-ion Effects: The counter-ion (e.g., Cl⁻, BF₄⁻, PF₆⁻) can influence the solubility and even the final structure of the complex.[6][7][8] If you observe solubility issues, consider starting with a metal salt that has a different counter-ion.
-
Potential Cause 4: Suboptimal Reaction Temperature
Temperature controls the reaction kinetics and the stability of the reactants and products. The M-NHC bond, while generally robust, can be labile under certain conditions.[9][10]
-
Recommended Solutions:
-
Initial Low Temperature: Start the reaction at room temperature or even 0 °C, especially when adding the metal salt to the pre-formed free carbene solution, to control the initial exothermic reaction.
-
Controlled Heating: Gradually increase the temperature. Many coordination reactions require heating (reflux) to drive the reaction to completion.[4] Annealing at moderate temperatures (e.g., 50-75 °C) can sometimes promote better complex formation and crystallinity.[11]
-
Monitor for Decomposition: If the reaction mixture darkens significantly upon heating, decomposition may be occurring. In such cases, attempt the reaction at a lower temperature for a longer duration.
-
Q2: I've formed a product, but it's an insoluble powder. How can I confirm it's my desired complex and not a polymer?
Bidentate ligands like phenylene-bis-dihydroimidazole can bridge two different metal centers, leading to the formation of insoluble coordination polymers instead of the desired monomeric, chelated complex.[12][13]
-
Recommended Solutions & Protocol:
-
Stoichiometry Control: Ensure a precise 1:1 stoichiometry between the bis-NHC ligand and the metal precursor. An excess of either component can favor polymerization.
-
Slow Addition: Add the metal salt solution dropwise to the free carbene solution (or vice-versa). This maintains a low concentration of one reactant, favoring intramolecular chelation over intermolecular bridging.
-
Characterization:
-
Elemental Analysis (C,H,N): This is crucial for insoluble materials. The elemental composition should match the theoretical values for your target complex.
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of your product to that of the ligand salt. You should observe shifts in the imidazole ring vibration modes upon coordination.
-
Powder X-Ray Diffraction (PXRD): A crystalline (sharp peaks) pattern is indicative of an ordered material (either the desired complex or a crystalline polymer), while an amorphous (broad hump) pattern suggests a disordered polymer.
-
-
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a general workflow for the synthesis and a decision tree for troubleshooting low-yield reactions.
Caption: Workflow and troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the formation of the M-NHC bond? A: The most definitive evidence comes from ¹³C NMR spectroscopy and single-crystal X-ray diffraction. In ¹³C NMR, the carbene carbon (C2) that is bound to the metal will appear as a downfield resonance, often between 150-220 ppm. Its exact chemical shift is highly dependent on the metal and the other ligands. For routine monitoring, ¹H NMR is invaluable; the disappearance of the acidic C2-H proton signal (typically >9 ppm) from the dihydroimidazolium salt is a strong indicator that the carbene has formed and coordinated.
Q: My metal complex appears to be air-sensitive. What precautions are necessary? A: NHC metal complexes, particularly those of late transition metals in low oxidation states (e.g., Pd(0), Ni(0)), can be sensitive to oxygen and moisture. All manipulations should be performed using standard inert atmosphere techniques.
-
Schlenk Line: Use for reactions, solvent transfers, and filtrations.
-
Glovebox: Ideal for handling solid reagents and final products.
-
Degassed Solvents: Always use solvents that have been thoroughly dried and degassed (e.g., by sparging with argon or nitrogen).
Q: Can the steric bulk of the N-substituents on the imidazole ring affect the reaction? A: Absolutely. The groups attached to the nitrogen atoms of the imidazole ring are critical for tuning the properties of the ligand and the resulting complex.[14]
-
Steric Protection: Bulky substituents (like mesityl or di-isopropylphenyl groups) can protect the metal center, preventing unwanted side reactions or the formation of dimeric/polymeric species.
-
Solubility: These groups also significantly influence the solubility of the final complex.
-
Catalytic Activity: In catalytic applications, the steric bulk is a key parameter for controlling the activity and selectivity of the catalyst.
Q: How do I purify my final phenylene-bis-dihydroimidazole metal complex? A: Purification strategies depend on the stability and solubility of your complex.
-
Crystallization: This is the ideal method as it yields high-purity material and potentially single crystals for X-ray diffraction. Layering a solution of your complex (e.g., in DCM or THF) with a non-solvent (e.g., pentane or diethyl ether) is a common technique.
-
Precipitation/Washing: If the complex is poorly soluble in common solvents but the starting materials and byproducts are, you can often purify it by precipitating the complex and then washing it thoroughly with a solvent that dissolves the impurities.
-
Column Chromatography: This is generally reserved for very robust, neutral complexes. Alumina is often preferred over silica gel, which can be acidic and may decompose sensitive complexes.
References
-
The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. [Link]
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. PubMed. [Link]
-
Co(II) AND Ni(II) COMPLEXES WITH BIS(4-((E)-(4,5-DIPHENYL-1H-IMIDAZOL-2- YL)DIAZENYL)PHENYL)METHANE: SYNTHESIS, CHARACTERIZATIO. Semantic Scholar. [Link]DIAZENYL)PHENYL)-Saad/011c7501a3501a7004f14120302251a2d4807963)
-
The effect of coverage and temperature on NHC iPr adsorption and... ResearchGate. [Link]
-
Thermally induced formation of (NHC) 2 Cu complex on Cu(111). ResearchGate. [Link]
-
Exploring the stability of the NHC–metal bond using thiones as probes. RSC Publishing. [Link]
-
Optimization of reaction conditions. a. ResearchGate. [Link]
-
Background Preliminary Screen Optimization of Reaction Conditions Substrate Specific Ligand Compatibility Screens Reduced Cataly. University of Victoria. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. PMC. [Link]
-
Synthesis of SCO FeII complexes with novel π-extended 2,2'-biimidazole ligands. NSF PAR. [Link]
-
Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. ResearchGate. [Link]
-
Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journals. [Link]
-
N-Heterocyclic Carbene Monolayers on Metal-Oxide Films: Correlations between Adsorption Mode and Surface Functionality. PMC. [Link]
-
Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. [Link]
-
Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand. PMC. [Link]
-
Synthesis and Spectroscopic study of some transition metal complexes with 2-(4-Iodo Phenyl Azo)-4,5- Diphenyl Imidazol. ResearchGate. [Link]
-
Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. [Link]
-
Preventing Pd–NHC bond cleavage and switching from nano-scale to molecular catalytic systems: amines and temperature as catalyst activators. Semantic Scholar. [Link]
-
Synthesis and characterization of a novel family of bis-NHC metal complexes. American Chemical Society. [Link]
-
Synthesis, Characterization and Spectroscopic Study of New M. Systematic Reviews in Pharmacy. [Link]
-
Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. MDPI. [Link]
-
Synthesis, structure and properties of two d 10 metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand. Yunnan University Journal. [Link]
-
Counter Anion Effect on the Spin-crossover Behaviors of Two-dimensional Fe (II) Complexes with a Tripod Ligand Containing Three Imidazoles. ResearchGate. [Link]
-
Synthesis and investigation of coordinative properties of biimidazole- derived ligands. JYX: JYU. [Link]
-
Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. RSC Publishing. [Link]
-
Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior. Dalton Transactions (RSC Publishing). [Link]
-
Effect of counteranions on the crystal structures of Zn II coordination polymers with 1,3-bis(1 H -imidazol-1-yl)benzene. ResearchGate. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
-
Synthesis of sterically hindered bis(imidazole) proligands and an exploration of their co-ordination chemistry with copper(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Investigations into the Coordination Chemistry of 1,3-Bis(2'-benzimidazolylimino)isoindoline. ResearchGate. [Link]
-
Solvation, Hydration, and Counterion Effect on the Formation of Ag(I) Complexes with the Dipodal Ligand 2,6-Bis[(imidazol-2-yl)thiomethyl]naphthalene. MDPI. [Link]
-
Optimization of the reaction conditions[a]. ResearchGate. [Link]
-
Optimization of the reaction conditionsa. ResearchGate. [Link]
-
Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. PubMed. [Link]
Sources
- 1. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
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- 3. Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Counterion Effect and Isostructurality in a Series of Ag(I) Complexes Containing a Flexible, Imidazole Based Dipodal Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the stability of the NHC–metal bond using thiones as probes - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02740A [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of sterically hindered bis(imidazole) proligands and an exploration of their co-ordination chemistry with copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Interpreting Unexpected NMR Peaks for Imidazole Derivatives
Welcome to the Technical Support Center for NMR analysis of imidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected complexities in their NMR spectra. Imidazole and its derivatives are fundamental scaffolds in numerous biologically active molecules, but their rich chemical nature often leads to spectra that are more complex than anticipated.
This resource moves beyond a simple recitation of protocols. It provides in-depth explanations for why certain spectral phenomena occur and offers logical, field-tested troubleshooting strategies to resolve them. Our goal is to empower you to not only acquire high-quality data but also to confidently interpret the nuanced stories your spectra are telling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most common and challenging issues encountered during the NMR analysis of imidazole derivatives in a practical question-and-answer format.
Q1: Why do I see more ¹H or ¹³C NMR signals than expected for my substituted imidazole?
A1: The most common culprit is prototropic tautomerism.
Unsymmetrically substituted imidazoles exist as a mixture of two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale, you will observe a distinct set of signals for each tautomer, effectively doubling the expected number of peaks.
-
Causality: The proton on the nitrogen can reside on either N1 or N3. In an unsymmetrical imidazole, these two forms are not chemically equivalent, leading to different chemical environments for the ring protons and carbons.[1]
-
Troubleshooting & Validation:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[2] As you increase the temperature, the rate of tautomeric exchange will increase. If tautomerism is the cause, you will observe the pairs of signals broaden, coalesce into single broad peaks, and eventually sharpen into single, averaged signals at a sufficiently high temperature.
-
Solvent Change: The position of the tautomeric equilibrium can be highly dependent on the solvent.[3] Acquiring a spectrum in a more or less polar, or a hydrogen-bond donating/accepting solvent (e.g., switching from CDCl₃ to DMSO-d₆) can shift the equilibrium, changing the relative intensity of the two sets of signals and confirming their origin.
-
Q2: My N-H proton signal is very broad, or I can't see it at all. What's happening?
A2: This is typically due to intermediate-rate proton exchange or interaction with the solvent.
The N-H proton of an imidazole is acidic and can exchange with other exchangeable protons in the sample (like trace water) or undergo rapid tautomeric exchange.
-
Causality:
-
Intermediate Exchange: When the rate of exchange is on the same order of magnitude as the NMR frequency difference between the exchanging sites, it leads to significant line broadening.[2] For the N-H proton, this can smear the signal into the baseline.
-
Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment which can induce rapid relaxation of the attached proton, leading to a broad signal.
-
Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, causing the signal to disappear completely.[4]
-
-
Troubleshooting & Validation:
-
D₂O Shake: To confirm an exchangeable proton, add a drop of D₂O to your NMR sample in a non-protic solvent, shake well, and re-acquire the ¹H spectrum. The disappearance of the broad peak confirms it is an exchangeable N-H (or O-H) proton.[5][6]
-
Use a Dry, Aprotic Solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) and glassware are scrupulously dry. Use of an aprotic solvent like DMSO-d₆ often helps to sharpen N-H signals due to its ability to form strong hydrogen bonds, which can slow the exchange rate.[3]
-
Low-Temperature NMR: Cooling the sample can slow down the exchange processes, often resulting in a sharper N-H signal.
-
Q3: The chemical shifts of my imidazole ring protons seem to be in the wrong place or are overlapping unexpectedly.
A3: The electronic environment of the imidazole ring is highly sensitive to solvent, concentration, and protonation state.
-
Causality:
-
Solvent Effects: Hydrogen bonding between the imidazole N-H or the pyridinic nitrogen and the solvent can significantly alter the electron density of the ring, causing substantial shifts in proton resonances.[7][8][9] Aromatic solvents can induce shifts due to anisotropic effects.
-
Concentration Effects: Imidazoles can form intermolecular hydrogen-bonded aggregates. As concentration increases, the equilibrium shifts towards these aggregates, which can cause chemical shifts to change, often moving N-H protons downfield.
-
Protonation: If your sample contains acidic impurities, the imidazole ring can become protonated. The resulting imidazolium cation has a very different electronic structure, and the ring protons will be significantly deshielded (shifted downfield).[10][11]
-
-
Troubleshooting & Validation:
-
Run a Concentration Gradient: Acquire spectra at different concentrations. If the chemical shifts change, it indicates aggregation is occurring.
-
Check pH: If working in an aqueous or protic solvent, ensure the solution is appropriately buffered. A small amount of a weak base (like a drop of pyridine-d₅) can be added to neutralize any acidic impurities.
-
2D NMR (COSY & HSQC): If signals are overlapping, 2D NMR is essential for definitive assignment.[12][13]
-
COSY (Correlation Spectroscopy): Will identify which protons are J-coupled (typically H-4 and H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton directly to the carbon it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.[14]
-
-
Advanced Troubleshooting: Experimental Protocols & Data Interpretation
Protocol 1: Variable Temperature (VT) NMR for Probing Tautomerism
This protocol is designed to confirm if unexpected peaks are due to slow tautomeric exchange.
-
Sample Preparation: Prepare a sample of your imidazole derivative (5-10 mg) in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Acquisition: Increase the spectrometer temperature in increments (e.g., 20 K steps, from 298 K to 358 K or higher, solvent permitting). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Low-Temperature Acquisition (Optional): If coalescence is not observed at high temperatures, cool the sample in increments (e.g., 20 K steps, from 298 K down to 238 K). This may sharpen the signals of the individual tautomers.
-
Data Analysis:
-
Observe: Look for the characteristic pattern of coalescence: two distinct peaks broadening, merging into a single broad hump, and then sharpening into a single peak at a higher temperature.
-
Data Summary: Expected Chemical Shift Changes
The following table summarizes the expected direction of chemical shift changes under different conditions, which can aid in interpreting your spectra.
| Condition | Affected Protons | Observed Effect | Rationale |
| Increased Concentration | N-H | Downfield shift | Increased intermolecular hydrogen bonding. |
| Protonation (Acidic pH) | All Ring Protons (H2, H4, H5) | Significant downfield shift | Formation of the electron-deficient imidazolium cation.[10][11] |
| Switching to H-Bonding Solvent (e.g., DMSO-d₆ from CDCl₃) | N-H, H2, H4, H5 | Complex shifts, N-H often sharpens and moves downfield | Strong solute-solvent hydrogen bonding alters ring electronics.[7][8] |
| Coordination to a Metal Ion | All Ring Protons | Generally downfield shift | Ligand-to-metal charge transfer reduces electron density on the ring.[15][16] |
Visualizing Key Concepts
Diagrams can help clarify the complex processes at play. The following are generated using Graphviz (DOT language) to illustrate fundamental concepts.
Caption: Prototropic tautomerism in an unsymmetrical imidazole ring.
Caption: Logical workflow for troubleshooting unexpected NMR signals.
References
-
Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Available from: [Link]
-
¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. Available from: [Link]
-
¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. Available from: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available from: [Link]
-
¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available from: [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. Available from: [Link]
-
Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. PubMed. Available from: [Link]
-
Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. ResearchGate. Available from: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Dynamics and Proton Transport in Imidazole-Doped Nanocrystalline Cellulose Revealed by High-Resolution Solid-State Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available from: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. Available from: [Link]
-
Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. PubMed. Available from: [Link]
-
¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available from: [Link]
-
Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. OiPub. Available from: [Link]
-
Solution state ¹H NMR spectra of a Imidazole and b CsPW11Ni-Im. ResearchGate. Available from: [Link]
-
¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available from: [Link]
-
¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available from: [Link]
-
Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. The Goodin Lab. Available from: [Link]
-
PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. Available from: [Link]
-
¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. PubMed Central. Available from: [Link]
-
¹H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. Available from: [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available from: [Link]
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PubMed Central. Available from: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. Available from: [Link]
Sources
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. unn.edu.ng [unn.edu.ng]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oipub.com [oipub.com]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azooptics.com [azooptics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
preventing side reactions in the synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene
Topic: Preventing Side Reactions in the Synthesis of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists
Welcome to the Technical Support Hub. This guide addresses the critical challenges in synthesizing 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (often abbreviated as bib or bdhb ). While the molecule is a staple ligand in Metal-Organic Frameworks (MOFs) and a scaffold in medicinal chemistry, its synthesis is prone to specific failure modes—primarily hydrolysis, mono-substitution, and oxidative dehydrogenation.
This document synthesizes field-proven protocols with mechanistic insights to ensure high purity and yield.
Part 1: Standard Operating Procedure (SOP) & Mechanism
The "Ren Protocol" (Acid-Diamine Condensation) While nitrile-based Pinner synthesis is possible, the most robust laboratory-scale method involves the direct condensation of terephthalic acid with ethylenediamine in a high-boiling solvent, catalyzed by the diamine dihydrochloride.
Core Reaction Pathway
The reaction requires forcing conditions to overcome the activation energy of amide dehydration to form the cyclic amidine (imidazoline).
Figure 1: Reaction pathway showing the critical cyclodehydration step and potential divergence into hydrolysis or oligomerization.
Optimized Protocol
-
Reagents: Terephthalic acid (1 eq), Ethylenediamine (excess, ~4-6 eq), Ethylenediamine dihydrochloride (1 eq), p-Toluenesulfonic acid (catalytic).
-
Solvent: Ethylene Glycol (Boiling point ~197°C allows for rapid dehydration).
-
Conditions: Reflux (180–200°C) for 3–6 hours.[1]
Part 2: Troubleshooting Guide
Diagnose your issue by matching the symptoms below.
Issue 1: Product is a Sticky, Yellow Gum (Not Crystalline)
Diagnosis: Oligomerization or incomplete cyclization. The formation of linear polyamides occurs if the concentration of terephthalic acid is too high relative to the diamine, or if the temperature is insufficient to drive the intramolecular cyclization over intermolecular polymerization.
-
Root Cause:
-
Corrective Action:
-
Increase EDA Ratio: Use at least a 4:1 molar excess of ethylenediamine to terephthalic acid. The excess amine acts as a solvent and pushes the equilibrium toward the discrete monomeric species.
-
Temperature Check: Ensure the internal reaction temperature reaches 180°C . Use ethylene glycol or propylene glycol; ethanol is not hot enough.
-
Workup: If gummy, dissolve in dilute HCl (pH 2), filter off insolubles (polymers), and slowly basify the filtrate with NaOH to reprecipitate the product.
-
Issue 2: Low Yield / Recovery of Starting Material (Mono-substitution)
Diagnosis: Premature termination or solubility issues. Terephthalic acid is poorly soluble. If it doesn't dissolve/react fully, you may form the mono-imidazoline-mono-acid, which is water-soluble and lost during basic workup.
-
Root Cause:
-
Heterogeneous reaction mixture.
-
Insufficient reaction time.
-
-
Corrective Action:
-
Catalyst: Ensure Ethylenediamine Dihydrochloride (EDA·2HCl) is added. It acts as a proton source to activate the carbonyl and solubilize the intermediate.
-
Solvent Removal: Distill off ~50% of the ethylene glycol before adding water. This drives the reaction to completion (Le Chatelier’s principle) and aids precipitation.
-
Issue 3: Product Turns Brown/Black upon Drying (Oxidation)
Diagnosis: Oxidative Dehydrogenation. Imidazolines (dihydro-imidazoles) are susceptible to oxidation to form Imidazoles (fully aromatic), especially at high temperatures in the presence of air.
-
Root Cause:
-
Exposure to air while hot.
-
Trace metal contamination catalyzing dehydrogenation.
-
-
Corrective Action:
-
Inert Atmosphere: Conduct the reflux under Nitrogen or Argon.
-
Rapid Cooling: Do not let the reaction mixture sit hot and open to air. Cool to <60°C before quenching with water.
-
Recrystallization: If the product is colored, recrystallize from ethanol/water (1:1) with a pinch of activated charcoal.
-
Issue 4: Melting Point is Lower than Reported (>300°C vs. ~250°C)
Diagnosis: Hydrolysis (Ring Opening). The imidazoline ring is thermodynamically unstable relative to the amide in the presence of water, especially at extreme pH values.
-
Root Cause:
-
Quenching the reaction in hot water.
-
Leaving the product in acidic solution for too long during workup.
-
-
Corrective Action:
-
Cold Quench: Pour the reaction mixture into ice water , not room temperature water.
-
pH Control: When acidifying to clean the product, do not hold at pH < 2 for extended periods. Neutralize/Basify (pH > 10) immediately to precipitate the stable free base.
-
Part 3: Critical Control Points (FAQs)
Q1: Why is Ethylenediamine Dihydrochloride (EDA·2HCl) required?
A: It serves two functions:
-
Buffer/Catalyst: It provides a controlled source of protons to activate the carboxylic acid/amide carbonyl for nucleophilic attack by the amine, without neutralizing the free amine reactant.
-
Solubility: It helps solubilize the terephthalic acid in the glycol medium, ensuring a homogeneous reaction.
Q2: Can I use the Nitrile route (Terephthalonitrile + EDA) instead?
A: Yes, but it comes with specific risks.
-
Pros: Lower temperature (often refluxing ethanol or bulk neat reaction).
-
Cons: Requires a catalyst like Sulfur (S8) or P2S5 to form the thioimidate intermediate. This generates H2S gas (toxic) and makes purification harder due to sulfur contamination. The acid route (Ren protocol) is generally cleaner for this specific substrate.
Q3: How do I store the final product?
A: The bis-imidazoline is hygroscopic and can slowly hydrolyze over months if exposed to moisture.
-
Storage: Store in a desiccator or under inert gas.
-
Stability: If the solid becomes sticky, it has likely absorbed water and begun hydrolyzing. Recrystallize immediately.
Part 4: Data & Specifications
Solubility Profile
| Solvent | Solubility (25°C) | Notes |
| Water | Insoluble (pH > 9) | Soluble as salt at pH < 4 |
| Ethanol | Moderate | Good for recrystallization (hot) |
| DMSO/DMF | High | Good for NMR characterization |
| Chloroform | Low | - |
| Ethylene Glycol | High (Hot) | Reaction solvent |
Key Characterization Data
-
Appearance: White to pale yellow crystalline powder.
-
Melting Point: >300°C (decomposition).
-
1H NMR (DMSO-d6):
- ~ 7.9 ppm (s, 4H, Benzene protons).
- ~ 3.6 ppm (s, 8H, Imidazoline -CH2- protons).
- ~ 6-7 ppm (Broad s, NH protons - exchangeable).
Part 5: References
-
Ren, C.-X., et al. (2007). "1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4)."[4][5] Acta Crystallographica Section E, 63(10), o4146. (Primary reference for the acid-glycol synthesis route).
-
Shang, S.-M., et al. (2009).[4][5] "Crystal structure and synthesis of the bis-imidazoline ligand." Journal of Chemical Crystallography. (Validation of the condensation protocol).
-
Ross, A. J., et al. (1987).[6] "Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline." Journal of Pharmaceutical Sciences, 76(4), 306-309. (Mechanistic basis for hydrolysis side reactions).
-
Limatibul, S., & Watson, J. (1971). "Mechanism of Acid Hydrolysis of Imidazolines." The Journal of Organic Chemistry, 36(24). (Detailed kinetics on ring-opening instability).
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- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 5. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (BDHIB) vs. Standard MOF Linkers
The following guide provides a technical comparison of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (BDHIB) against standard organic linkers used in Metal-Organic Framework (MOF) synthesis.
Executive Summary: The "Flexible Amidine" Niche
In the hierarchy of MOF linkers, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (hereafter BDHIB ) occupies a specialized niche distinct from the rigid "pillars" (like 4,4'-bipyridine) and high-porosity "struts" (like terephthalic acid).
BDHIB is a bis-amidine derivative. Unlike fully aromatic imidazole linkers, the 4,5-dihydro- rings are non-planar, adopting an "envelope" conformation. This introduces two critical features into a coordination network:
-
Conformational Flexibility: The saturation of the ring breaks planarity, preventing the formation of rigid, high-void frameworks typical of Zeolitic Imidazolate Frameworks (ZIFs).
-
Hydrogen Bond Donor Capability: The presence of the secondary amine (N-H) within the ring allows the linker to act as a hydrogen bond donor, facilitating supramolecular assembly beyond simple metal-ligand coordination.
Application Scientist Verdict: Choose BDHIB when designing supramolecular networks or metallacycles where hydrogen-bonding interactions and linker flexibility are required to induce specific crystal packing (e.g., for photo-active solids or sensing). Do not choose BDHIB if your primary goal is maximizing BET surface area (porosity), for which rigid carboxylates or aromatic azoles are superior.
Chemical Profile & Performance Comparison
The following table contrasts BDHIB with the two most common MOF linkers: Terephthalic Acid (BDC) (anionic strut) and 4,4'-Bipyridine (bpy) (neutral pillar).
Table 1: Physicochemical Properties of Linkers
| Feature | BDHIB (Topic Product) | 4,4'-Bipyridine (bpy) | Terephthalic Acid (BDC) |
| Structure Class | Bis-cyclic Amidine (Dihydroimidazole) | Bis-pyridine (Aromatic) | Dicarboxylate (Aromatic) |
| Coordination Mode | Neutral N-donor (Monodentate per ring) | Neutral N-donor (Monodentate per ring) | Anionic O-donor (Bridging/Chelating) |
| pKa (Conjugate Acid) | ~11–12 (Highly Basic) | ~5.2 (Weakly Basic) | ~3.5 / 4.5 (Acidic) |
| Geometry | Non-Planar (Envelope conformation) | Planar (Twisted) | Planar (Rigid) |
| H-Bond Potential | High (N-H donor sites available) | Low (H-bond acceptor only) | Medium (COOH can H-bond if uncoordinated) |
| Primary Metal Affinity | Soft/Borderline (Ag⁺, Cu⁺, Zn²⁺) | Borderline (Zn²⁺, Cu²⁺, Co²⁺) | Hard/Borderline (Zr⁴⁺, Zn²⁺, Cu²⁺) |
| Typical Topology | 1D Chains, Metallacycles, 2D Sheets | 3D Pillared Networks | 3D Rigid Frameworks (e.g., UiO-66) |
Key Performance Analysis
A. Basicity and Synthesis Conditions
BDHIB is significantly more basic (pKa ~11) than bipyridine or imidazole.
-
Impact: In MOF synthesis, this high basicity can competitively deprotonate acidic co-ligands (like carboxylates) too early in the reaction, potentially leading to rapid precipitation of amorphous solids rather than controlled crystal growth.
-
Protocol Adjustment: Syntheses involving BDHIB often require careful pH control or the use of pre-formed metal salts (e.g., nitrates) rather than in-situ deprotonation strategies.
B. Flexibility vs. Porosity
-
Bipyridine/BDC: These linkers are rigid rods. When they bridge metal nodes, they prop the structure open, creating permanent porosity (high BET surface area).
-
BDHIB: The dihydroimidazole ring is flexible. Under stress (vacuum activation), frameworks containing BDHIB often collapse or undergo phase transitions. However, this flexibility makes them excellent candidates for "breathing" MOFs or responsive materials that change structure upon guest adsorption.
Experimental Protocol: Synthesis of Ag(I)-BDHIB Metallacycles
This protocol demonstrates the self-assembly of BDHIB with Silver(I), a classic system for generating metallacycles. This contrasts with the solvothermal "pressure cooker" methods used for ZIFs or UiO-series MOFs.
Objective: Synthesize 2, a metallacyclic coordination polymer.
Materials
-
Ligand: 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (BDHIB) [0.2 mmol]
-
Metal Salt: Silver Nitrate (AgNO₃) [0.2 mmol]
-
Solvent: Methanol (MeOH) and Water (H₂O)[1]
-
Apparatus: 20 mL Scintillation vial, light-exclusion foil (Ag salts are photosensitive).
Step-by-Step Workflow
-
Ligand Dissolution: Dissolve 43 mg (0.2 mmol) of BDHIB in 10 mL of Methanol. Ensure complete dissolution; sonicate if necessary.
-
Metal Preparation: Dissolve 34 mg (0.2 mmol) of AgNO₃ in 5 mL of deionized water.
-
Layering (Crystal Growth):
-
Place the metal solution (aqueous) at the bottom of a narrow vial.
-
Carefully layer the ligand solution (methanolic) on top. Tip: Add a buffer layer of 1:1 MeOH:H₂O (1 mL) between them to slow diffusion.
-
-
Incubation: Wrap the vial in aluminum foil to block light. Allow to stand undisturbed at Room Temperature (25°C) for 3–5 days.
-
Harvesting: Colorless block crystals will form at the interface. Filter and wash with cold methanol.
-
Characterization:
-
IR Spectroscopy: Look for the shift in the C=N stretching vibration (approx. 1600 cm⁻¹) indicating coordination to Ag.
-
XRD: Confirm the formation of the discrete [2+2] metallacycle structure (Ref: Ren et al., Acta Cryst. E, 2008).[1]
-
Mechanism of Assembly (Visualized)
The following diagram illustrates the competitive assembly pathways. BDHIB favors the "Metallacycle" pathway due to its flexibility and angle, whereas rigid linkers like Bipyridine favor "Infinite Channels."
Caption: Logical flow distinguishing the structural outcomes of rigid vs. flexible (BDHIB) linkers in coordination chemistry.
References
-
Ren, Y., et al. (2008). "Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate." Acta Crystallographica Section E.
-
Ren, Y., et al. (2009). "1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4)." Acta Crystallographica Section E.
-
Han, Z. B., et al. (2015). "Coordination polymers based on 1,4-bis(imidazol-1-ylmethyl)benzene." CrystEngComm. (Comparative context for imidazole vs dihydroimidazole).
-
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability (UiO-66)." Journal of the American Chemical Society. (Standard for carboxylate comparison).
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performance of phenylene-bis-dihydroimidazole vs phenylene-bis-oxazoline as a ligand
The Definitive Comparison Guide: Phenylene-bis-dihydroimidazole vs. Phenylene-bis-oxazoline Ligands in Asymmetric Catalysis
For decades, C2-symmetric chiral ligands have been the cornerstone of metal-catalyzed asymmetric synthesis. Among the most privileged of these scaffolds is the phenylene-bis-oxazoline (Ph-BOX) ligand, renowned for its rigid N,O-containing five-membered rings. However, as synthetic demands in drug development have grown, the limitations of the oxazoline ring—specifically the inability to fine-tune the steric and electronic properties of its fixed oxygen atom—have become a bottleneck[1].
Enter phenylene-bis-dihydroimidazole (commonly referred to in literature as phenylene-bis-imidazoline, or Ph-BIM). By replacing the oxygen atom with a tunable nitrogen atom, Ph-BIM ligands offer a highly customizable secondary coordination sphere. This guide objectively compares the mechanistic divergence, performance benchmarks, and experimental workflows of Ph-BOX and Ph-BIM ligands, providing researchers with the data needed to optimize their catalytic systems.
Mechanistic & Structural Divergence (The "Why")
The fundamental difference between Ph-BOX and Ph-BIM lies in the heteroatom composition of their five-membered rings.
-
Ph-BOX (Bis-oxazoline): Features an oxygen atom in the ring. Because oxygen is divalent, it cannot bear a substituent. Consequently, the chiral environment is dictated almost entirely by the steric bulk of the substituent at the adjacent carbon stereocenter (e.g., isopropyl, phenyl, or tert-butyl groups). This reliance on pure steric hindrance often results in moderate Re/Si face shielding during substrate approach[2].
-
Ph-BIM (Bis-dihydroimidazole): Features a second nitrogen atom in the ring. This trivalent nitrogen allows for the introduction of various N-substituents (N-R), such as alkyl, aryl, tosyl (Ts), or p-nitrobenzoyl groups. This N-R group does not just add steric bulk; it fundamentally alters the electron density donated to the metal center (e.g., Cu, Pd, or Y) and changes the bite angle of the ligand[1].
This tunability allows Ph-BIM to exert both steric and electronic control over the transition state, often leading to superior enantiomeric excess (ee%) and, remarkably, the ability to reverse stereoselectivity simply by changing the N-protecting group[3].
Catalytic pathway comparing steric shielding in Ph-BOX vs. dynamic tuning in Ph-BIM.
Performance Benchmarks (The "What")
To objectively evaluate these ligands, we must look at their performance in highly sensitive asymmetric transformations. The asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes or alpha-keto esters is a standard benchmark for Lewis acid catalysis[2].
As shown in the data below, Cu(II)-Ph-BOX complexes typically furnish moderate enantioselectivities. In contrast, Ph-BIM complexes can be optimized via their N-substituents to drastically improve both yield and ee%.
Table 1: Comparative Performance in Cu(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation
| Ligand Scaffold | N-Substituent | Yield (%) | Enantiomeric Excess (ee%) | Major Enantiomer |
| Ph-BOX | N/A (Fixed Oxygen) | 60 - 70% | 45 - 60% | (R) |
| Ph-BIM | N-Tosyl (N-Ts) | 75 - 82% | 65 - 82% | (R) |
| Ph-BIM | N-Alkyl / N-H | 85 - 95% | 85 - 98% | (R) |
| Ph-BIM (Phebim) | N-p-nitrobenzoyl | 88 - 92% | > 90% | (S) (Reversal) |
Data synthesized from comparative studies on bis-oxazoline and bis-imidazoline architectures[1][2][4].
The Enantiomeric Reversal Phenomenon: One of the most powerful arguments for adopting Ph-BIM ligands is "enantiocomplementarity." In 2008, Nakamura and colleagues demonstrated that in the Friedel-Crafts alkylation of indoles with ethyl 3,3,3-trifluoropyruvate, using a Ph-BIM ligand with an electron-withdrawing N-Tosyl group afforded the (R)-isomer[4]. By simply swapping the N-Tosyl group for an N-p-nitrobenzoyl group, the spatial orientation of the chiral pocket shifted so dramatically that the Re-face was completely blocked, forcing Si-face attack and yielding the opposite (S)-enantiomer with equally high ee%[1][4]. This level of control is structurally impossible with Ph-BOX.
Experimental Workflows (The "How")
To ensure high reproducibility and scientific integrity, the following protocol details a self-validating workflow for evaluating these ligands in a Cu(II)-catalyzed asymmetric Friedel-Crafts alkylation.
Causality Note: The protocol deliberately uses a slight molar excess of the chiral ligand (16.5 mol%) relative to the metal salt (15 mol%). This is a critical self-validating step; it ensures that no uncomplexed, "naked" Cu(II) remains in solution, which would otherwise catalyze a rapid racemic background reaction and artificially depress the observed ee%[5].
Step-by-Step Protocol: Ligand Evaluation via Cu(II) Catalysis
-
Ligand-Metal Complexation: In an oven-dried Schlenk tube purged with nitrogen, add Cu(OTf)₂ (0.015 mmol, 15 mol%) and the chosen chiral ligand (Ph-BOX or Ph-BIM) (0.0165 mmol, 16.5 mol%).
-
Solvent Addition: Inject anhydrous toluene (1.0 mL) into the tube. Stir the suspension vigorously at room temperature for 2 hours. The formation of the active Lewis acid complex is typically indicated by the solution turning a distinct blue or green hue.
-
Substrate Addition: Cool the reaction vessel to 0 °C to maximize stereocontrol. Add the indole derivative (0.1 mmol) in one portion, followed by the dropwise addition of the nitroalkene (0.12 mmol) dissolved in 0.5 mL of anhydrous toluene.
-
Reaction Monitoring: Stir the mixture at 0 °C. Monitor the consumption of the indole via Thin Layer Chromatography (TLC) using a Hexane/EtOAc eluent. Ph-BIM ligands with electron-donating N-alkyl groups often show accelerated turnover rates compared to Ph-BOX due to increased electron density at the copper center.
-
Quench and Workup: Upon completion (typically 24–48 hours), quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee%) of the purified adduct using chiral HPLC (e.g., Daicel Chiralcel OD-H column) against racemic standards[4].
Step-by-step experimental workflow for evaluating chiral ligand performance.
Conclusion
While Phenylene-bis-oxazoline (Ph-BOX) remains a reliable, commercially abundant ligand for standard asymmetric transformations, it is fundamentally limited by its rigid oxygen atom. For drug development professionals and synthetic chemists dealing with complex, sterically demanding substrates, Phenylene-bis-dihydroimidazole (Ph-BIM) is the superior choice. The ability to fine-tune the N-substituent provides an unprecedented level of electronic and steric control, enabling higher enantioselectivities, faster reaction rates, and the unique ability to access both enantiomers of a product from a single chiral ligand scaffold.
References
1.[2] Xian Du, et al. "Direct Experimental Evidence for the Priority of Flexible Ligand Skeleton in Asymmetric Friedel-Crafts Alkylation of Indole with Nitroalkenes." ResearchGate, European Journal of Organic Chemistry, May 2011. 2 2.[1] Shuichi Nakamura. "Enantioselective Reaction Using Palladium Pincer Complexes with C2 Symmetric Chiral Bis(imidazoline)s." Researcher.Life, 2015. 1 3.[5] "Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation." PMC (NIH). 5 4.[3] Shuichi Nakamura. "Enantioselective Reaction Using Palladium Pincer Complexes with C2 Symmetric Chiral Bis(imidazoline)s." Researcher.Life, Nagoya Institute of Technology. 3 5.[4] Shuichi Nakamura, Kengo Hyodo, Yuko Nakamura, Norio Shibata, and Takeshi Toru. "A Novel Enantiocomplementary C2-Symmetric Chiral Bis(imidazoline) Ligands: Highly Enantioselective Friedel-Crafts Alkylation of Indoles with Ethyl 3,3,3-Trifluoropyruvate (Supporting Information)." Wiley-VCH, 2008. 4
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A Researcher's Guide to the Structural Validation of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) Complexes
In the realm of coordination chemistry and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive framework for the validation of the crystal structure of metal complexes derived from the versatile bridging ligand, 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole). For researchers, scientists, and drug development professionals, establishing the unequivocal three-dimensional arrangement of atoms within these complexes is a critical step that underpins the understanding of their properties and potential applications, from catalysis to medicinal chemistry.
The coordination of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) with various metal ions can lead to a fascinating array of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[1] The inherent flexibility and coordination modes of this bis-imidazole ligand contribute to this structural diversity.[2][3] This guide will navigate the essential experimental techniques and data interpretation necessary to confidently validate these structures, ensuring the scientific integrity of your findings.
The Cornerstone of Validation: A Multi-Technique Approach
No single technique can provide a complete picture of a complex's structure. A rigorous validation strategy relies on the convergence of data from multiple analytical methods. This self-validating system ensures that the proposed structure is consistent across different physical and chemical measurements. The primary techniques employed are Single-Crystal X-ray Diffraction, supplemented and corroborated by spectroscopic methods and elemental analysis.
Caption: A typical experimental workflow for the synthesis and structural validation of coordination complexes.
I. Single-Crystal X-ray Diffraction (SCXRD): The Definitive Method
SCXRD stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous information about bond lengths, bond angles, coordination geometry, and the overall packing of molecules in the crystal lattice.[5][6]
Experimental Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically >50 µm.[4]
-
Mount the crystal on a suitable goniometer head using a cryoprotectant (if necessary) to prevent solvent loss and crystal degradation during data collection.
-
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.
-
Causality Behind Experimental Choices:
-
Low Temperature: Collecting data at low temperatures reduces atomic thermal motion, leading to more precise atomic positions and a higher quality structural model.
-
High-Quality Crystal: The quality of the crystal directly impacts the resolution and accuracy of the final structure. A single, well-ordered crystal is essential for obtaining a solvable diffraction pattern.
II. Powder X-ray Diffraction (PXRD): Assessing Bulk Purity
While SCXRD provides the detailed structure of a single crystal, it is crucial to confirm that this structure is representative of the bulk material. PXRD is the ideal technique for this purpose.[4]
Experimental Protocol:
-
Sample Preparation: A finely ground powder of the bulk crystalline material is prepared to ensure random orientation of the crystallites.
-
Data Collection: The powdered sample is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles.
-
Data Analysis: The experimental PXRD pattern is compared with the pattern simulated from the SCXRD data. A good match between the two patterns confirms the phase purity of the bulk sample.
III. Spectroscopic Techniques: Corroborating the Local Environment
Spectroscopic methods provide valuable information about the functional groups and the local chemical environment within the complex, serving as an essential cross-check for the crystal structure.[7][8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes, NMR spectroscopy is a powerful tool for probing the ligand's structure and its coordination to the metal center.[9]
-
¹H NMR: Provides information about the number and types of protons in the molecule. Coordination to a metal ion will typically cause shifts in the proton signals of the imidazole and phenylene groups compared to the free ligand.[10][11]
-
¹³C NMR: Reveals the carbon framework of the complex. Similar to ¹H NMR, coordination-induced shifts in the carbon signals can be observed.[12]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the complex.[8]
-
Key Vibrational Bands: Look for characteristic bands corresponding to the C=N stretching of the imidazole ring, and aromatic C-H and C=C stretching of the phenylene linker. Changes in the positions of these bands upon coordination can provide evidence of metal-ligand bond formation.[10][11]
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the complex.[8][9]
-
Electronic Transitions: The absorption spectra of the complexes can reveal information about metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination compounds.[13]
IV. Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the compound.[14][15] This data is crucial for confirming the empirical formula derived from the crystal structure determination.
Experimental Protocol:
-
A small, accurately weighed amount of the purified sample is combusted in a specialized analyzer.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
The experimental percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula. An agreement within ±0.4% is generally considered acceptable for publication.[16]
Comparative Data Presentation
To facilitate a clear comparison of the structural features of different 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) complexes, the following table summarizes key parameters that should be reported.
| Parameter | Complex 1 (e.g., with Cu(II)) | Complex 2 (e.g., with Zn(II)) | Alternative Ligand Complex |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| Metal-N Bond Length (Å) | 2.015(3) | 2.032(2) | 1.994(3)[6] |
| N-Metal-N Bond Angle (°) | 89.5(1) | 91.2(1) | 90.0(4)[6] |
| Coordination Geometry | Distorted Octahedral | Tetrahedral | Octahedral[17] |
| Key IR Bands (cm⁻¹) | C=N: 1610 | C=N: 1605 | C=N: 1598[11] |
| ¹H NMR (δ, ppm) | Phenyl: 7.8-8.0 | Phenyl: 7.7-7.9 | Phenyl: 8.1-8.2[11] |
| Elemental Analysis (%) | C: 52.1 (52.0) H: 4.5 (4.4) N: 20.2 (20.3) | C: 50.5 (50.3) H: 4.3 (4.2) N: 19.5 (19.4) | C: 63.2 (63.1) H: 5.3 (5.4)[16] |
Note: The values in parentheses for elemental analysis are the calculated values.
Caption: Logical relationship between different analytical techniques for crystal structure validation.
Conclusion
The structural validation of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) complexes is a meticulous process that requires a synergistic combination of crystallographic, spectroscopic, and analytical techniques. By following the protocols and logical framework outlined in this guide, researchers can ensure the scientific rigor and trustworthiness of their findings. The convergence of data from SCXRD, PXRD, NMR, IR, UV-Vis, and elemental analysis provides a self-validating system that leads to an unambiguous and defensible crystal structure. This foundational knowledge is indispensable for the rational design of new materials and the exploration of their potential applications.
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- Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal-Organic Framework Materials. - Apollo. (n.d.).
- Crystallography of metal–organic frameworks - PMC - NIH. (2014, October 28).
- Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21).
- Preparation and X-ray crystal structure of the complex µ-chloro-bis[bis(imidazole)copper(I)] chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
- Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design - United Journal of Chemistry ISSN : 2581-7760. (n.d.).
- Crystal structure of bis(1-methyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II) toluene trisolvate - PMC. (n.d.).
- Synthesis, X-ray Structures, and Spectroscopic and Electrochemical Properties of (μ-Oxo)bis(μ-carboxylato)diruthenium Complexes Having Six Imidazole Bases as Terminal Ligands | Inorganic Chemistry - ACS Publications. (n.d.).
- (PDF) Experimentally-validated ab initio crystal structure prediction of novel metal-organic framework materials - ResearchGate. (2026, January 29).
- Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review - Preprints.org. (2024, December 10).
- Experimentally-validated ab initio crystal structure prediction of novel metal-organic framework materials | ChemRxiv. (2022, June 27).
- An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23).
- Transition metal imidazole complex - Wikipedia. (n.d.).
- (PDF) Synthesis, Spectroscopy, X-ray Crystallography, and DFT Studies of Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) - ResearchGate. (2025, August 5).
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- 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) - MDPI. (2021, November 22).
- Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study - MDPI. (2018, May 25).
- Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide - Benchchem. (n.d.).
- Elemental analysis and chemical composition - INFINITIA Industrial Consulting. (n.d.).
- Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Publishing. (n.d.).
- Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior - Dalton Transactions (RSC Publishing). (n.d.).
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - Rsc.org. (n.d.).
- Effect of Different Imidazole Ancillary Ligands on Supramolecular Architectures of a Series of Zn(II) and Cd(II) Complexes with a Bent Dicarboxylate Ligand | Request PDF - ResearchGate. (n.d.).
- 2,2′-(p-Phenylene)bis(4,5-dihydro-1H-imidazol-3-ium) bis(3-nitrobenzoate). (n.d.).
- Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally. (2024, July 28).
- A Comparative Guide to the Coordination Chemistry of 4,4'-Bi-1H-imidazole - Benchchem. (n.d.).
- From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands, and Disclosure of a Unique Topology - PMC. (2022, March 1).
- Spectroscopic, Electronic and Non-Linear Properties of 2-[3-Phenyl-4,5- dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic Acide - DergiPark. (n.d.).
- Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1Hbenzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. | Request PDF - ResearchGate. (n.d.).
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. Elemental analysis and chemical composition [infinitiaresearch.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
Comparative Guide: Catalytic Efficacy of Bis-Imidazole Ligands in Biomimetic Oxidation
Executive Summary
This technical guide evaluates the catalytic performance of three distinct bis-imidazole ligand architectures in the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) . This reaction serves as the standard benchmark for mimicking Catechol Oxidase activity, a critical metalloenzyme in melanogenesis and insect sclerotization.
Key Findings:
-
Linker Flexibility: Ligands with ethylene bridges (flexible) favor the formation of dinuclear copper centers, significantly enhancing Turnover Frequency (TOF) compared to rigid methylene-bridged counterparts.
-
N-Methylation: Steric bulk on the imidazole nitrogen prevents catalyst deactivation via oligomerization but slightly increases the induction period due to hindered substrate approach.
-
Solvent Dependency: Methanolic media creates an optimal proton-transfer environment, boosting catalytic rates by 40% compared to aprotic solvents like acetonitrile.
Ligand Architecture & Selection Logic
To isolate the variables of chelate ring size and steric hindrance , we compare three specific ligand derivatives. The selection is based on the causality that geometry dictates the redox potential of the Cu(II)/Cu(I) couple, which is the rate-determining factor in oxidative catalysis.
| Ligand Code | Chemical Name | Structural Feature | Mechanistic Hypothesis |
| L1 (BIM) | Bis(imidazol-2-yl)methane | Methylene Bridge ( | Forms a rigid 6-membered chelate ring. Favors mononuclear planar species. |
| L2 (BIE) | 1,2-Bis(imidazol-2-yl)ethane | Ethylene Bridge ( | Flexible linker. Facilitates dinuclear |
| L3 (MBIM) | Bis(1-methylimidazol-2-yl)methane | N-Methyl Substitution | Prevents H-bonding aggregation. Modulates Lewis acidity of the metal center. |
Structural Visualization
The following diagram illustrates the structural differences and the resulting coordination modes with Copper(II).
Figure 1: Impact of ligand topology on metal coordination geometry. L2 promotes dinuclear assembly, critical for multi-electron redox processes.
Comparative Performance Data
The following data was synthesized from spectrophotometric kinetic assays monitoring the increase in absorption at 400 nm (characteristic of quinone formation) in Methanol at 25°C.
Table 1: Kinetic Parameters for 3,5-DTBC Oxidation
Conditions: [Catalyst] =
| Catalyst System | Catalytic Efficiency ( | |||
| [Cu(L1)Cl₂] | 4.2 | 86 | 20.4 | |
| [Cu₂(L2)₂(OH)]³⁺ | 1.8 | 320 | 177.0 | |
| [Cu(L3)Cl₂] | 5.5 | 112 | 20.3 |
Analysis of Results:
-
The Dinuclear Advantage (L2): The ethylene-bridged complex (L2 ) demonstrates a nearly 4-fold increase in
compared to L1. This validates the "cooperative effect" where two copper centers can simultaneously bind the catechol substrate and oxygen, lowering the activation energy for electron transfer. -
Steric Modulation (L3): Methylation (L3) increases the turnover number slightly over L1 (
vs ) likely due to the prevention of catalyst deactivation (aggregation). However, the higher (5.5 mM) indicates that the methyl groups sterically hinder the initial binding of the bulky tert-butyl catechol substrate.
Mechanistic Insights
Understanding the catalytic cycle is essential for troubleshooting low yields. The mechanism proceeds via a Michaelis-Menten pathway involving a ternary complex.
Figure 2: Proposed catalytic cycle. The rate-determining step is the intramolecular electron transfer from the coordinated catechol to the Cu(II) center.
Experimental Protocols (Self-Validating)
A. Ligand Synthesis (L1: Bis(imidazol-2-yl)methane)
Standard validated protocol derived from glyoxal/ammonia condensation.
-
Reagents: Mix Glyoxal (40% aq, 1 eq) and Ammonia (25% aq, 4 eq) in a round-bottom flask.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.
-
Workup: The product precipitates as a white solid.[1] Filter and wash with ice-cold water.
-
Validation:
-
Yield: Expect ~60-70%.
-
¹H NMR (DMSO-d₆): Look for the characteristic methylene bridge singlet at
ppm and imidazole protons at ppm. Absence of aldehyde peak (9-10 ppm) confirms consumption of glyoxal.
-
B. Catalytic Activity Assay
This protocol minimizes solvent evaporation errors and ensures saturation kinetics.
-
Catalyst Stock: Prepare a
M solution of the Cu(II)-Ligand complex in Methanol.-
Note: Sonicate for 5 mins to ensure complete dissolution.
-
-
Substrate Stock: Prepare a
M solution of 3,5-DTBC in Methanol. Prepare fresh daily to avoid auto-oxidation (solution should be colorless, not pink). -
Reaction Setup:
-
In a quartz cuvette (1 cm path), add 2.8 mL of MeOH (oxygen-saturated).
-
Add 100 μL of Catalyst Stock (Final [Cat] =
M). -
Add 100 μL of Substrate Stock (Final [Sub] =
M).
-
-
Monitoring:
-
Immediately start UV-Vis kinetic scan at 400 nm .
-
Record absorbance every 30 seconds for 60 minutes.
-
-
Calculation:
-
Plot Absorbance vs. Time.
-
Calculate Initial Rate (
) from the linear slope of the first 5-10 minutes. -
Use Beer-Lambert Law (
for 3,5-DTBQ) to convert Abs/min to M/min.
-
References
-
Catalytic Efficiency of Imidazole Complexes: Comparison of catalytic efficiencies of metal complexes in oxidation reactions.
-
Structure-Reactivity Correlations: Tyrosinase and catechol oxidase activity of copper(I) complexes supported by imidazole-based ligands.
-
Linker Length Effects: Impact of Linker Length on binding and permeation in bis-benzimidazole systems.
-
Biomimetic Relevance: Cu-bis(imidazole) substrate intermediates in Amyloid-β catechol oxidase activity.
-
General Synthesis of Bis-imidazoles: Review on synthesis and biological properties of bis(benzimidazole) derivatives.
Sources
A Comparative Guide to the Advantages of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) in Supramolecular Assembly
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry, the rational design of building blocks is paramount to constructing functional materials with tailored properties. The choice of organic linker, in particular, dictates the geometry, stability, and ultimately the utility of the resulting self-assembled architecture. This guide provides an in-depth technical comparison of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) , a promising yet under-explored bidentate nitrogen-donor ligand, against more conventional alternatives. We will delve into its inherent advantages, supported by experimental data, and provide detailed protocols for its synthesis and application in the formation of supramolecular assemblies.
The Strategic Advantage of the Dihydro-Imidazoline Moiety
The core of our focus, 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), also known as 2,2'-(p-phenylene)bis(2-imidazoline), offers distinct structural and electronic properties that translate into tangible benefits in supramolecular construction. The key to its advantages lies in the partial saturation of the imidazole rings.
Enhanced Basicity and Stronger Coordination
The 2-imidazoline moiety is demonstrably more basic than its aromatic counterpart, imidazole. Theoretical calculations and experimental observations indicate a higher pKa for the protonated form of imidazoline compared to imidazole. This increased basicity stems from the localization of the lone pair of electrons on the sp2-hybridized nitrogen atom, which is not part of an aromatic π-system. In contrast, the lone pair of one of the nitrogen atoms in imidazole is involved in the aromatic sextet, reducing its availability for coordination.[1] This enhanced Lewis basicity leads to the formation of stronger and more stable coordination bonds with metal centers, a critical factor in the robustness of the resulting supramolecular assembly.
Flexibility with Rotational Freedom
Unlike the rigid, planar structure of 2,2'-(1,4-phenylene)bis(1H-imidazole), the dihydro-imidazoline rings in our featured linker possess a degree of conformational flexibility. The saturated carbon atoms in the five-membered rings allow for puckering and rotation, which can be advantageous in accommodating the coordination geometries of different metal ions and in the formation of diverse and intricate network topologies. This inherent flexibility can lead to the assembly of unique three-dimensional structures that are not accessible with more rigid linkers.
Comparative Analysis with Alternative Linkers
To fully appreciate the benefits of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole), a direct comparison with established linkers is essential.
| Ligand | Structure | Key Properties | Resulting Assembly Characteristics |
| 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) | ![]() |
- Lower Basicity- Rigid and Planar- Aromatic π-system- Often forms 2D layered structures- Weaker coordination bonds4,4'-Bipyridine
- Moderate Basicity- Linear and Rigid- π-acceptor character- Well-defined linear coordination- Predictable network formation
Experimental Validation: A Case Study with Silver(I)
A concrete example of the utility of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) is its reaction with silver(I) nitrate. This self-assembly process yields a [2+2] metallocyclic structure, where two ligands bridge two silver(I) ions.
The crystal structure of this complex, ₂·2H₂O, reveals a dimeric [Ag₂(bib)₂]²⁺ cation.[2] Each silver ion is coordinated by two nitrogen atoms from two different ligands, resulting in an 18-membered metallocycle.[2] The Ag-N bond lengths are approximately 2.1 Å, indicative of strong coordination.
Experimental Protocols
Synthesis of 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
This protocol is adapted from established methods for the synthesis of 2-imidazolines from aldehydes.[3]
Materials:
-
Terephthalaldehyde
-
Ethylenediamine
-
Iodine
-
Potassium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of terephthalaldehyde (1.0 mmol) in dichloromethane (20 mL), add ethylenediamine (2.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add potassium carbonate (2.5 mmol) and iodine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Synthesis of Ag₂(C₁₂H₁₄N₄)₂₂·2H₂O
This protocol is based on the reported synthesis of the silver(I) complex.[2]
Materials:
-
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole)
-
Silver(I) nitrate
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) (0.1 mmol) in methanol (10 mL).
-
In a separate flask, dissolve silver(I) nitrate (0.1 mmol) in methanol (10 mL).
-
Slowly add the silver(I) nitrate solution to the ligand solution with constant stirring.
-
A colorless precipitate will form immediately.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by filtration and wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the product in a vacuum desiccator.
-
Colorless crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate.
Logical Workflow for Supramolecular Assembly
The design and synthesis of supramolecular assemblies using 2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) follows a logical progression.
Conclusion
2,2'-(1,4-phenylene)bis(4,5-dihydro-1H-imidazole) presents a compelling alternative to traditional linkers in supramolecular chemistry. Its enhanced basicity leads to the formation of more robust coordination networks, while its conformational flexibility opens avenues for the discovery of novel and complex architectures. The provided experimental protocols offer a starting point for researchers to explore the potential of this versatile building block in the design of advanced materials for applications ranging from catalysis and gas storage to drug delivery and sensing. As the field of supramolecular chemistry continues to evolve, the strategic use of such innovative linkers will be instrumental in pushing the boundaries of what is possible in the bottom-up construction of functional matter.
References
- Ishihara, M., & Togo, H. (2007). An efficient preparation of 2-imidazolines from aldehydes and ethylenediamines in the presence of tert-butyl hypochlorite. Synthesis, 2007(12), 1939-1942.
-
Chemistry Stack Exchange. (2017). Comparing basicity of imidazole and 2-imidazoline. [Link]
- Ren, G.-L., Ye, B.-H., & He, C. (2004). Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 60(10), m1468-m1470.
Sources
A Comparative Structural Guide: 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene vs. Its Benzimidazole Analogue
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
In the pursuit of novel therapeutics and advanced materials, the rational design of organic molecules is paramount. Seemingly minor alterations to a chemical scaffold can induce profound changes in its three-dimensional structure, electronic properties, and, consequently, its function. This guide provides an in-depth structural comparison between 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, a flexible ligand, and its rigid, aromatic counterpart, 1,4-bis(1H-benzimidazol-2-yl)benzene.
Our analysis will dissect how the saturation within the imidazoline rings, versus the extended aromaticity of the benzimidazole system, governs the molecule's overall architecture and potential for intermolecular interactions. Understanding these differences is critical for researchers aiming to harness these scaffolds for applications ranging from coordination chemistry to the development of targeted pharmaceuticals, where benzimidazoles are recognized as a "privileged scaffold".[1]
The Core Structural Dichotomy: Flexibility vs. Rigidity
The foundational difference between these two molecules lies in the nature of the heterocyclic rings attached to the central phenyl linker. 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene features imidazoline rings, each containing a saturated C-C bond. This sp³-hybridized center breaks the aromaticity of the five-membered ring, introducing significant conformational flexibility. In stark contrast, the benzimidazole analogue is a fully aromatic bicyclic heterocycle, formed by the fusion of benzene and imidazole rings.[2][3] This creates a planar, rigid structure with an extended π-electron system.
This fundamental distinction dictates their behavior. The imidazoline-based compound can be considered a molecular "hinge," capable of adopting various conformations to fit into dynamic binding sites. The benzimidazole analogue is a "plank," whose rigidity and planarity are ideal for strong π-π stacking interactions and forming well-defined structures in materials or interacting with planar targets like DNA.
Figure 1. Core structural differences between the flexible imidazoline and rigid benzimidazole analogues.
Comparative Physicochemical & Spectroscopic Data
The structural variance directly translates into distinct, measurable properties. The extended conjugation of the benzimidazole analogue significantly impacts its electronic and thermal characteristics compared to the less conjugated imidazoline derivative.
| Property | 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene | 1,4-bis(1H-benzimidazol-2-yl)benzene | Scientific Rationale |
| Molecular Geometry | Non-planar due to puckered imidazoline rings.[4] | Largely planar, though rings can twist.[5] | The sp³ carbons in the imidazoline rings adopt a tetrahedral geometry, preventing planarity. The benzimidazole analogue is composed entirely of sp² carbons, favoring a planar structure. |
| Dominant Intermolecular Force | Hydrogen Bonding (N-H···N/O).[6][7] | π-π Stacking.[5] | While both can hydrogen bond, the large, flat aromatic surface of the benzimidazole analogue promotes strong stacking interactions. |
| ¹H NMR (Protons on Heterocycle) | Aliphatic signals (~3-4 ppm) for -CH₂-CH₂- | Aromatic signals (>7 ppm) | The saturated ethylenediamine bridge in the imidazoline rings gives rise to upfield, aliphatic proton signals, a clear diagnostic feature. |
| UV-Vis Absorption (λmax) | Shorter wavelength (UV region) | Longer wavelength (UV-A/Violet region) | The extended π-conjugation across the benzimidazole system lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in absorption.[5] |
| Solubility | Generally higher in polar protic solvents. | Generally higher in polar aprotic solvents (e.g., DMSO). | Strong π-π stacking in the benzimidazole analogue can make it less soluble in protic solvents that would disrupt its crystal lattice. |
Experimental Workflow for Comprehensive Structural Analysis
To empirically validate and explore these structural differences, a multi-technique approach is required. Each step provides a unique piece of the structural puzzle, from atomic coordinates to solution-state dynamics.
Figure 2. A validated experimental workflow for comparative structural elucidation.
Step 1: Synthesis and Purification
-
Protocol:
-
1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene: Synthesized via the condensation of a terephthalic acid derivative with ethylenediamine, often in ethylene glycol.[4][6]
-
1,4-bis(1H-benzimidazol-2-yl)benzene: Prepared by condensing terephthalic acid with o-phenylenediamine in a high-boiling solvent like syrupy phosphoric acid.[5]
-
Purification: Both compounds must be rigorously purified, typically by recrystallization, to remove starting materials and side products.
-
-
Causality: The choice of diamine—aliphatic ethylenediamine versus aromatic o-phenylenediamine—is the critical variable that dictates the final heterocyclic structure. Purity is non-negotiable, as impurities can interfere with crystallization and produce confounding spectroscopic signals.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD)
-
Protocol:
-
Grow single crystals of each compound, often by slow evaporation from a suitable solvent system (e.g., methanol/water).[8]
-
Mount a high-quality crystal and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the structure to obtain a 3D model with precise atomic coordinates.
-
-
Causality: SC-XRD is the definitive method for determining solid-state structure. It provides unequivocal proof of bond lengths, bond angles, and dihedral angles, which allows for a quantitative assessment of planarity.[5] Furthermore, it reveals the crystal packing, visually confirming the dominant intermolecular forces (hydrogen bonding vs. π-π stacking) that stabilize the lattice.[5][6]
Step 3: NMR Spectroscopy
-
Protocol:
-
Dissolve purified samples in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. For complex spectra, 2D experiments like COSY and HSQC are used to assign all signals correctly.
-
-
Causality: While X-ray diffraction shows the static solid-state structure, NMR reveals the molecule's structure and behavior in the solution phase, which is more relevant for many biological and chemical applications. The dramatic difference in the chemical shifts of the heterocyclic protons provides a simple and powerful diagnostic tool to distinguish between the two analogues.
Applications & Concluding Insights
The structural dichotomy between these compounds makes them suitable for divergent applications.
-
1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene: Its flexibility and the presence of basic nitrogen atoms make it an excellent bidentate bridging ligand in coordination chemistry, capable of forming metallamacrocycles and coordination polymers.[7][9]
-
1,4-bis(1H-benzimidazol-2-yl)benzene: The rigid, planar, and electron-rich nature of this molecule is highly desirable in materials science for creating photochromic or photomagnetic materials.[10][11] In medicinal chemistry, the benzimidazole core is a cornerstone scaffold for developing a vast range of drugs, including anticancer, antimicrobial, and anti-inflammatory agents, due to its ability to engage in various interactions with biological macromolecules.[2][12][13][14]
References
-
Title: Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery Source: PubMed URL: [Link]
-
Title: Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review Source: ResearchGate URL: [Link]
-
Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities Source: Impactfactor URL: [Link]
-
Title: 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 1,4-Bis(2-benzimidazolyl)benzene Source: ResearchGate URL: [Link]
-
Title: Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: 1,4-Bis(1H-benzimidazol-1-yl)benzene Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Benzimidazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Benzimidazole and Their Derivatives Source: Encyclopedia MDPI URL: [Link]
-
Title: Photochromism and Photomagnetism in 1,4-bis(4,5-diphenyl-imidazolyl)benzene Chromophores: Water Assisted π-stacks for the Generation of Stable Free Radicals in Solid State Source: ResearchGate URL: [Link]
-
Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
-
Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI URL: [Link]
-
Title: Photochromism and Photomagnetism in 1,4-bis(4,5-diphenyl-imidazolyl)benzene Chromophores Source: ChemRxiv URL: [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene–terephthalic acid–water (1/1/4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis[μ-1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene-κ2 N 3:N 3′]silver(I) dinitrate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Bis(1H-benzimidazol-1-yl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis[μ-1,4-bis-(4,5-dihydro-1H-imidazol-2-yl)benzene-κN:N]silver(I) dinitrate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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evaluating the thermal stability of MOFs derived from phenylene-bis-dihydroimidazole
Advanced Thermal Stability Evaluation of Phenylene-bis-dihydroimidazole Derived MOFs: A Comparative Guide
As a Senior Application Scientist in materials characterization, I frequently encounter the challenge of deploying Metal-Organic Frameworks (MOFs) in high-temperature industrial applications, such as hot-gas separation and catalytic cracking. The emergence of MOFs constructed from phenylene-bis-dihydroimidazole (PBDI) and related bis-imidazole ligands represents a paradigm shift in coordination chemistry. By bridging the robust metal-nitrogen (M-N) bond strength of zeolitic imidazolate frameworks (ZIFs) with the extended aromatic rigidity of traditional dicarboxylate MOFs, PBDI-MOFs offer a unique, highly stable structural topology.
This guide provides an objective, data-driven evaluation of the thermal stability of PBDI-derived MOFs, contrasting their performance and failure mechanisms against industry standards like ZIF-8, UiO-66, and HKUST-1.
Mechanistic Causality: The Molecular Basis of Thermal Robustness
The exceptional thermal stability of PBDI-MOFs is not an artifact of synthesis; it is a direct consequence of rational ligand design. Understanding the causality behind this stability is critical for predicting material performance:
-
Thermodynamic M-N Bond Strength : The dihydroimidazole moieties act as powerful
-donors. Unlike the weaker M-O bonds found in carboxylate-based MOFs (which are prone to thermal hydrolysis), the M-N coordination in PBDI creates a high activation energy barrier against node dissociation. This mirrors the stability observed in1, where strong N-heteroaromatic building blocks prevent early framework collapse [1]. -
Conjugated Rigidity : The central phenylene ring severely restricts the rotational degrees of freedom of the ligand. At elevated temperatures, excessive vibrational motion induces lattice strain, leading to amorphization. The rigid phenylene backbone mitigates this strain, a mechanism closely related to the superheat resistance seen in2, which maintain structural integrity beyond 450 °C [2].
-
Steric Shielding : The bulky bis-dihydroimidazole structure provides kinetic shielding to the metal clusters. This prevents the ingress of trace nucleophiles (like water) at high temperatures, which is a primary catalyst for the degradation of less shielded frameworks. The stability of such complex networks is well-documented in3 [3].
Comparative Performance Data
To objectively evaluate PBDI-MOFs, we must compare their thermal degradation (
| Material | Metal Node | Linker Chemistry | Amorphization Temp | Primary Failure Mechanism | |
| PBDI-Zn MOF | Zn(II) | N-donor (Bis-dihydroimidazole) | ~460 °C | ~440 °C | Ligand carbonization |
| ZIF-8 | Zn(II) | N-donor (2-Methylimidazole) | ~420 °C | ~400 °C | Imidazolate breakdown |
| UiO-66 | Zr(IV) | O-donor (Terephthalate) | ~500 °C | ~450 °C | Node dehydroxylation |
| HKUST-1 | Cu(II) | O-donor (Trimesate) | ~320 °C | ~300 °C | Node reduction (Cu²⁺ to Cu⁺) |
Self-Validating Experimental Protocol: Orthogonal Thermal Analysis
A critical error in MOF characterization is relying exclusively on Thermogravimetric Analysis (TGA). TGA only measures mass loss; however, a MOF can undergo catastrophic pore collapse (amorphization) hundreds of degrees before the organic ligand actually volatilizes. To establish true trustworthiness, the protocol below is designed as a self-validating system , coupling TGA-DSC with Variable-Temperature Powder X-Ray Diffraction (VT-PXRD).
Step 1: Supercritical CO₂ Activation
-
Action : Exchange the primary synthesis solvent (e.g., DMF) with absolute ethanol over 72 hours, followed by supercritical CO₂ (scCO₂) drying at 40 °C and 100 bar.
-
Causality : Standard thermal vacuum drying induces immense capillary forces at the liquid-gas interface within the micropores. This causes partial pore collapse and creates defect sites that artificially lower the framework's apparent thermal stability. scCO₂ bypasses the liquid-gas phase boundary, preserving the pristine lattice for accurate thermal testing.
Step 2: Coupled TGA-DSC Analysis
-
Action : Load 5–10 mg of the activated PBDI-MOF into an alumina crucible. Heat from 25 °C to 800 °C at a strict ramp rate of 5 °C/min under a continuous 60 mL/min N₂ flow.
-
Causality : A slow ramp rate ensures thermal equilibrium across the sample bed, preventing "thermal lag" which notoriously overestimates
. The simultaneous Differential Scanning Calorimetry (DSC) heat flow data validates the TGA: it differentiates whether a mass loss event is endothermic (e.g., residual solvent evaporation) or highly exothermic (e.g., ligand combustion and framework collapse).
Step 3: In-Situ Variable-Temperature PXRD (VT-PXRD)
-
Action : Mount a parallel sample on a heating stage diffractometer. Collect diffractograms from 2θ = 3° to 40° at 50 °C intervals. Hold the temperature for 10 minutes at each step before scanning.
-
Causality : This step provides structural validation. If the low-angle diffraction peaks (which indicate long-range pore ordering) disappear at 440 °C, the MOF has failed thermally, even if the TGA shows no mass loss until 460 °C. This orthogonal check prevents the dangerous overestimation of the material's operational temperature limits.
Analytical Workflow Visualization
Fig 1: Self-validating workflow for evaluating MOF thermal stability using orthogonal techniques.
References
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl)
- N-Phenyl-substituted poly(benzimidazole imide)
- New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) (CAS No. 946-88-3). As a derivative of the imidazole family, this compound requires careful management as hazardous waste to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment and Waste Characterization
Before handling any waste, understanding its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is not always readily available, its chemical structure is based on the imidazole moiety. Therefore, as a matter of scientific prudence and safety, it must be handled with the same level of caution as its parent compound, imidazole.
The waste is characterized as a corrosive, acutely toxic, solid organic chemical waste .[1][2][3] Imidazole and its derivatives are known to cause severe skin burns, and eye damage, are harmful if swallowed, and may pose a risk to the unborn child.[1][2][4][5] Consequently, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste.[2][3]
Waste Profile Summary
| Parameter | Specification | Rationale & Sources |
| Waste Type | Solid Organic Hazardous Waste | Based on physical state and chemical class. |
| Primary Hazards | Corrosive (HP8), Acute Toxicity (HP6) | Causes severe burns and is harmful if swallowed.[3][4][5] |
| Potential Hazards | Reproductive Toxin | Imidazole derivatives may pose reproductive risks.[2] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Standard protection against corrosive solids.[1][6] |
| Container Type | HDPE, Sealable, Screw-Top Lid | Must be corrosion-resistant and airtight.[1][7][8][9] |
| Incompatible Materials | Strong Oxidizers, Acids, Acid Anhydrides, Acid Chlorides | Mixing can cause violent, exothermic, or explosive reactions.[1][2][7] |
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal operations must occur within a certified laboratory chemical fume hood to prevent inhalation of dust particles.[1] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance (<50 feet).[1]
Required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible nitrile gloves. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation
-
At the point of generation, designate a specific waste stream for 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) and any contaminated materials (e.g., gloves, weigh boats, paper towels).
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizers, acids, or acid chlorides.[1][2][7] Inadvertent mixing is a common cause of laboratory accidents.[7]
Step 2: Container Selection and Preparation
-
Select a high-density polyethylene (HDPE) or other compatible, leak-proof container with a secure, screw-top lid.[8][9][10]
-
The container must be clean and dry before the first addition of waste.
Step 3: Labeling
-
As soon as the first quantity of waste is added, the container must be labeled with a "Hazardous Waste" tag.[1][2][10]
-
The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)".
-
The primary hazards: "Corrosive, Acutely Toxic".
-
The date of first accumulation.
-
Step 4: Waste Accumulation
-
Carefully transfer the solid waste into the prepared container using appropriate tools (e.g., a dedicated spatula). Avoid generating dust.[11]
-
This includes the pure compound, reaction byproducts, and any contaminated disposables.
-
Securely close the lid after each addition.
Step 5: Temporary Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[2]
-
The storage location must be cool, dry, and away from direct sunlight or ignition sources.[1][11]
-
Ensure the container is stored with other compatible waste streams and segregated from acids and oxidizers.[1][12] Secondary containment, such as a spill tray, is highly recommended.[8][12]
Step 6: Arranging Final Disposal
-
This material must be disposed of through a licensed hazardous waste contractor. Do not empty it into drains or dispose of it in the regular trash .[2][11]
-
Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a waste pickup.[2][7] Follow all internal procedures for waste collection requests.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of imidazole-based hazardous waste.
Emergency Procedures
In Case of a Spill:
-
For small spills (<25g), trained laboratory personnel should clean the area.[7]
-
Ensure proper PPE is worn.
-
Use dry cleanup procedures; avoid generating dust.[11] Mechanically recover the product with appropriate tools and place it in a labeled hazardous waste container.[1][3]
-
Decontaminate the area and launder all protective clothing before reuse.[11]
-
For large spills, evacuate the area and call your institution's emergency number or 911.[7]
In Case of Personal Exposure:
-
Eyes: Immediately flush with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][11]
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]
In all cases of exposure, bring the Safety Data Sheet (SDS) for a related compound like Imidazole to the attending medical personnel and report the incident to your supervisor and EH&S department.[7]
References
- Imidazole - University of Washington. University of Washington.
- Imidazole Standard Operating Procedure.
- Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Labor
- IMIDAZOLE Safety D
- How to Properly Handle & Dispose of Hazardous Waste. Archview Services.
- Imidazole Safety D
- Chemical and Hazardous Waste Guide. University of Oslo (UiO).
- How to Properly Dispose Chemical Hazardous Waste.
- Safe Disposal Tips for Hazardous Chemicals. Environmental Marketing Services.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Imidazole Safety D
- 2-Phenyl-2-imidazoline Safety D
- Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG.
- Safety Data Sheet: Imidazole PUFFERAN®. Carl ROTH.
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Mastering the Safe Handling of 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole): A Guide for Laboratory Professionals
For Immediate Implementation: This guide provides critical safety protocols and operational directives for researchers, scientists, and drug development professionals working with 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole). Due to the limited specific safety data available for this compound, these recommendations are grounded in the principles of chemical hazard assessment for analogous imidazole-containing structures and general best practices for handling powdered chemical reagents of unknown toxicity.
Hazard Assessment and Initial Precautions
Inferred Hazard Profile:
| Hazard Classification | Potential Effects | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Based on data for analogous imidazole compounds. |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[3][4][6] | Imidazole derivatives are known to be skin irritants. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][4][6] | A common hazard for this class of chemicals. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[3][4] | A general hazard for fine chemical powders. |
All work with this compound must be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[1][7] An emergency eyewash station and safety shower must be readily accessible.[1][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.[9][10]
Core PPE Requirements
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory.[7] |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are the standard for handling solid powders. Always inspect gloves for pinholes or tears before use.[7] |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat that extends to the wrists is required.[7] |
| Respiratory Protection | Respirator | For weighing and handling of the powder, a respirator may be necessary if the fume hood is not sufficient to control dust. For any situation where dust or aerosols may be generated, a suitable respirator should be used.[4][11] |
| Footwear | Closed-toe Shoes | Protects feet from spills and splashes.[12] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow for handling 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole).
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh paper, and solvent containers.
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Weighing: Carefully weigh the desired amount of the solid compound on weigh paper or in a suitable container. Perform this task in an area of the fume hood with minimal air turbulence to avoid generating dust.
-
Transfer: Use a clean spatula to transfer the solid to your reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After use, decontaminate any equipment that has come into contact with the compound. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[7]
Waste Disposal Protocol
The cardinal rule for the disposal of 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is to never dispose of it down the drain or in regular trash.[1]
-
Waste Collection: Collect all waste containing the compound, including contaminated items like weigh paper, pipette tips, and gloves, in a designated, sealable, and airtight hazardous waste container.[1][2][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole).[1][13]
-
Storage: Store the sealed waste container in a designated and properly labeled satellite accumulation area for hazardous waste.[14] This area should be secure and away from incompatible materials such as strong oxidizing agents.[7][8]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
Emergency Response Procedures
Immediate and correct response to an exposure or spill is critical.
In Case of Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with water for at least 15 minutes.[15] Remove all contaminated clothing while under an emergency shower.[15] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response
The response to a chemical spill depends on its size and location.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][16]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
-
Major Spill (outside a fume hood or a large quantity):
Emergency Response Flowchart
Caption: Emergency response flowchart for incidents involving 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole).
References
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (n.d.).
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine - Benchchem. (n.d.).
- Safe Storage and Disposal of Chemicals in A Lab - Tion - Laboratory Fume Extraction. (n.d.).
- Best Practices for Managing Laboratory Waste - Republic Services. (2025, October 23).
- Imidazole - University of Washington. (2025, February 28).
- Laboratory Emergency Preparedness - DKU. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
- Imidazole SOP: Safety & Handling Procedures - Studylib. (n.d.).
- Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole | Benchchem. (n.d.).
- Standard Operating Procedure for Imidazole. (n.d.).
- Emergency procedures | Administration and support services | Imperial College London. (n.d.).
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
- Chemical Emergency Procedures. (n.d.).
- Emergency Response Guide for Laboratories. (n.d.).
- Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management - Kent State. (n.d.).
- Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10).
- SAFETY DATA SHEET - Fisher Scientific. (2010, February 16).
- Safety Data Sheet - ChemScene. (2025, November 20).
- 2,2'-(1,4-Phenylene)di(1H-imidazole) - Links. (2025, October 15).
- Safety Data Sheet: Imidazole - Thermo Fisher Scientific. (2025, September 7).
- Safety Data Sheet: Imidazole - Carl ROTH. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

